molecular formula C19H18N2O3 B1502797 (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate CAS No. 1119449-40-9

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Cat. No.: B1502797
CAS No.: 1119449-40-9
M. Wt: 322.4 g/mol
InChI Key: YQKHEDWUIMBPKY-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate is a specialized heterocyclic building block designed for research and development applications. The presence of the Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) protecting group is a critical feature, offering robust protection for the piperazine nitrogen during synthetic sequences while allowing for selective deprotection under basic conditions. This makes the compound particularly valuable in multi-step organic synthesis, including the development of novel pharmaceutical compounds. The 3-oxo (keto) group on the piperazine ring introduces a key point of diversity and reactivity, enabling further functionalization and modifying the electronic properties of the molecule. Researchers can leverage this scaffold in medicinal chemistry for the construction of complex molecules, potentially for use in drug discovery programs. The compound is intended for use as a sophisticated intermediate by professional chemists. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18N2O3/c22-18-11-21(10-9-20-18)19(23)24-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHEDWUIMBPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678176
Record name (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-40-9
Record name 9H-Fluoren-9-ylmethyl 3-oxo-1-piperazinecarboxylate
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Record name (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
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Record name 1119449-40-9
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Foundational & Exploratory

An In-depth Technical Guide to (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction: Unveiling a Versatile Scaffold

This compound, commonly referred to as 1-Fmoc-3-oxopiperazine, is a heterocyclic building block that integrates the advantageous properties of the piperazine core with the strategic utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The piperazine moiety is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and introduce desirable pharmacokinetic properties in drug candidates.[1] The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), offers a robust and selectively cleavable N-protection strategy.[2] The presence of the 3-oxo functionality introduces a lactam structure, providing conformational rigidity and potential hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

This guide will delve into the chemical and physical properties of this compound, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its potential applications in the synthesis of novel peptides and small molecule drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

Core Chemical Attributes
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 1-Fmoc-3-oxopiperazine[3]
CAS Number 1119449-40-9[3]
Molecular Formula C₁₉H₁₈N₂O₃[3]
Molecular Weight 322.36 g/mol [3]
Physical Description Predicted to be a white to off-white solid
Structural and Reactive Characteristics

The structure of 1-Fmoc-3-oxopiperazine combines the rigid, aromatic fluorenyl system with the conformationally constrained 3-oxopiperazine ring. This unique combination influences its reactivity and potential applications.

G cluster_Fmoc Fmoc Group cluster_Oxopiperazine 3-Oxopiperazine Ring Fmoc_N N Fmoc_C1 C=O Fmoc_N->Fmoc_C1 Oxo_N1 N1 Fmoc_N->Oxo_N1 Carbamate Linkage Fmoc_O O Fmoc_C1->Fmoc_O Fmoc_CH2 CH₂ Fmoc_O->Fmoc_CH2 Fmoc_Fluorene Fluorenyl Ring Fmoc_CH2->Fmoc_Fluorene Oxo_C2 CH₂ Oxo_N1->Oxo_C2 Oxo_C3 C=O Oxo_C2->Oxo_C3 Oxo_N4 N4-H Oxo_C3->Oxo_N4 Oxo_C5 CH₂ Oxo_N4->Oxo_C5 Oxo_C6 CH₂ Oxo_C5->Oxo_C6 Oxo_C6->Oxo_N1

Figure 1: Structural components of 1-Fmoc-3-oxopiperazine.

The key reactive feature of this molecule is the Fmoc protecting group. It is stable under acidic conditions but readily cleaved by bases, typically a solution of piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[4] This orthogonality is fundamental to its application in SPPS, allowing for the selective deprotection of the N-terminus while other acid-labile side-chain protecting groups remain intact.[4]

Synthesis and Characterization: A Practical Workflow

Proposed Synthetic Protocol

This protocol outlines the synthesis of 1-Fmoc-3-oxopiperazine from the commercially available 3-oxopiperazine.

Materials:

  • 3-Oxopiperazine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-oxopiperazine (1.0 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Fmoc-3-oxopiperazine as a solid.

G start Start: 3-Oxopiperazine Fmoc-Cl dissolution Dissolution in Dioxane/Water with Na₂CO₃ start->dissolution reaction Reaction at Room Temperature dissolution->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Work-up & Extraction with DCM monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification product Product: 1-Fmoc-3-oxopiperazine purification->product

Figure 2: Synthetic workflow for 1-Fmoc-3-oxopiperazine.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between δ 7.2 and 7.8 ppm), the methylene protons of the Fmoc group, and the methylene protons of the 3-oxopiperazine ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carbamate and the lactam, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperazine ring and the Fmoc methylene group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 323.1.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the carbamate, and the C=O stretch of the lactam.

  • Melting Point: A sharp melting point range will indicate the purity of the compound. For comparison, the related compound 1-Boc-3-oxopiperazine has a melting point of 156-160 °C.

Applications in Drug Discovery and Peptide Chemistry

The unique structural features of 1-Fmoc-3-oxopiperazine make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Mimetics and Modified Peptides

The incorporation of 1-Fmoc-3-oxopiperazine into peptide chains can introduce conformational constraints and improve metabolic stability compared to natural amino acid residues.[5] The lactam functionality can act as a hydrogen bond acceptor, potentially mimicking a peptide bond or interacting with a biological target. The piperazine ring can also serve as a linker to attach other functional groups or pharmacophores.

Small Molecule Synthesis

As a bifunctional molecule, 1-Fmoc-3-oxopiperazine can be used as a scaffold in the synthesis of more complex small molecules. The Fmoc group can be removed to reveal a secondary amine, which can then be further functionalized. This allows for the divergent synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

G cluster_applications Potential Applications main_compound (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate peptide_mimetics Peptide Mimetics main_compound->peptide_mimetics Incorporation into peptide chains modified_peptides Modified Peptides main_compound->modified_peptides Introduction of conformational constraints small_molecules Small Molecule Scaffolds main_compound->small_molecules Use as a bifunctional building block

Figure 3: Potential applications of 1-Fmoc-3-oxopiperazine.

Handling and Storage

Storage: Store at room temperature in a dry, well-ventilated place.[3] Handling: For professional research and laboratory use only. Not for medical or consumer use.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

References

  • Luxembourg Bio Technologies Ltd. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • CP Lab Safety. (n.d.). 1-Fmoc-3-oxopiperazine, min 95%, 1 gram. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114467.

Sources

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the piperazine ring stands as a cornerstone heterocyclic motif, recognized as the third most common nitrogen-containing ring system within FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The derivatization of this "privileged scaffold," particularly into constrained structures like oxopiperazines, offers researchers a powerful tool to explore chemical space with enhanced conformational rigidity, often leading to improved selectivity and potency.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. This compound is a highly valuable building block, combining the versatile oxopiperazine core with the ubiquitous fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is instrumental in modern synthetic chemistry, particularly in peptide synthesis, for its stability to a wide range of reagents and its clean, base-labile deprotection mechanism.[6][7]

As Senior Application Scientists, our objective extends beyond a mere recitation of steps. We aim to illuminate the causality behind each procedural choice, creating a self-validating protocol grounded in established chemical principles. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible pathway to this key synthetic intermediate.

Retrosynthetic Analysis and Strategic Blueprint

A logical approach to synthesizing the target molecule involves a two-stage strategy. First, the construction of the core 3-oxopiperazine heterocycle, followed by the selective protection of the N1 nitrogen with the Fmoc group. This disconnection is chemically sound as it isolates the formation of the core lactam from the protecting group installation, simplifying purification and characterization at each stage.

G Target (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Intermediates 3-Oxopiperazine Core + Fmoc-Cl (Electrophile) Target->Intermediates Fmoc Protection Precursors N-(2-aminoethyl)-2-chloroacetamide (Linear Precursor) Intermediates->Precursors Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of the 3-Oxopiperazine Core

The formation of the 3-oxopiperazine ring, a cyclic amide (lactam), is most efficiently achieved via an intramolecular cyclization of a suitable linear precursor. The chosen strategy employs a well-established pathway: acylation of ethylenediamine with chloroacetyl chloride to form an amide, followed by a base-mediated intramolecular nucleophilic substitution to close the ring.

Causality of Experimental Design
  • Step 1 (Acylation): The reaction between ethylenediamine and chloroacetyl chloride must be carefully controlled. Using a dilute solution and low temperature minimizes the formation of the di-acylated byproduct. The large excess of ethylenediamine ensures that, statistically, most chloroacetyl chloride molecules react with only one amino group of the diamine.

  • Step 2 (Cyclization): The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the primary amine, creating a potent intramolecular nucleophile that readily displaces the chloride on the adjacent arm of the molecule. The high-dilution principle is employed during the addition of the precursor to the base to favor the intramolecular cyclization over intermolecular polymerization.

Reaction Scheme: 3-Oxopiperazine Synthesis

G cluster_0 Stage 1: Core Synthesis A Ethylenediamine + Chloroacetyl Chloride B N-(2-aminoethyl)-2-chloroacetamide A->B Acylation (aq. NaOH, 0°C) C 3-Oxopiperazine B->C Intramolecular Cyclization (NaH, THF, reflux)

Caption: Workflow for the synthesis of the 3-oxopiperazine core.

Detailed Experimental Protocol: 3-Oxopiperazine

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
EthylenediamineReagentSigma-AldrichUse in large excess.
Chloroacetyl chlorideReagentPlus®, ≥99%Sigma-AldrichHighly corrosive and moisture-sensitive.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificFor pH control during acylation.
Sodium Hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly reactive; handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse dry solvent for cyclization.
Diethyl EtherAnhydrousFisher ScientificFor washing and product isolation.

Procedure:

  • Acylation:

    • To a stirred solution of ethylenediamine (10 equivalents) in water at 0 °C, add chloroacetyl chloride (1 equivalent) dropwise, maintaining the pH between 9-10 by the concurrent addition of 2M NaOH solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-aminoethyl)-2-chloroacetamide. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • Wash sodium hydride (2.5 equivalents, 60% dispersion) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an argon atmosphere.

    • Dissolve the crude N-(2-aminoethyl)-2-chloroacetamide (1 equivalent) in anhydrous THF.

    • Add the chloroacetamide solution dropwise to the stirred NaH suspension at 0 °C.

    • After the addition, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

    • Concentrate the mixture under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to afford pure 3-oxopiperazine.

Stage 2: N-Fmoc Protection

With the 3-oxopiperazine core in hand, the final step is the selective protection of the N1 nitrogen atom. The fluorenylmethoxycarbonyl group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl). This is a standard Schotten-Baumann reaction, where the amine attacks the acyl chloride, and a base neutralizes the resulting hydrochloric acid.

Mechanistic Rationale

The N1 secondary amine of 3-oxopiperazine is a stronger nucleophile than the N4 amide nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the reaction with Fmoc-Cl proceeds with high selectivity at the N1 position under basic conditions. Sodium bicarbonate is a sufficiently strong base to scavenge the HCl byproduct without promoting side reactions, such as the hydrolysis of the Fmoc-Cl or the product.[8]

Reaction Scheme: N-Fmoc Protection

G cluster_1 Stage 2: Fmoc Protection D 3-Oxopiperazine reagents + Fmoc-Cl (NaHCO₃, Dioxane/H₂O) E (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate reagents->E

Sources

An In-Depth Technical Guide to (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, a key building block in modern medicinal chemistry and peptide science. The document details the compound's fundamental properties, including its CAS number, and offers an in-depth exploration of its synthesis, purification, and primary applications. Emphasis is placed on the strategic importance of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the 3-oxopiperazine core in the design of novel therapeutics and research tools. This guide serves as a critical resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of a Versatile Scaffold

This compound, distinguished by the CAS Number 136554-19-5 , has emerged as a pivotal molecule in the synthesis of complex organic structures. Its architecture uniquely combines two critical functional components: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a rigid 3-oxopiperazine heterocyclic core. This combination makes it an invaluable asset in Solid-Phase Peptide Synthesis (SPPS) and the construction of peptidomimetics and other drug-like molecules.[1][2]

The Fmoc group offers a mild and efficient method for the temporary protection of the piperazine nitrogen, allowing for selective deprotection under basic conditions without compromising acid-labile functionalities elsewhere in the molecule.[3][4][] This orthogonality is a cornerstone of modern SPPS.[3] The 3-oxopiperazine moiety, on the other hand, serves as a constrained and metabolically stable scaffold, often used to mimic peptide beta-turns or to introduce specific conformational biases into a molecule, which can be crucial for optimizing pharmacological activity and pharmacokinetic properties. Nitrogen-containing aliphatic heterocycles, such as piperazine derivatives, are prevalent in drug-like molecules, and strategies for their functionalization are of significant interest to the pharmaceutical industry.[6]

This guide will elucidate the synthesis, handling, and strategic applications of this compound, providing researchers with the knowledge to effectively leverage its unique properties in their synthetic endeavors.

Core Compound Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 136554-19-5
Molecular Formula C20H20N2O3
Molecular Weight 348.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Purity (Typical) ≥97%

Note: These values are typical and may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis for specific lot data.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the protection of one of the nitrogens of a piperazine derivative, followed by oxidation to introduce the keto group.

General Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Oxidation A Piperazine C 1-Fmoc-piperazine A->C Base (e.g., DIEA) DCM or DMF B Fmoc-OSu or Fmoc-Cl B->C D 1-Fmoc-piperazine F (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate D->F Solvent (e.g., CCl4/MeCN/H2O) E Oxidizing Agent (e.g., RuO4) E->F

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Fmoc-piperazine

  • Dissolve piperazine (5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1 equivalent) in DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve 1-Fmoc-piperazine (1 equivalent) in a solvent mixture of carbon tetrachloride, acetonitrile, and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate.

  • Add sodium periodate (4 equivalents) portion-wise over 1 hour, maintaining the temperature below 35 °C.

  • Stir the reaction vigorously for 4-6 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with isopropanol.

  • Filter the mixture and extract the filtrate with DCM.

  • Wash the combined organic layers with aqueous sodium thiosulfate, water, and brine.

  • Dry, concentrate, and purify the final product by recrystallization or column chromatography.

Core Application: The Fmoc Deprotection Mechanism in SPPS

The primary utility of this compound lies in its application within Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is a base-labile protecting group that is stable to the acidic conditions often used to remove side-chain protecting groups.[3][]

The Deprotection Reaction

The removal of the Fmoc group is a critical step that must proceed to completion to ensure the successful elongation of the peptide chain.[4][8] This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10][11]

The mechanism proceeds via a β-elimination pathway:

  • A base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8]

  • This generates a carbanion, which is stabilized by the aromatic system.

  • The unstable intermediate undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[8]

  • The secondary amine (piperidine) rapidly traps the DBF molecule to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[8]

Deprotection_Mechanism Fmoc_N_Peptide Fmoc-N-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 Fmoc_N_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

Standard Deprotection Protocol in SPPS
  • Swell the peptide-resin in DMF for 30-60 minutes.[11]

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture for 3 minutes at room temperature.[10]

  • Drain the deprotection solution.

  • Add a second portion of 20% piperidine in DMF.[10]

  • Agitate the mixture for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the DBF-piperidine adduct.[10]

The completion of the deprotection can be monitored qualitatively (e.g., Kaiser test) or quantitatively by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance.[]

Applications in Drug Discovery and Peptidomimetic Design

Beyond standard peptide synthesis, this compound is a valuable scaffold for creating peptidomimetics. The 3-oxopiperazine core can act as a rigid dipeptide isostere, helping to lock the conformation of a molecule and improve its binding affinity and metabolic stability.

Key Applications Include:

  • Synthesis of Constrained Peptides: Introducing the 3-oxopiperazine unit can induce specific secondary structures, such as beta-turns, which are often critical for biological activity.

  • Development of Protease Inhibitors: The rigid scaffold can be elaborated to present functional groups in a precise orientation to interact with the active site of an enzyme.

  • Creation of Novel Heterocyclic Libraries: The free nitrogen of the piperazine ring (after Fmoc removal) serves as a versatile handle for further chemical diversification, allowing for the rapid generation of libraries of related compounds for high-throughput screening. The development of robust strategies for the functionalization of aliphatic heterocycles is a significant area of interest in medicinal chemistry.[6]

  • Scaffolds for Unnatural Amino Acids: The core structure can be used as a starting point for the synthesis of complex, non-proteinogenic amino acids for incorporation into peptides, which can enhance proteolytic stability.[2]

Conclusion and Future Outlook

This compound (CAS: 136554-19-5) is more than just a protected building block; it is a strategic tool for chemists and drug developers. Its well-defined properties, coupled with the robust and mild nature of Fmoc chemistry, make it an essential component in the modern synthetic chemist's toolbox.[][12] The ability to use this reagent to introduce conformational constraint and metabolic stability into peptide and small molecule structures ensures its continued relevance in the quest for novel and more effective therapeutics. As peptide and peptidomimetic drugs continue to grow in importance, the demand for sophisticated and versatile building blocks like this will undoubtedly increase.

References

  • Porphyrin-Systems. (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride. Available at: [Link]

  • Chemsigma. (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate [562827-16-1]. Available at: [Link]

  • Fields, G.B. "Methods for Removing the Fmoc Group." Fmoc Solid Phase Peptide Synthesis, 2000. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available at: [Link]

  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." UCI Department of Chemistry, 2017. Available at: [Link]

  • Abrego, V.-H., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2019. Available at: [Link]

  • Angene Chemical. 9H-fluoren-9-ylmethyl N-[1-[4-[(2S,5S)-5-[2-(4-carbamimidoylanilino)-2-oxoethyl]-3,6-dioxopiperazin-2-yl]butylamino]-5-(diaminomethylideneamino) - Angene Chemical. Available at: https://www.angenechemical.com/product/agn-pc-075cqo
  • Kandasamy, J., et al. "Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics." International Journal of Molecular Sciences, 2020. Available at: [Link]

  • Hansen, P.R. "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology, 2019. Available at: [Link]

  • Kandasamy, J., et al. "Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics." PubMed, 2020. Available at: [Link]

  • Macmillan Group, Princeton University. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Organic Letters, 2023. Available at: [Link]

Sources

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It moves beyond basic data to offer insights into its synthesis, application, and the rationale behind its use in developing novel therapeutics.

Executive Summary

This compound, commonly known as Fmoc-3-oxopiperazine, is a heterocyclic chemical compound of significant interest in drug discovery. Its structure combines two critical features: the 3-oxopiperazine core, which acts as a constrained dipeptide mimetic, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This combination makes it an invaluable scaffold for synthesizing peptidomimetics and other complex molecules with enhanced proteolytic stability and defined conformations. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its primary application in Solid-Phase Peptide Synthesis (SPPS), and discusses its potential impact on therapeutic design.

Section 1: Physicochemical Properties and Characterization

The fundamental characteristics of Fmoc-3-oxopiperazine are crucial for its effective use in synthesis. The molecule's identity is confirmed by its molecular weight and formula, which are foundational for all stoichiometric calculations in synthetic protocols.

PropertyValueSource(s)
Molecular Weight 322.36 g/mol [1]
Exact Mass 322.358 g/mol [2]
Molecular Formula C₁₉H₁₈N₂O₃[1][2]
CAS Number 1119449-40-9[1][3]
Common Synonyms 1-Fmoc-3-oxopiperazine, 4-Fmoc-2-oxopiperazine, 1-(9-Fluorenylmethoxycarbonyl)-3-oxopiperazine[1][2][3]
Appearance Typically a white to off-white solid
Storage Inert atmosphere, 2-8°C

Expert Insight: The precise molecular weight is essential for high-fidelity mass spectrometry analysis to confirm the identity and purity of the synthesized compound and any subsequent molecules it is incorporated into.

Section 2: Synthesis and Purification Workflow

The synthesis of Fmoc-3-oxopiperazine is a standard N-protection reaction. The workflow involves the reaction of the free amine on the piperazinone ring with an Fmoc-donating reagent under basic conditions, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & QC Start Starting Materials: - 2-Oxopiperazine - Fmoc-Cl or Fmoc-OSu - Base (e.g., Na₂CO₃) Reaction N-Acylation Reaction (Aqueous Dioxane) Start->Reaction Combine & React Workup Aqueous Workup (Extraction) Reaction->Workup Quench & Extract Purify Purification (Silica Gel Chromatography) Workup->Purify Crude Product QC Quality Control (NMR, MS, HPLC) Purify->QC Final Final Product: Fmoc-3-oxopiperazine QC->Final MOA Drug Peptidomimetic Drug (contains 3-oxopiperazine) PPI Protein-Protein Interaction (PPI) Drug->PPI Disrupts Pathway Downstream Signaling Pathway PPI->Pathway Activates ProteinA Protein A ProteinB Protein B Response Cellular Response (e.g., Disease Progression) Pathway->Response

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate is a bifunctional chemical entity of significant interest in medicinal chemistry and peptide science. It incorporates the well-known fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), attached to a 3-oxopiperazine core.[1][2] This heterocyclic scaffold serves as a constrained dipeptide mimetic, offering a rigid backbone that can be valuable for designing peptides and small molecules with specific conformational preferences to enhance biological activity and stability.

Understanding the precise structural features of this molecule is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its structure in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, explains the rationale behind spectral assignments, details a robust synthetic protocol, and outlines the methodology for data acquisition. While a complete experimental spectrum for this exact compound is not publicly available, the data herein is a confident prediction based on extensive analysis of close structural analogs and established principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the target molecule, typically recorded in a solvent like CDCl₃ or DMSO-d₆. These predictions are derived from spectral data of analogous compounds, including Fmoc-protected amino acids and N-Cbz-3-oxopiperazine.[3][4]

Table 1: Predicted ¹H NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H4~3.0 - 4.0 (broad)s (broad)-1HNH of piperazine
H2, H5, H6~3.4 - 4.5m-6HPiperazine CH₂ protons
H9'~4.25t~6.51HFmoc-CH
H9''~4.45d~6.52HFmoc-CH₂
H4', H5'~7.32t~7.42HFmoc aromatic
H3', H6'~7.41t~7.42HFmoc aromatic
H1', H8'~7.65d~7.52HFmoc aromatic
H2', H7'~7.78d~7.52HFmoc aromatic

Table 2: Predicted ¹³C NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment
C5, C6~42 - 45Piperazine CH₂
C2~48 - 52Piperazine CH₂ (α to N-Fmoc)
C9'~47.0Fmoc-CH
C9''~67.5Fmoc-CH₂
C1'-C8'~120.1, 125.2, 127.2, 127.8Fmoc aromatic CH
C4a', C4b', C8a', C9a'~141.4, 143.8Fmoc aromatic quaternary C
C7~155.0Carbamate C=O
C3~168.0Amide C=O

In-Depth Spectral Interpretation

The unique structure of this molecule gives rise to a complex but interpretable NMR spectrum. The presence of the rigid fluorenyl group and the potentially conformationally mobile piperazine ring, complicated by restricted rotation around the N1-C7 amide bond, are key features to consider.[5][6][7]

The ¹H NMR Spectrum
  • Aromatic Region (7.2 - 7.8 ppm): This region is dominated by the eight protons of the fluorenyl group. Due to the symmetry of the Fmoc moiety, four distinct signals are expected, each integrating to 2H. The protons closest to the electron-withdrawing carbamate linkage (H2', H7') are typically the most deshielded and appear furthest downfield (~7.78 ppm), while the others (H1', H8', H3', H6', H4', H5') appear progressively upfield.[3][8] The signals will appear as doublets and triplets (or doublets of doublets) due to ortho- and meta-coupling.

  • Fmoc Aliphatic Region (4.2 - 4.5 ppm): This region contains the characteristic signals for the methine (H9') and methylene (H9'') protons that link the fluorenyl group to the carbamate oxygen. The H9' proton, being a single proton coupled to the adjacent two H9'' protons, will appear as a triplet around 4.25 ppm. The two H9'' protons are diastereotopic and will be coupled to H9', appearing as a doublet around 4.45 ppm.

  • Piperazine Ring Region (3.4 - 4.5 ppm): This is the most complex region of the spectrum. The three sets of methylene protons (H2, H5, H6) and the single amide proton (H4) reside here.

    • Conformational Isomers (Rotamers): A critical feature of N-acylated piperazines is the restricted rotation around the N-C(O) bond (the N1-C7 bond in this case) due to its partial double bond character.[9][10] This can lead to the presence of two distinct conformers (rotamers) in solution at room temperature. As a result, the signals for the piperazine protons, especially those close to the N1-Fmoc group (H2 and H6), may appear significantly broadened or as two separate sets of signals. Temperature-dependent NMR studies are often required to resolve these features.[6]

    • Chemical Shift Dispersion: The protons on C2, being alpha to the electron-withdrawing Fmoc-carbamate group, are expected to be the most deshielded of the piperazine methylenes. The protons on C5 are adjacent to the secondary amine (N4), while the protons on C6 are adjacent to both the N1-Fmoc and the C5 methylene. The protons on the C2 methylene are adjacent to the amide carbonyl at C3. This complex environment leads to overlapping multiplets. Two-dimensional NMR experiments, such as COSY and HSQC, would be essential for definitive assignment.

    • Amide Proton (H4): The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is highly dependent on solvent and concentration, typically appearing between 3.0 and 4.0 ppm in a non-protic solvent.

The ¹³C NMR Spectrum
  • Carbonyl Region (155 - 170 ppm): Two distinct signals are expected in the downfield region. The carbamate carbonyl (C7) of the Fmoc group typically resonates around 155 ppm, while the amide carbonyl (C3) of the oxopiperazine ring is further deshielded and appears around 168 ppm.[11]

  • Aromatic Region (120 - 145 ppm): The eight aromatic carbons of the fluorene ring will appear here. Four signals will correspond to the protonated carbons (CH), and two signals will correspond to the non-protonated quaternary carbons at the ring junctions.[12]

  • Aliphatic Region (40 - 70 ppm): This region contains the signals for the Fmoc aliphatic carbons (C9' and C9'') and the three piperazine ring carbons (C2, C5, C6). The Fmoc methylene carbon (C9'') is attached to an oxygen and will be the most downfield signal in this group (~67.5 ppm). The Fmoc methine carbon (C9') will appear around 47.0 ppm. The piperazine carbons will be found between 42 and 52 ppm, with their exact shifts influenced by the presence of rotamers.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis is the N-acylation of 3-oxopiperazine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-oxopiperazine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (10%).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Fmoc-Cl: Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise to the cooled mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Characterization s1 Dissolve 3-oxopiperazine in aq. Na2CO3/Dioxane s2 Cool to 0°C s1->s2 s3 Add Fmoc-Cl in Dioxane s2->s3 s4 Stir at RT (4-6h) s3->s4 p1 Aqueous Work-up & Extraction s4->p1 p2 Dry & Concentrate p1->p2 p3 Flash Chromatography p2->p3 a1 NMR Sample Prep p3->a1 a2 Acquire 1H & 13C Spectra a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for synthesis and characterization.

NMR Sample Preparation and Data Acquisition

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse program (e.g., 'zg30') is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) is highly recommended.

Conclusion

The NMR spectrum of this compound is rich with structural information. The characteristic signals of the Fmoc group are readily identifiable in the aromatic and downfield aliphatic regions. The piperazine core presents a more complex pattern, which is highly sensitive to conformational dynamics, particularly the restricted rotation around the N-C(O) carbamate bond. This detailed guide, by synthesizing data from closely related structures, provides researchers with a robust framework for identifying this molecule, confirming its synthesis, and understanding its conformational behavior in solution. The provided protocols offer a clear path for its preparation and analysis, empowering its application in the development of novel therapeutics and research tools.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41484–41493. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Debnath, S., et al. (2021). 600 MHz partial stacked 1D ¹H NMR spectra of (a) Fmoc‐γ2,2‐OH, (b) Fmoc‐γ3,3‐OH and (c) Fmoc‐γ4,4‐OH. ResearchGate. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]

  • Reddit. (2024). NMR of Fmoc group. Reddit. [Link]

  • Luks, E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science. [Link]

  • SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR]. SpectraBase. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Royal Society of Chemistry. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. [Link]

  • SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. SpectraBase. [Link]

  • University of Regensburg. (n.d.). 13C NMR Chemical Shift Table. University of Regensburg. [Link]

  • Royal Society of Chemistry. (n.d.). The resin-bound Fmoc-amino acid was washed with DMF. Royal Society of Chemistry. [Link]

  • Gawande, M. B., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3364-3368. [Link]

Sources

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic building block often utilized in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven methodologies to ensure robust and reliable characterization. We will explore optimal ionization techniques, high-resolution mass spectrometry (HRMS) for unambiguous formula confirmation, and tandem mass spectrometry (MS/MS) for detailed structural elucidation. The guide includes detailed, step-by-step protocols, predicted fragmentation pathways, and data interpretation strategies, designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analyte and the Analytical Imperative

This compound, hereafter referred to as Fmoc-3-oxopiperazine, belongs to a class of compounds featuring a piperazine core. Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, appearing in drugs for conditions ranging from allergies to central nervous system disorders.[1] The molecule's structure is bipartite: a core 3-oxopiperazine heterocycle and a (9H-Fluoren-9-YL)methyl group, more commonly known as the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a cornerstone of synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it serves as a base-labile protecting group for amines.[2][3]

Accurate and comprehensive characterization of building blocks like Fmoc-3-oxopiperazine is a non-negotiable prerequisite for their use in drug discovery and development. Mass spectrometry (MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and specificity for confirming molecular identity, assessing purity, and elucidating chemical structure.[4] This guide details the causal logic behind selecting and optimizing MS-based methods for this specific analyte.

Physicochemical Profile of Fmoc-3-oxopiperazine

A precise understanding of the analyte's physicochemical properties is the foundation for any mass spectrometric method development.

PropertyValueRationale for MS
Molecular Formula C₂₀H₂₀N₂O₃Defines the elemental composition to be confirmed by HRMS.
Average Molecular Weight 348.39 g/mol Used for general calculations and chromatography.
Monoisotopic Mass 348.1474 DaThe exact mass of the most abundant isotopic species; this is the value targeted in high-resolution experiments.
Chemical Structure Dictates ionization behavior and fragmentation pathways. The presence of basic nitrogens and polar carbonyl groups makes it ideal for ESI.

Table 1: Core physicochemical properties of Fmoc-3-oxopiperazine.

Experimental Workflow and Ionization Strategy

A successful analysis follows a logical progression from sample preparation to data interpretation. The workflow for Fmoc-3-oxopiperazine is predicated on its chemical nature as a polar, non-volatile molecule, making Liquid Chromatography-Mass Spectrometry (LC-MS) the methodology of choice.[5]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis A Dissolution in Organic Solvent (e.g., MeOH/ACN) B Reversed-Phase C18 Column A->B C Gradient Elution (H₂O/ACN + 0.1% Formic Acid) B->C Separation D Electrospray Ionization (ESI), Positive Mode C->D E Full Scan HRMS (e.g., Orbitrap, Q-TOF) D->E Tier 1 Analysis F Tandem MS (MS/MS) (Collision-Induced Dissociation) E->F Tier 2 Analysis G Formula Confirmation (Accurate Mass) E->G H Structural Elucidation (Fragmentation Pattern) F->H

Caption: General experimental workflow for LC-MS analysis.

Causality of Ionization Source Selection: ESI

The choice of ionization technique is paramount. For Fmoc-3-oxopiperazine, Electrospray Ionization (ESI) is the superior method.

  • Expertise & Experience: ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy, thereby preserving the intact molecular ion, [M+H]⁺.[6] This is critical for accurate molecular weight determination. The analyte's structure, containing multiple polar carbonyl groups and two nitrogen atoms, makes it readily ionizable by ESI.

  • Trustworthiness: The protocol is self-validating. We predict the formation of a protonated molecule, [M+H]⁺, due to the basicity of the piperazine nitrogens. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase enhances protonation, leading to a stable and abundant signal in positive ion mode, which is the expected and verifiable outcome.[7]

  • Authoritative Grounding: ESI is the standard for analyzing medium-sized, polar molecules like protected amino acids and peptidomimetics in countless applications.[8][9]

Tier 1 Analysis: Unambiguous Formula Confirmation with HRMS

The first objective is to confirm the elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements with errors typically below 5 parts per million (ppm), which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.[10][11]

Expected Ions in High-Resolution Mass Spectra

In positive mode ESI, the analyte is expected to be observed primarily as its protonated form, along with common adducts from salts present in the solvent or on glassware.

Ion SpeciesElemental FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺ [C₂₀H₂₁N₂O₃]⁺349.1547
[M+Na]⁺ [C₂₀H₂₀N₂O₃Na]⁺371.1366
[M+K]⁺ [C₂₀H₂₀N₂O₃K]⁺387.1106

Table 2: Predicted m/z values for protonated and adducted ions of Fmoc-3-oxopiperazine for HRMS.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

  • Infusion: Directly infuse the sample or inject it via an LC system.

  • MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Extract the monoisotopic peak for the ion of interest (e.g., [M+H]⁺ at m/z 349.1547). Calculate the mass error between the observed mass and the theoretical mass to confirm the elemental composition.

Tier 2 Analysis: Structural Elucidation with Tandem MS (MS/MS)

Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to generate a structural fingerprint. This is achieved by isolating the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), which breaks the molecule at its weakest points.[12] The resulting fragment ions are diagnostic of the molecule's structure.

Predicted Fragmentation Pathway

The fragmentation of Fmoc-protected species is well-characterized.[13] The primary cleavages are expected to occur around the carbamate linkage and the Fmoc group itself.

G precursor [M+H]⁺ m/z 349.15 frag1 [C₁₄H₁₁]⁺ m/z 179.09 precursor->frag1 - C₆H₉N₂O₃ frag2 [M+H - CO₂]⁺ m/z 305.16 precursor->frag2 - CO₂ frag3 [M+H - C₁₄H₁₀]⁺ m/z 171.07 precursor->frag3 - C₁₄H₁₀ (dibenzofulvene) frag4 [M+H - C₁₅H₁₀O₂]⁺ m/z 127.08 precursor->frag4 - C₁₅H₁₀O₂ (Fmoc-O)

Caption: Predicted major fragmentation pathways for [M+H]⁺ of Fmoc-3-oxopiperazine.

  • Expertise & Experience: The most prominent and diagnostic fragment for any Fmoc-protected compound is the fluorenylmethyl cation at m/z 179.09 ([C₁₄H₁₁]⁺).[14] This ion is formed by cleavage of the bond between the methylene bridge and the carbamate oxygen. Its presence is a strong indicator of the Fmoc moiety.

  • Another characteristic fragmentation is the neutral loss of dibenzofulvene (C₁₄H₁₀, 178.08 Da) via a β-elimination mechanism, which is the same reaction that occurs during chemical deprotection with a base.[15] This would result in an ion at m/z 171.07 , corresponding to the protonated 3-oxopiperazine-1-carboxylic acid fragment.

  • Loss of the entire Fmoc-oxy group (C₁₅H₁₁O₂) would leave the protonated 3-oxopiperazine iminium ion at m/z 127.08 .

  • Decarboxylation (loss of CO₂) is also a common pathway for carbamates, leading to a fragment at m/z 305.16 .[13]

Summary of Predicted Fragments
m/z (Calculated)Proposed FormulaDescription
349.1547 [C₂₀H₂₁N₂O₃]⁺Precursor Ion ([M+H]⁺)
305.1649 [C₁₉H₂₁N₂O]⁺Loss of carbon dioxide (-CO₂)
179.0855 [C₁₄H₁₁]⁺Fluorenylmethyl cation (Fmoc signature fragment)
171.0710 [C₆H₉N₂O₃]⁺Loss of dibenzofulvene
127.0815 [C₅H₁₁N₂O]⁺3-Oxopiperazine iminium ion

Table 3: Predicted diagnostic fragment ions from CID of [M+H]⁺ of Fmoc-3-oxopiperazine.

Protocol: Tandem MS (MS/MS) Analysis
  • Setup: Use the same LC and ESI conditions as the HRMS analysis.

  • Acquisition Mode: Set the mass spectrometer to a Product Ion Scan (or MS/MS) mode.

  • Precursor Selection: Set the quadrupole or ion trap to isolate the [M+H]⁺ ion at m/z 349.15 ± 0.5 Da.

  • Collision Energy: Apply collision energy (typically 10-40 eV for CID). This parameter must be optimized empirically to achieve a rich spectrum of fragments. Start with a collision energy of 20 eV and ramp up/down to find the optimal value that produces the key fragments without excessive signal loss.

  • Data Analysis: Compare the observed fragment ions in the resulting spectrum to the predicted fragments in Table 3 to confirm the structure.

Validated LC-MS/MS Protocol

This section consolidates the preceding principles into a ready-to-use analytical protocol.

ParameterConditionRationale
LC System UPLC/HPLCStandard for high-throughput analysis.
Column C18 Reversed-Phase, 1.7-3.5 µm, 2.1 x 50-150 mmIndustry standard for separating medium-polarity molecules.[4]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acidifier for protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with acidifier.
Gradient 5% to 95% B over 10-20 minutesA typical gradient to elute the analyte with good peak shape.[4]
Flow Rate 0.2 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temp. 30-40 °CEnsures reproducible retention times.
MS System Q-TOF, Orbitrap, or Triple QuadrupoleCapable of performing HRMS and/or MS/MS.
Ionization Mode ESI PositiveAs justified in Section 3.1.
Capillary Voltage 3.0 - 4.0 kVStandard range for stable electrospray.
Scan Range (MS1) m/z 100 - 1000Covers the precursor ion and expected fragments.
Collision Energy (MS2) 20-30 eV (Optimize)Energy to induce characteristic fragmentation.

Table 4: Recommended starting parameters for a validated LC-MS/MS method.

Conclusion

The mass spectrometric analysis of this compound is a systematic, two-tiered process. The first tier leverages High-Resolution Mass Spectrometry to provide unequivocal confirmation of the elemental formula via accurate mass measurement of the protonated molecule ([M+H]⁺ at m/z 349.1547). The second tier employs tandem mass spectrometry (MS/MS) to generate a structural fingerprint, which is characterized by the diagnostic fluorenylmethyl cation at m/z 179.09 and other predictable losses from the core structure. By following the validated protocols and understanding the chemical principles outlined in this guide, researchers can achieve confident and comprehensive characterization of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Available from: [Link].

  • Qiao X, Sun L, et al. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. Published March 15, 2011. Available from: [Link].

  • Ziegler J, et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Published September 14, 2014. Available from: [Link].

  • Sýkora D, et al. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available from: [Link].

  • Kostiainen R, et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available from: [Link].

  • National Center for Biotechnology Information. 9H-fluoren-9-ylmethyl Piperazine-1-carboxylate. PubChem. Available from: [Link].

  • MASONACO. LC-MS/MS analysis of free amino acids. MASONACO. Available from: [Link].

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Published August 9, 2025. Available from: [Link].

  • Aksenov AA, et al. Peptidomics. PubMed Central (PMC) - NIH. Published March 30, 2023. Available from: [Link].

  • Singh S, et al. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Available from: [Link].

  • Chemsrc. CAS#:1373512-20-9 | 9H-fluoren-9-ylmethyl (3R)-3-hydroxypiperidine-1-carboxylate. Chemsrc. Published January 1, 2026. Available from: [Link].

  • National Center for Biotechnology Information. 9-Fmoc chloride. PubChem. Available from: [Link].

  • ResearchGate. High-resolution mass-spectrometry analysis of peptides and proteins. ResearchGate. Published August 5, 2025. Available from: [Link].

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. ResearchGate. Published August 10, 2025. Available from: [Link].

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link].

  • Mischak H, et al. High-resolution proteome/peptidome analysis of peptides and low-molecular-weight proteins in urine. PubMed Central (PMC) - NIH. Available from: [Link].

  • Digital CSIC. Supporting Information. Digital CSIC. Available from: [Link].

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Springer Nature. Available from: [Link].

  • lookchem. FMOC-amino acid. lookchem. Available from: [Link].

  • ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. ResearchGate. Available from: [Link].

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. Published July 3, 2022. Available from: [Link].

  • AAPPTec. Fmoc Resin Cleavage and Deprotection. AAPPTec. Available from: [Link].

  • Ramesh M, et al. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. PubMed. Published July 30, 2011. Available from: [Link].

  • Synthonix. (9H-Fluoren-9-yl)methyl3-oxopiperidine-1-carboxylate. Synthonix. Available from: [Link].

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link].

  • ResearchGate. Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. PubChem. Available from: [Link].

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link].

  • ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate. Available from: [Link].

  • Chemsigma. (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate [562827-16-1]. Chemsigma. Available from: [Link].

  • ChemBK. (9H-Fluoren-9-yl)Methyl 4-oxopiperidine-1-carboxylate. ChemBK. Published April 10, 2024. Available from: [Link].

  • MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI. Available from: [Link].

  • ResearchGate. Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. ResearchGate. Published February 8, 2023. Available from: [Link].

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link].

  • ResearchGate. (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Published August 5, 2025. Available from: [Link].

Sources

An In-depth Technical Guide to the Biological Activity of 3-Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-oxopiperazine moiety represents a privileged heterocyclic scaffold in medicinal chemistry. This six-membered ring, containing two nitrogen atoms and a ketone functionality, serves as a versatile structural template for the design of novel therapeutic agents. Its unique conformational properties and ability to engage in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions, make it an attractive core for developing compounds with a wide array of biological activities.[1][2][3] Minor modifications to the substitution patterns on the 3-oxopiperazine nucleus can lead to significant variations in the pharmacological properties of the resulting derivatives.[1] This guide provides a comprehensive overview of the significant biological activities of 3-oxopiperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential of this important class of compounds, focusing on their applications as anticancer, antidiabetic, and neuroprotective agents.

Anticancer Activity of 3-Oxopiperazine Derivatives

A substantial body of research has highlighted the potential of 3-oxopiperazine derivatives as potent anticancer agents.[4][5][6] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action

The anticancer activity of 3-oxopiperazine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the primary mechanisms involves the inhibition of protein kinases, which are frequently dysregulated in various cancers. By targeting these kinases, 3-oxopiperazine derivatives can disrupt downstream signaling cascades that are crucial for tumor growth.

Another significant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death.

Structure-Activity Relationship (SAR)

The anticancer potency of 3-oxopiperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring.[7] Key SAR insights include:

  • Substitution at N1 and N4: The introduction of various aryl, heteroaryl, and alkyl groups at the nitrogen atoms of the piperazine ring has a profound impact on anticancer activity. Specific substitutions can enhance the binding affinity of the molecule to its biological target.

  • Chirality: The stereochemistry of the substituents can also play a crucial role in determining the biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative 3-oxopiperazine derivatives against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugate 23 N-[4-(trifluoromethyl)benzyl] substituentMDA-MB-468 (Breast Cancer)1.00[8][9]
Vindoline-Piperazine Conjugate 25 N-bis(4-fluorophenyl)methyl substituentHOP-92 (Non-Small Cell Lung Cancer)1.35[9]
Piperazine-containing Vindoline Dimer 4 Dimer linked at position 17SiHa (Cervical Cancer)2.85[8]
3N-methylpiperazine Vindoline Derivative 3 N-methylpiperazine at position 17HeLa (Cervical Cancer)9.36[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-oxopiperazine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show a significant reduction in cell viability, while the negative control should exhibit minimal effect.

Visualization of Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Library of 3-Oxopiperazine Derivatives B Primary Screening (e.g., MTT Assay) on Cancer Cell Lines A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Assays C->F G Lead Optimization (SAR Studies) D->G E->G F->G H In Vivo Efficacy Studies in Animal Models G->H

Caption: Workflow for anticancer drug discovery with 3-oxopiperazine derivatives.

Antidiabetic Activity: 3-Oxopiperazine Derivatives as DPP-4 Inhibitors

A prominent and clinically successful application of the 3-oxopiperazine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM).[11][12][13]

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, 3-oxopiperazine derivatives prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control.[13]

Structure-Activity Relationship (SAR)

The design of potent and selective DPP-4 inhibitors based on the 3-oxopiperazine core has been extensively studied. Key SAR findings include:

  • Triazolopiperazine Scaffold: Many potent DPP-4 inhibitors, such as sitagliptin, feature a triazolopiperazine-based structure.[11]

  • Binding Interactions: These compounds typically form strong interactions with the active site of the DPP-4 enzyme, including hydrogen bonds and hydrophobic interactions. The uracil rings in some ligands can induce conformational changes in the enzyme, enhancing binding affinity.[11]

  • Selectivity: High selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9 is crucial to minimize off-target effects. This is often achieved through specific interactions with the S2-extensive site of DPP-4.[11]

Data on DPP-4 Inhibitory Activity

The following table presents data for well-known DPP-4 inhibitors, some of which are based on or are structurally related to the piperazine scaffold.

CompoundScaffold TypeDPP-4 IC50 (nM)Selectivity vs. DPP-8/DPP-9Reference
Sitagliptin Triazolopiperazine-based~19>2600-fold[11]
Vildagliptin Cyanopyrrolidine-based~62>200-fold[11]
Saxagliptin Cyanopyrrolidine-based~50>400-fold[11]
Linagliptin Xanthine-based~1>10,000-fold[11]
Alogliptin Pyrimidinedione-based<10>10,000-fold[11]
Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[14][15]

Principle: The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent product, AMC. The rate of fluorescence increase is proportional to the DPP-4 activity. Inhibitors will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0). Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their working concentrations.

  • Inhibitor Preparation: Dissolve the 3-oxopiperazine derivatives in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the test compounds, a positive control inhibitor (e.g., sitagliptin), and a vehicle control (DMSO in assay buffer).

  • Enzyme Addition and Pre-incubation: Add the diluted DPP-4 enzyme to all wells except the blank. Mix and pre-incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Self-Validation: The assay should include wells with no enzyme (blank) to measure background fluorescence and wells with no inhibitor (100% activity control). A known DPP-4 inhibitor serves as a positive control to validate the assay's sensitivity.

Visualization of DPP-4 Inhibition Mechanism

DPP4_Inhibition cluster_0 Normal Physiology cluster_1 With 3-Oxopiperazine Inhibitor GLP1 Active GLP-1/GIP DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Degradation Inactive_GLP1 Inactive GLP-1/GIP DPP4_enzyme->Inactive_GLP1 GLP1_2 Active GLP-1/GIP Increased_Insulin Increased Insulin Secretion GLP1_2->Increased_Insulin Prolonged Action Decreased_Glucagon Decreased Glucagon Secretion GLP1_2->Decreased_Glucagon Prolonged Action DPP4_enzyme_2 DPP-4 Enzyme Blocked_DPP4 Inhibited DPP-4 Inhibitor 3-Oxopiperazine Derivative Inhibitor->DPP4_enzyme_2 Binds and Inhibits

Caption: Mechanism of action of 3-oxopiperazine-based DPP-4 inhibitors.

Neuroprotective Effects of 3-Oxopiperazine Derivatives

Emerging research indicates that derivatives of the broader piperazine class, including those with an oxo- functionality, possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[16][17][18]

Mechanism of Action

The neuroprotective effects of these compounds are often multifaceted, targeting several pathological processes implicated in neurodegeneration.[18]

  • Antioxidant Activity: Many neurodegenerative diseases are associated with increased oxidative stress in the brain.[19] Piperazine derivatives can exert neuroprotective effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms.[20]

  • Inhibition of BACE1: Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[21] Some 3-oxopiperazine derivatives have been designed as BACE1 inhibitors, thereby reducing Aβ production.[22]

  • Cholinesterase Inhibition: Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can improve cognitive function in patients with Alzheimer's disease.[16]

Structure-Activity Relationship (SAR)

The development of neuroprotective 3-oxopiperazine derivatives requires careful consideration of their ability to cross the blood-brain barrier (BBB). Key SAR considerations include:

  • Lipophilicity: Optimizing the lipophilicity of the molecule is crucial for BBB penetration.

  • Molecular Weight: Lower molecular weight compounds are generally favored for better brain penetration.

  • Specific Moieties: The incorporation of specific chemical groups can enhance the binding affinity to targets like BACE1 or AChE. For instance, a benzimidazole heteroaryl group has been suggested as a prerequisite structure for neuroprotective action in some arylpiperazines.[20]

Data on Neuroprotective Activity

The following table provides examples of piperazine derivatives and their activity against neurodegenerative targets.

CompoundTargetActivityKey FindingReference
Compound 6g Acetylcholinesterase (AChE)IC50 = 0.09 µMSignificant improvement in cognitive dysfunction in animal models.[16]
Arylpiperazine Derivatives Dopamine D2S ReceptorsNeuroprotection against SNP-induced cell deathBenzimidazole moiety may be crucial for neuroprotective action.[20]
Multi-effect Piperazine Drug Amyloid and Tau PathologyReduction in Aβ and Tau pathologyPreserves memory in a preclinical model of Alzheimer's disease.[17]
Experimental Protocol: BACE1 Inhibitor Screening Assay

This is a fluorogenic assay to identify and characterize inhibitors of BACE1.[23][24]

Principle: The assay employs a specific peptide substrate that is flanked by a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a significant increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate, pH 4.5). Dilute the recombinant human BACE1 enzyme and the fluorogenic substrate to their final concentrations in the buffer.

  • Compound Plating: In a 96-well plate, add the test compounds at various concentrations. Include a known BACE1 inhibitor as a positive control and a vehicle control.

  • Enzyme Addition: Add the diluted BACE1 enzyme to the wells and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the BACE1 substrate to all wells.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader (appropriate excitation and emission wavelengths for the specific substrate).

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Self-Validation: Controls for background fluorescence (no enzyme) and 100% activity (no inhibitor) are essential. A counter-screen where the compound is added after the reaction is stopped can help identify false positives that interfere with the fluorescence signal.[22]

Visualization of Neuroprotective Mechanisms

Neuroprotection_Mechanisms cluster_0 Pathological Processes in Neurodegeneration cluster_1 Therapeutic Interventions Compound 3-Oxopiperazine Derivative Antioxidant Antioxidant Effect Compound->Antioxidant BACE1_Inhibition BACE1 Inhibition Compound->BACE1_Inhibition AChE_Inhibition AChE Inhibition Compound->AChE_Inhibition Oxidative_Stress Oxidative Stress (ROS) Abeta Amyloid-Beta (Aβ) Production (via BACE1) ACh_Deficit Acetylcholine Deficit (via AChE) Antioxidant->Oxidative_Stress Reduces Neuroprotection Neuroprotection & Cognitive Improvement Antioxidant->Neuroprotection BACE1_Inhibition->Abeta Reduces BACE1_Inhibition->Neuroprotection AChE_Inhibition->ACh_Deficit Reduces AChE_Inhibition->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of 3-oxopiperazine derivatives.

Other Notable Biological Activities

Beyond the major areas discussed, 3-oxopiperazine and the broader piperazine class of compounds have demonstrated a range of other important biological activities, including:

  • Antiviral Activity: Certain piperazine derivatives have shown promise as antiviral agents, with activity against viruses such as potato virus Y (PVY) and human immunodeficiency virus (HIV).[25][26] Favipiravir, a pyrazine carboxamide derivative with structural similarities, is a notable antiviral drug.[27]

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal infections, showing significant activity against strains like Staphylococcus aureus and Aspergillus species.[28][29]

Future Perspectives and Drug Development

The 3-oxopiperazine scaffold continues to be a highly valuable framework in modern drug discovery. Its synthetic tractability allows for the creation of large and diverse chemical libraries, which are essential for high-throughput screening campaigns. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders.

  • Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their bioavailability and efficacy in vivo.

  • Novel Therapeutic Areas: Exploring the potential of 3-oxopiperazine derivatives in other disease areas where their versatile pharmacophoric features can be exploited.

The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the development of the next generation of innovative medicines.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Lone, S. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 20, 2026, from [Link]

  • Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of medical and dental sciences, 45(2), 103–111.
  • Leighton, J. L., et al. (2006). Biochemical and cell-based assays for characterization of BACE-1 inhibitors. Journal of biomolecular screening, 11(1), 37–44. [Link]

  • Gless, R. D., et al. (2009). Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. Journal of Medicinal Chemistry, 52(11), 3377-3384. [Link]

  • BACE1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17357-17364. [Link]

  • New functional assay for Amyloid lowering drugs (BACE inhibitor screening assay). (n.d.). Neurofit. Retrieved January 20, 2026, from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition, 9, 893540. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1347-1352. [Link]

  • Deev, S. L., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry, 48(1), 1-15.
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]

  • Tripathi, P. N., et al. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic chemistry, 85, 82–96. [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (1997). European Journal of Medicinal Chemistry, 32(11), 945-950.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Eddarkaoui, S., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 129, 217–233. [Link]

  • The structure-activity relationship of anticancer activity piperazine derivatives. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bán, D., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International journal of molecular sciences, 25(14), 7929. [Link]

  • Structure-activity relationship of target compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(3), 396. [Link]

  • Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. (2007). Journal of medicinal chemistry, 50(22), 5467–5475. [Link]

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (2022). Frontiers in Endocrinology, 13, 1003889. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research, 4(11), 54-62.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2011). Bioorganic & medicinal chemistry letters, 21(2), 793–797. [Link]

  • Synthesis and Biological Activities of[10][30]-Oxazine Derivatives. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications, 10(3), 196-207. [Link]

  • Bán, D., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International journal of molecular sciences, 25(14), 7929. [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). Molecules, 27(18), 6030. [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(13), 7087. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules, 28(9), 3907. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2024). Cureus, 16(5), e60098. [Link]

  • Clinical Use of DPP-4 Inhibitors. (2019). Frontiers in Endocrinology, 10, 389. [Link]

  • Neuroprotective Effect of Antioxidants in the Brain. (2022). Antioxidants, 11(12), 2487. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). Molecules, 27(22), 7942. [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2022). RSC Advances, 12(1), 16-32. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Cancers, 15(23), 5621. [Link]

  • The Mechanisms Responsible for Neuroprotective Capacity of Arylpiperazine Dopaminergic Ligands Against Cell Death Induced by Sodium Nitroprusside. (2012). Neurotoxicology, 33(5), 1137-1146. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules, 29(10), 2292. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of the Piperazine Scaffold

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone of modern medicinal chemistry.[1] Its designation as a "privileged scaffold" is not a matter of hyperbole but a testament to its consistent presence in a multitude of FDA-approved drugs targeting a vast spectrum of diseases, from central nervous system disorders to oncology and infectious diseases.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery of novel piperazine-based compounds. We will delve into the fundamental principles that make this scaffold so versatile, explore the intricacies of its synthesis and optimization, and showcase its broad therapeutic impact through contemporary case studies. Our narrative will be grounded in the principles of scientific integrity, providing not just the "how" but the critical "why" behind experimental choices, ensuring that each protocol and concept is presented as a self-validating system.

The Piperazine Core: A Masterclass in Physicochemical and Pharmacokinetic Optimization

The ubiquity of the piperazine moiety in drug discovery is a direct consequence of its unique and tunable physicochemical properties that favorably influence a molecule's drug-like characteristics.[1] Understanding these properties is fundamental to leveraging the full potential of this remarkable scaffold.

The Power of Basicity and pKa

As a diprotic base, piperazine possesses two distinct pKa values. This characteristic is crucial as it allows the molecule to be protonated under physiological pH conditions.[1] This protonation is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. Furthermore, the two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors, facilitating robust interactions with biological targets.[1]

Enhancing Solubility and Bioavailability

The inherent polarity imparted by the two nitrogen atoms often leads to greater water solubility of the parent molecule.[4] This is a critical factor in improving oral bioavailability and achieving favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5] The conformational flexibility of the piperazine ring also plays a role in its ability to interact with diverse biological targets and navigate various physiological environments.[5]

Synthetic Strategies: From Core Functionalization to Advanced C-H Activation

The synthesis of novel piperazine-containing compounds can be broadly approached in two ways: the functionalization of a pre-existing piperazine core and the de novo construction of the piperazine ring itself.[6] Recent years have seen significant advancements in both strategies, with a particular focus on developing more efficient and selective methods.

Core Synthetic Methodologies: A Workflow Overview

The journey from a simple piperazine core to a complex drug candidate involves a series of strategic synthetic transformations. The following diagram illustrates a general workflow for the synthesis of piperazine derivatives.

G cluster_0 Core Functionalization cluster_1 De Novo Synthesis Piperazine_Core Piperazine Core N_Functionalization N-Functionalization (e.g., N-Arylation, N-Alkylation) Piperazine_Core->N_Functionalization C_Functionalization C-H Functionalization (Advanced) N_Functionalization->C_Functionalization Substituted_Piperazine Substituted Piperazine Derivative C_Functionalization->Substituted_Piperazine Acyclic_Precursors Acyclic Precursors (e.g., Diamines, Dihalides) Ring_Formation Ring Formation Acyclic_Precursors->Ring_Formation Ring_Formation->Substituted_Piperazine Further_Modification Further Modification & Linker Chemistry Substituted_Piperazine->Further_Modification Final_Compound Final Bioactive Compound Further_Modification->Final_Compound

Caption: General synthetic workflow for piperazine derivatives.

Foundational Technique: N-Arylation via Buchwald-Hartwig Amination

A cornerstone transformation in the synthesis of bioactive piperazine derivatives is the introduction of an aryl group onto one of the nitrogen atoms. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely employed method for this purpose.[6]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

  • Materials:

    • Piperazine

    • Aryl halide (e.g., 4-chlorotoluene, 4-bromoanisole)

    • Palladium catalyst (e.g., Pd₂(dba)₃, (NHC)Pd(allyl)Cl)

    • Ligand (e.g., XPhos, SPhos)

    • Base (e.g., NaOtBu, K₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), piperazine (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.01-0.05 mmol), and base (1.5-2.0 mmol).

    • Add the anhydrous solvent (5-10 mL) via syringe.

    • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

  • Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product, which should be consistent with the expected structure. The purity is assessed by HPLC or LC-MS.

The Frontier: C-H Functionalization

While substitutions at the nitrogen atoms are well-established, the functionalization of the carbon atoms of the piperazine ring has historically been less explored.[3] However, recent advances in C-H functionalization have opened up new avenues for creating novel piperazine analogs with diverse substitution patterns.[3][7] These methods, often employing photoredox catalysis, allow for the direct introduction of aryl or alkyl groups onto the piperazine backbone, providing access to previously inaccessible chemical space.[3]

Decoding the Blueprint: Structure-Activity Relationship (SAR) Studies

The process of transforming a hit compound into a lead candidate and ultimately a drug is guided by meticulous structure-activity relationship (SAR) studies.[8] For piperazine-based compounds, SAR analyses provide critical insights into how structural modifications influence biological activity.[9][10]

The Influence of N-Substituents

The substituents on the two nitrogen atoms of the piperazine ring are key modulators of pharmacological activity. One nitrogen is often used to connect to a key pharmacophoric element that interacts with the primary biological target, while the other can be modified to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4] For instance, in many CNS-active drugs, one nitrogen is attached to an aromatic ring system that is crucial for receptor binding, while the other bears a group that enhances brain penetration.[9]

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a powerful strategy in lead optimization where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[11][12] In the context of piperazine, this could involve replacing the piperazine core with other cyclic diamines or related scaffolds to explore new interactions with the target or to circumvent issues such as metabolic liabilities.[13][14] Scaffold hopping takes this a step further by replacing the entire core framework of the molecule while retaining the key pharmacophoric elements.[11][12]

The Digital Frontier: Computational Chemistry in Piperazine Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling a more rational and efficient approach to identifying and optimizing drug candidates.[15]

Predicting and Understanding Interactions

Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how piperazine-based ligands bind to their target proteins.[5][16] This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for biological activity. These insights are invaluable for designing new analogs with improved affinity and selectivity.[16]

A Typical Drug Discovery Cascade

The integration of computational and experimental approaches is crucial for a successful drug discovery campaign. The following diagram illustrates a typical workflow.

G Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Comp_Chem Computational Chemistry (Docking, Pharmacophore Modeling) Hit_ID->Comp_Chem SAR SAR by Parallel Synthesis Comp_Chem->SAR Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical drug discovery cascade for piperazine compounds.

Therapeutic Triumphs: A Showcase of Piperazine's Versatility

The piperazine scaffold is a component of numerous marketed drugs with a wide range of therapeutic applications.[2][3][17]

Diverse Biological Activities

Piperazine derivatives have demonstrated efficacy as:

  • Anticancer Agents: Many kinase inhibitors incorporate a piperazine moiety, which often serves as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[1] The basicity of the piperazine can also be leveraged to form salt bridges with acidic residues in the hinge region of the kinase.[1]

  • Antidepressants: A significant number of antidepressants contain a piperazine substructure, which is believed to contribute to their favorable CNS pharmacokinetic profile and play a role in their specific binding conformations.[9]

  • Antihistamines and Anti-inflammatory Agents: Novel piperazine derivatives have been synthesized and shown to possess potent antihistamine and anti-inflammatory properties.[18]

  • Antimicrobial Agents: The piperazine scaffold has been identified as a viable framework for the development of new antibacterial drugs, with recent breakthroughs showing potency against multidrug-resistant bacterial strains.[19]

Quantitative Biological Data of Novel Piperazine Derivatives

The following table summarizes the biological activities of selected novel piperazine derivatives from recent studies.

Compound IDTherapeutic AreaTarget/AssayActivity (IC₅₀/GI₅₀/Other)Reference
PD-2 AntioxidantDPPH radical scavengingIC₅₀ = 2.396 µg/mL[18]
Vindoline-Piperazine Conjugate 17 AnticancerColon Cancer (KM12 cell line)-84.40% growth rate[20]
Vindoline-Piperazine Conjugate 23 AnticancerBreast Cancer (MDA-MB-468 cell line)GI₅₀ = 1.00 µM[21]
Vindoline-Piperazine Conjugate 25 AnticancerNon-small cell lung cancer (HOP-92 cell line)GI₅₀ = 1.35 µM[21]
Piperazine-Oxazole Hybrids AnticancerVarious cell linesIC₅₀ = 0.09–11.7 µM[21]
Vilazodone AntidepressantSerotonin reuptake & 5-HT1A receptor(Sub)nanomolar IC₅₀ values[4]
Illustrative Signaling Pathway Modulation

The following diagram depicts a simplified representation of how a hypothetical piperazine-based kinase inhibitor might function.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade Piperazine_Inhibitor Piperazine-Based Kinase Inhibitor Piperazine_Inhibitor->Receptor Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation

Caption: Inhibition of a signaling pathway by a piperazine-based drug.

Conclusion and Future Horizons

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and discovery of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensure its enduring relevance in medicinal chemistry. Future advancements in synthetic methodologies, particularly in C-H functionalization, will undoubtedly expand the accessible chemical space for piperazine-based compounds. Furthermore, the increasing sophistication of computational tools will enable a more predictive and efficient design of next-generation piperazine-containing drugs with enhanced potency, selectivity, and safety profiles. The journey of the piperazine scaffold is far from over; its future in drug discovery is as bright and promising as its storied past.

References

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents Med Chem. 2024;24(14):1063-1073. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans. 2021,50, 785-800. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Examples of piperazine derivatives as messy drugs. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]

  • Computational Methods in Drug Discovery. PMC. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH. [Link]

  • Piperazine. YouTube. [Link]

  • Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

Sources

preliminary screening of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Screening of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Authored by a Senior Application Scientist

Foreword: Charting a Course for a Novel Chemical Entity

In the landscape of contemporary drug discovery, the initial assessment of a novel chemical entity (NCE) is a critical juncture that dictates its future trajectory. The compound at the heart of this guide, this compound, represents such a beginning. While a direct and extensive body of literature for this specific molecule is not yet established, its structural motifs—the 3-oxopiperazine core and the fluorenylmethyloxycarbonyl (Fmoc) group—are well-documented in medicinal chemistry. The 3-oxopiperazine scaffold is a known constituent of various biologically active compounds, including melanocortin-4 receptor agonists with anti-obesity potential[1]. The piperazine ring itself is a ubiquitous feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents[2][3][4].

This guide, therefore, is constructed on a foundation of informed scientific reasoning. We will treat this compound as a novel compound of interest and lay out a comprehensive, multi-tiered preliminary screening strategy. Our approach is designed to be both rigorous and efficient, aiming to elucidate the compound's potential therapeutic value by exploring its physicochemical properties, in silico predictions, and in vitro biological activities. We will proceed with the understanding that the Fmoc group may be a protecting group for the piperazine nitrogen, or it could be an integral part of the pharmacophore. Our screening strategy will therefore be designed to accommodate both possibilities.

Part 1: Synthesis and Physicochemical Characterization

A robust preliminary screening campaign begins with a reliable supply of the test compound and a thorough understanding of its fundamental properties.

Proposed Synthetic Route

A plausible synthetic route to this compound would likely involve the protection of a suitable piperazine precursor, followed by oxidation to introduce the 3-oxo functionality. A generalized, hypothetical synthetic scheme is presented below.

Scheme 1: Hypothetical Synthesis of this compound

  • Starting Material: Commercially available piperazine-2-carboxylic acid.

  • Fmoc Protection: The secondary amine at the 1-position of piperazine-2-carboxylic acid is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium carbonate in a biphasic solvent system (e.g., dioxane/water). This reaction is analogous to the Fmoc protection of amino acids[5].

  • Esterification: The carboxylic acid group is then esterified, for example, to a methyl or ethyl ester, to prevent its interference in the subsequent oxidation step.

  • Oxidation: The carbon at the 3-position of the piperazine ring is oxidized to a ketone. This can be achieved using various oxidizing agents, such as RuO4 generated in situ from RuCl3 and NaIO4.

  • Final Product: The resulting molecule is this compound.

Note: This is a proposed route and would require experimental optimization.

Physicochemical Characterization

Before proceeding to biological assays, it is imperative to characterize the physicochemical properties of the synthesized compound. This data is crucial for understanding its drug-like properties and for designing appropriate biological experiments.

PropertyAnalytical MethodImportance in Preliminary Screening
Identity and Purity LC-MS, ¹H NMR, ¹³C NMRConfirms the correct chemical structure and assesses the purity of the compound. A purity of >95% is generally required for biological screening to avoid false positives from impurities.
Solubility Kinetic and ThermodynamicDetermines the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can lead to inaccurate results in biological assays.
Lipophilicity (LogP/LogD) HPLC-based methodsMeasures the compound's partition between an organic and an aqueous phase. This is a key determinant of its ability to cross cell membranes and its potential for off-target effects.
Chemical Stability HPLC over time in bufferAssesses the compound's stability in the assay buffer at the relevant temperature. Degradation of the compound during the assay can lead to a loss of activity.

Part 2: In Silico Profiling: A First Look at Biological Potential

Computational methods provide a rapid and cost-effective way to predict the likely biological activities and potential liabilities of a novel compound.

Target Prediction and Off-Target Profiling

Using the compound's structure, we can employ various cheminformatics tools to predict its potential biological targets. This is typically done by comparing its structural features to those of known ligands in large biological databases.

  • Methodology: Submission of the compound's SMILES string to a panel of validated target prediction algorithms (e.g., SwissTargetPrediction, SuperPred).

  • Rationale: This step helps to prioritize the in vitro assays by suggesting the most likely protein classes with which the compound might interact. Given the piperazine core, likely predicted targets could include G-protein coupled receptors (GPCRs), ion channels, and kinases[6][7].

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential developmental hurdles.

  • Methodology: Use of computational models (e.g., QSAR-based predictors like ADMETlab or pkCSM) to estimate properties such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for hERG channel blockade.

  • Rationale: These predictions help in the early identification of potential liabilities that might make the compound unsuitable for further development, even if it shows promising biological activity.

Part 3: In Vitro Preliminary Screening: From Prediction to Practice

Based on the in silico predictions and the known pharmacology of piperazine-containing compounds, a tiered in vitro screening approach is proposed.

Tier 1: Broad-Based Phenotypic Screening

A phenotypic screen assesses the effect of a compound on cell behavior without a preconceived notion of its specific molecular target. This approach is valuable for identifying unexpected activities.

3.1.1. Protocol: Cell Viability/Proliferation Assay

This assay will be performed on a panel of cancer cell lines to identify any potential anti-proliferative effects, a common activity for novel heterocyclic compounds[3].

  • Cell Lines: A representative panel of human cancer cell lines (e.g., NCI-60) or a smaller, curated panel (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the final desired concentrations (e.g., from 0.1 µM to 100 µM).

    • Add the compound dilutions to the cells and incubate for 72 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (DMSO) for each concentration. Plot the results as a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition).

Tier 2: Targeted Screening Based on In Silico Predictions

If the in silico analysis suggests specific protein targets, or if no significant phenotype is observed in the broad screen, the next step is to perform targeted assays. Given the prevalence of piperazine derivatives as CNS agents, a screen against a panel of CNS-relevant GPCRs is a logical starting point[7][8].

3.2.1. Protocol: Radioligand Binding Assay for GPCRs

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity.

  • Target Example: Dopamine D2 receptor, a common target for antipsychotic drugs with piperazine scaffolds[7].

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (a known D2 antagonist).

    • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Methodology:

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes onto a filter plate using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Interpretation and Next Steps

The preliminary screening will generate a set of data that will guide the next steps in the evaluation of this compound.

Summarizing the Preliminary Data

The following table provides a template for summarizing the key findings from the preliminary screen.

Assay TypeParameterResult (Hypothetical)Interpretation
Physicochemical Purity>98%Suitable for biological testing.
Aqueous Solubility5 µM in PBSLow aqueous solubility; may require formulation for in vivo studies.
LogD (pH 7.4)3.5Lipophilic, suggesting good membrane permeability but also potential for non-specific binding.
In Silico Top Predicted TargetDopamine D2 ReceptorProvides a strong rationale for targeted in vitro screening.
ADMET PredictionHigh hERG riskA potential liability that needs to be experimentally verified.
In Vitro (Phenotypic) Cell Viability (A549)GI₅₀ > 100 µMNo significant anti-proliferative activity observed in this cell line.
In Vitro (Targeted) D2 Receptor BindingKi = 500 nMModerate affinity for the D2 receptor; warrants further investigation of functional activity (agonist vs. antagonist).
Decision-Making Workflow

The results of the preliminary screen will feed into a decision-making process to determine the future of the compound.

G start Start: Novel Compound Synthesized physchem Physicochemical Characterization start->physchem insilico In Silico Profiling (Target & ADMET) physchem->insilico phenotypic Phenotypic Screen (e.g., Cell Viability) insilico->phenotypic targeted Targeted Screen (e.g., Receptor Binding) insilico->targeted data_analysis Data Analysis & Interpretation phenotypic->data_analysis targeted->data_analysis go Proceed to Lead Optimization data_analysis->go Favorable Profile no_go Terminate or Redesign data_analysis->no_go Unfavorable Profile de_risk De-risking Studies (e.g., hERG assay) data_analysis->de_risk Promising but with Liabilities de_risk->data_analysis

Caption: Decision-making workflow for the preliminary screening of a novel compound.

Conclusion

The preliminary screening of a novel chemical entity like this compound is a hypothesis-driven endeavor. By integrating computational predictions with carefully selected in vitro assays, we can efficiently gather the initial data needed to make informed decisions about its potential as a starting point for a drug discovery program. This guide provides a robust and adaptable framework for this critical first step, ensuring that promising compounds are identified and advanced, while those with unfavorable profiles are quickly deprioritized.

References

  • PubChem. (9H-fluoren-9-ylmethyl Piperazine-1-carboxylate | C19H20N2O2 | CID 2756143). National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Tomusiak, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Linciano, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Bence, K., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(1), 26-37. [Link]

  • Noolvi, M. N., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [Link]

  • Sunder, N. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Sunder Chemicals. [Link]

  • Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. PubMed. [Link]

Sources

Methodological & Application

synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Introduction

This compound, often referred to as Fmoc-3-oxopiperazine, is a valuable building block in medicinal chemistry and peptide synthesis. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, and the 3-oxopiperazine moiety offers a unique combination of a lactam and a secondary amine, providing a rigidified backbone and specific hydrogen bonding capabilities. The incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen at position 1 allows for its use in solid-phase and solution-phase synthesis of complex molecules, particularly in the construction of peptidomimetics and other drug candidates.

This document provides a detailed protocol for the synthesis of this compound, drawing upon established principles of amine protection chemistry. The protocol is designed for researchers in drug discovery and organic synthesis, offering a step-by-step guide from starting materials to the purified product, complete with characterization data and safety considerations.

Reaction Scheme

The synthesis proceeds via the N-acylation of 2-oxopiperazine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a suitable base. The base is crucial for deprotonating the secondary amine of the piperazine ring, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of Fmoc-Cl.

Reaction_Scheme Fmoc-Cl Fmoc-Cl Target_Molecule Target_Molecule Fmoc-Cl->Target_Molecule HCl HCl Target_Molecule->HCl + Byproduct

Figure 1: General reaction scheme for the Fmoc protection of 2-oxopiperazine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
2-Oxopiperazine≥98%Sigma-Aldrich
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher Scientific
HexanesACS Reagent GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is based on well-established procedures for the Fmoc protection of amines.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxopiperazine (1.0 g, 10.0 mmol).

  • Dissolve the 2-oxopiperazine in a mixture of dichloromethane (DCM, 20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). The biphasic mixture is necessary as 2-oxopiperazine has limited solubility in DCM alone, and the aqueous base serves as a proton scavenger.

  • Cool the vigorously stirring mixture to 0 °C in an ice bath. Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize potential side reactions.

Step 2: Addition of Fmoc-Cl
  • In a separate beaker, dissolve 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (2.84 g, 11.0 mmol, 1.1 equivalents) in 10 mL of DCM. A slight excess of the protecting group is used to ensure complete conversion of the starting material.

  • Add the Fmoc-Cl solution dropwise to the cold, stirring biphasic mixture of 2-oxopiperazine over a period of 15-20 minutes. A slow addition rate is important to prevent the formation of byproducts.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

Step 3: Reaction Monitoring
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (2-oxopiperazine, dissolved in a polar solvent like methanol), the Fmoc-Cl solution, and a sample from the reaction mixture.

  • Develop the TLC plate using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Visualize the spots under a UV lamp. The reaction is considered complete when the spot corresponding to 2-oxopiperazine is no longer visible.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation cluster_Purification Purification & Analysis Setup 1. Dissolve 2-oxopiperazine in DCM/aq. NaHCO₃ Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Fmoc-Cl solution dropwise Cooling->Addition Stirring 4. Stir at room temperature for 2-4 hours Addition->Stirring Monitoring 5. Monitor by TLC Stirring->Monitoring Separation 6. Separate organic and aqueous layers Monitoring->Separation Extraction 7. Extract aqueous layer with DCM Separation->Extraction Washing 8. Wash combined organic layers with brine Extraction->Washing Drying 9. Dry over anhydrous Na₂SO₄ Washing->Drying Concentration 10. Concentrate under reduced pressure Drying->Concentration Chromatography 11. Purify by silica gel chromatography Concentration->Chromatography Characterization 12. Characterize by NMR and MS Chromatography->Characterization

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Step 4: Workup and Isolation
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL) to recover any dissolved product.

  • Combine all the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

Step 5: Purification
  • The crude product should be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%).

  • Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

Step 6: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those from the Fmoc group (aromatic protons and the CH and CH₂ groups) and the piperazine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including the carbonyls of the lactam and the carbamate.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺).

  • Melting Point: The purified solid should have a sharp melting point.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Fmoc-Cl is a lachrymator and should be handled carefully.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient base, low temperature, or short reaction timeAdd more base, allow the reaction to warm to room temperature, or increase the reaction time.
Formation of Multiple ProductsReaction temperature too high, or slow addition of Fmoc-ClMaintain a low temperature during the addition of Fmoc-Cl and ensure a slow, dropwise addition.
Low YieldIncomplete extraction or loss during purificationPerform multiple extractions of the aqueous layer and carefully monitor fractions during column chromatography.
Product is an oil and not a solidResidual solvent or impuritiesDry the product under high vacuum. If it remains an oil, re-purify by column chromatography.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. By following these steps, researchers can efficiently produce this valuable building block for use in various synthetic applications, particularly in the fields of peptide science and medicinal chemistry. The key to a successful synthesis lies in careful control of the reaction conditions, thorough monitoring of the reaction progress, and meticulous purification of the final product.

References

  • Carpino, L. A.; Han, G. Y. The 9-Fluorenylmethyloxycarbonyl Amino-Protecting Group. J. Org. Chem.1972 , 37 (22), 3404–3409. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

The Strategic Integration of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate in Modern Medicinal Chemistry: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the applications and protocols involving (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. This versatile building block, a derivative of the privileged piperazine scaffold, offers unique conformational constraints, making it a valuable tool in the design of sophisticated peptidomimetics and other complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, incorporation into peptide sequences, and its broader applications in the pursuit of novel therapeutics.

Introduction: The Convergence of Conformational Constraint and Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while offering exquisite biological specificity, are often hampered by poor pharmacokinetic profiles. This has led to the ascendancy of peptidomimetics, compounds that mimic the structure and function of peptides but with improved drug-like properties. A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained amino acid surrogates. These building blocks restrict the flexibility of the peptide backbone, pre-organizing the molecule into a bioactive conformation and potentially increasing affinity for its biological target.

This compound emerges as a particularly compelling building block at the intersection of two powerful concepts in medicinal chemistry: the use of constrained amino acid mimics and the integration of the piperazine scaffold. The piperazine ring is a well-established "privileged scaffold," frequently found in clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its basicity and ability to modulate solubility and bioavailability, make it a valuable component in drug design.[1] The 3-oxopiperazine core of the title compound introduces a lactam functionality, which can act as a rigid dipeptide mimic, further enhancing its utility in constructing complex and potent bioactive molecules.[3][4]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed.[] The presence of the Fmoc group on the 3-oxopiperazine scaffold makes it readily amenable to automated and manual SPPS protocols, allowing for its seamless integration into peptide sequences.

This guide will provide detailed insights into the synthesis of this valuable building block, protocols for its incorporation into peptide chains, and a discussion of its potential applications in medicinal chemistry, grounded in the established principles of peptidomimetic design and the proven utility of the piperazine scaffold.

Synthesis of this compound

The synthesis of the title compound can be approached through a logical sequence of reactions, starting from commercially available precursors. While a specific, dedicated synthesis for this exact molecule is not extensively reported in the literature, a plausible and efficient route can be designed based on established chemical transformations. The following protocol is a proposed synthesis based on analogous reactions reported for similar structures.[6]

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Oxopiperazine B (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate A->B  Fmoc-Cl or Fmoc-OSu,  Base (e.g., Na2CO3 or DIPEA),  Solvent (e.g., Dioxane/Water or DCM)  

Caption: Proposed synthetic route to the title compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from 3-oxopiperazine.

Materials:

  • 3-Oxopiperazine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-oxopiperazine (1 equivalent) in a suitable solvent system. A mixture of dioxane and water (e.g., 1:1 v/v) is a common choice for reactions involving amino compounds and Fmoc-Cl.

  • Addition of Base: Add a suitable base to the reaction mixture. For reactions in aqueous media, sodium carbonate (2.5 equivalents) is a good option. For anhydrous conditions, a hindered organic base like DIPEA (2-3 equivalents) in a solvent such as DCM can be used.

  • Fmoc Protection: Slowly add a solution of Fmoc-Cl (1 equivalent) or Fmoc-OSu (1 equivalent) in the reaction solvent to the stirred mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Work-up: Once the reaction is complete (typically after several hours), quench the reaction by adding water. If DCM was used as the solvent, wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in medicinal chemistry is as a building block in SPPS to create peptidomimetics with constrained conformations. Its incorporation follows the standard Fmoc-SPPS workflow, although some considerations for sterically hindered amino acids may be necessary.[7][8]

General SPPS Workflow

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-3-oxopiperazine-1-carboxylate (Activating agents: HBTU/HOBt or HATU/HOAt, Base: DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Peptide Purified Peptidomimetic Cleavage->Peptide

Caption: General workflow for incorporating the title compound in SPPS.

Detailed Protocol for Incorporation into a Peptide Sequence

Objective: To couple this compound to a growing peptide chain on a solid support.

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain.[9] This is typically done in two steps: a short treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-20 minutes).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Due to the potential steric hindrance of the building block, extended coupling times or double coupling may be necessary.[10]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test. A negative result indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The purified peptidomimetic can be obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Considerations
ParameterTypical Value/ConsiderationRationale
Equivalents of Building Block 3 - 5To drive the coupling reaction to completion.
Coupling Reagents HATU/HOAt or HBTU/HOBtThese are highly efficient activating agents, particularly for hindered couplings.[10]
Coupling Time 1 - 4 hours (or longer)The rigid and potentially sterically hindered nature of the building block may require extended reaction times.
Double Coupling May be necessaryTo ensure complete incorporation, especially in "difficult" sequences.
Monitoring Kaiser test (negative)Confirms the absence of free primary amines, indicating complete coupling.

Broader Applications in Medicinal Chemistry

The incorporation of the 3-oxopiperazine moiety offers several advantages in the design of novel therapeutics, extending beyond its use as a simple building block.

Constrained Dipeptide Mimicry

The rigidified lactam structure within the 3-oxopiperazine ring can serve as a surrogate for a dipeptide unit in a peptide chain.[4] This conformational constraint can lock the backbone into a specific geometry, which can be advantageous for several reasons:

  • Enhanced Receptor Affinity: By pre-organizing the pharmacophoric groups into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

  • Improved Selectivity: A more rigid structure can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Increased Proteolytic Stability: The non-natural amide bond within the piperazinone ring is resistant to cleavage by proteases, which can significantly enhance the in vivo half-life of the resulting peptidomimetic.

Scaffold for CNS-Active Agents

The piperazine ring is a well-known pharmacophore in drugs targeting the central nervous system.[1][11] Its presence in the 3-oxopiperazine building block suggests its potential for developing novel CNS-active agents. The two nitrogen atoms of the piperazine ring can be functionalized to modulate properties such as:

  • Blood-Brain Barrier Permeability: The basicity of the piperazine nitrogen can be tuned to optimize lipophilicity and hydrogen bonding capacity, which are critical factors for crossing the blood-brain barrier.

  • Receptor Interactions: The piperazine ring can serve as a scaffold to present various substituents in a defined spatial orientation, allowing for tailored interactions with CNS receptors such as dopamine, serotonin, and opioid receptors.

Platform for Library Synthesis

The amenability of this compound to solid-phase synthesis makes it an ideal building block for the creation of combinatorial libraries of peptidomimetics.[12] By systematically varying the surrounding amino acids and further modifying the piperazine ring, large libraries of compounds can be rapidly synthesized and screened for biological activity, accelerating the drug discovery process.

Conclusion

This compound represents a powerful and versatile tool for the modern medicinal chemist. By combining the conformational constraint of a lactam with the privileged scaffold of a piperazine, and being readily accessible for solid-phase synthesis through its Fmoc protection, this building block offers a strategic advantage in the design of novel peptidomimetics and other complex bioactive molecules. The protocols and applications outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their pursuit of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters. Retrieved from [Link]

  • Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. (n.d.). PubMed Central. Retrieved from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PMC. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). MDPI. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (n.d.). PMC. Retrieved from [Link]

  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. (n.d.). Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. (2025). Queen's University Belfast Research Portal. Retrieved from [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2025). ResearchGate. Retrieved from [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. (n.d.). PubMed. Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). MDPI. Retrieved from [Link]

  • Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein. (2015). PubMed. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology. (n.d.). MDPI. Retrieved from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). NIH. Retrieved from [Link]

  • Stabilizing Scaffold for Short Peptides Based on Knottins. (n.d.). PubMed. Retrieved from [Link]

  • Rational Design of Constrained Peptides as Protein Interface Inhibitors. (2021). PMC. Retrieved from [Link]

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. (2022). PubMed. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. (n.d.). PubMed. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. (2025). ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Introducing Conformational Rigidity into Peptide Scaffolds

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of conformational constraints into the peptide backbone is a powerful strategy to address these limitations.[1] Rigidification can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target, while also masking cleavage sites from proteases. (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, hereafter referred to as Fmoc-3-Oxo-Pip, is a specialized building block designed to incorporate a rigid 3-oxopiperazine moiety into a peptide sequence during standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The 3-oxopiperazine ring system acts as a dipeptide isostere, effectively replacing two amino acid residues with a constrained cyclic structure. This modification can induce specific turns or kinks in the peptide chain, mimicking secondary structures like β-turns.[2][3] Such peptidomimetics are invaluable tools in drug discovery for developing peptides with improved pharmacokinetic and pharmacodynamic properties.[4][5]

These application notes provide a comprehensive guide to the use of Fmoc-3-Oxo-Pip in peptide synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful incorporation.

Scientific Principles and Rationale

The use of Fmoc-3-Oxo-Pip is grounded in the well-established principles of Fmoc-based SPPS.[6][7][8] The Fmoc group provides temporary protection of the secondary amine within the oxopiperazine ring, which is readily cleaved under mild basic conditions (typically with piperidine in DMF) to allow for the coupling of the subsequent amino acid in the sequence.[9][10]

Key Advantages of Incorporating a 3-Oxopiperazine Moiety:
  • Conformational Constraint: The cyclic nature of the 3-oxopiperazine ring system significantly reduces the rotational freedom of the peptide backbone, effectively "locking" it into a more defined conformation.[2]

  • Proteolytic Stability: By replacing a natural peptide bond, the 3-oxopiperazine unit can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Structural Mimicry: The constrained geometry can mimic secondary structures such as β-turns, which are often crucial for biological activity. This allows for the rational design of peptidomimetics with enhanced target affinity.

  • Scaffold for Further Diversification: The oxopiperazine ring can serve as a scaffold for further chemical modifications, allowing for the introduction of additional functionalities to probe structure-activity relationships.

The workflow for incorporating Fmoc-3-Oxo-Pip into a peptide sequence using SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Previous Amino Acid) Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-3-Oxo-Pip Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Fmoc_Deprotection_OxoPip Fmoc Deprotection (3-Oxo-Pip) Wash2->Fmoc_Deprotection_OxoPip If no capping Capping->Fmoc_Deprotection_OxoPip Wash3 Washing Fmoc_Deprotection_OxoPip->Wash3 Next_AA_Coupling Coupling of Next Amino Acid Wash3->Next_AA_Coupling

Figure 1. General workflow for the incorporation of Fmoc-3-Oxo-Pip in SPPS.

Experimental Protocols

The following protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis. These protocols assume a manual synthesis; however, the principles can be readily adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-3-Oxo-Pip

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[11]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Protocol 1: Standard Coupling of Fmoc-3-Oxo-Pip

This protocol describes a single coupling cycle for incorporating Fmoc-3-Oxo-Pip into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. b. Wash the resin with DCM (3 x 1 min). c. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[6]

2. Fmoc Deprotection of the N-terminal Amino Acid on the Resin: a. Drain the DMF from the swollen resin. b. Add a 20% (v/v) solution of piperidine in DMF to the resin. c. Agitate the mixture for 3 minutes, then drain the solution. d. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[8] e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Activation and Coupling of Fmoc-3-Oxo-Pip: a. In a separate vial, dissolve Fmoc-3-Oxo-Pip (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. c. Add the activated Fmoc-3-Oxo-Pip solution to the deprotected resin. d. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the cyclic structure. e. To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed.[12] A negative result (yellow beads) indicates a complete reaction.

4. Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

5. Optional Capping of Unreacted Amines: a. If the Kaiser test is positive (blue beads), it indicates incomplete coupling. To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v) for 30 minutes.[6] c. Wash the resin with DMF (3 x 1 min).

6. Continuation of Peptide Synthesis: a. The resin is now ready for the deprotection of the Fmoc group from the newly incorporated 3-oxopiperazine moiety and the coupling of the next amino acid in the sequence, following the standard SPPS cycle (repeat step 2 onwards).

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min), followed by DCM (3 x 1 min). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail is Reagent K: TFA/TIS/Water (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Confirm the identity of the purified peptide by mass spectrometry.

Quantitative Data Summary

The efficiency of incorporating Fmoc-3-Oxo-Pip can be assessed by monitoring the yield and purity of the final peptide. The following table provides representative data for a model peptide containing a 3-oxopiperazine moiety.

ParameterStandard CouplingExtended Coupling (4h) with HATU
Crude Peptide Purity (by RP-HPLC) 75-85%>90%
Overall Yield (after purification) 15-25%25-35%
Observed Mass (by MS) Matches theoretical massMatches theoretical mass

Note: These values are illustrative and can vary significantly based on the peptide sequence and synthesis conditions.

Troubleshooting and Expert Insights

The incorporation of non-natural amino acids and cyclic structures can sometimes present challenges.[6] Below are some common issues and recommendations:

  • Incomplete Coupling: Due to the steric bulk of the 3-oxopiperazine ring, coupling may be slower than with standard amino acids.

    • Solution: Extend the coupling time to 4-12 hours. Consider using a more potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). A double coupling (repeating the coupling step) may also be beneficial.

  • Aggregation: Long or hydrophobic sequences are prone to aggregation on the solid support, which can hinder both coupling and deprotection steps.

    • Solution: Perform the synthesis at an elevated temperature (e.g., 50 °C). Incorporate backbone-modifying elements like pseudoprolines or use specialized resins such as ChemMatrix®.

  • Side Reactions during Cleavage: Ensure the cleavage cocktail contains appropriate scavengers to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys).

Troubleshooting Problem Problem Solution Solution P1 Incomplete Coupling S1a Extend Coupling Time (4-12h) P1->S1a S1b Use Potent Coupling Agent (e.g., HATU, COMU) P1->S1b S1c Perform Double Coupling P1->S1c P2 Peptide Aggregation S2a Elevated Temperature (50 °C) P2->S2a S2b Use Aggregation-Disrupting Additives/Resins P2->S2b

Figure 2. Troubleshooting guide for common issues.

Conclusion

Fmoc-3-Oxo-Pip is a valuable reagent for the synthesis of conformationally constrained peptidomimetics. Its incorporation via standard Fmoc-SPPS protocols, with minor modifications to account for its unique structure, allows for the rational design of peptides with enhanced stability and biological activity. By carefully selecting coupling conditions and being mindful of potential challenges, researchers can successfully utilize this building block to advance their drug discovery and chemical biology programs.

References

  • V. A. Burlak, et al. (2008). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry.
  • J. Howl, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters.
  • S. K. Shannon, et al. (2003). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.
  • Derivatized Oxopiperazine Rings
  • B. E. T. Ames, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • A. B. Smith III, et al. (2020).
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. International Journal of Peptide and Protein Research.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • P. Cudic & M. Stawikowski. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology.
  • Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. Journal of the American Chemical Society.
  • CP Lab Safety. 1-Fmoc-3-oxopiperazine, min 95%, 1 gram. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ElectronicsAndBooks.
  • F. Albericio & J. M. Bofill. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Site-selective editing of peptides via backbone modific
  • CP Lab Safety. tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each. [Link]

  • GenScript. Peptide Modifications. [Link]

Sources

Application Note & Protocol: Fmoc Deprotection of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Oxopiperazine Scaffold

The 3-oxopiperazine core is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, bicyclic-like structure, often found within larger diketopiperazine frameworks, serves as a versatile building block for creating compounds with diverse biological activities. These structures are frequently employed as peptide mimetics, protease inhibitors, and scaffolds for various receptor ligands. Protecting the reactive secondary amine is crucial during multi-step syntheses. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a preferred choice for this purpose due to its stability under acidic and mildly basic conditions, yet its lability to specific, non-harsh basic reagents makes it ideal for orthogonal protection strategies.[1]

This document provides a comprehensive guide to the effective removal of the Fmoc protecting group from (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate. We will delve into the underlying chemical mechanism, present a detailed and optimized protocol, and offer insights into troubleshooting potential issues.

The Mechanism of Fmoc Deprotection

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The removal of the Fmoc group is not a simple hydrolysis but rather a base-induced β-elimination (E1cB mechanism).[2]

  • Proton Abstraction: The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3][4] The electron-withdrawing nature of the fluorene moiety makes this proton surprisingly acidic.[5][6]

  • β-Elimination: This abstraction generates a carbanion intermediate. The system then undergoes a rapid elimination, breaking the C-O bond and liberating carbon dioxide and the free secondary amine of the 3-oxopiperazine. This step also produces a highly reactive electrophile, dibenzofulvene (DBF).

  • Dibenzofulvene (DBF) Scavenging: The liberated DBF is highly reactive and can undergo side reactions, including adding to the newly deprotected amine, leading to chain termination or impurities.[2] The excess secondary amine base (piperidine) in the reaction mixture acts as a scavenger, trapping the DBF to form a stable, inactive adduct.[3][5] This scavenging step is critical for driving the reaction to completion and ensuring a clean product profile.[3]

Caption: Figure 1: Mechanism of Fmoc Deprotection.

Optimizing Deprotection: Critical Parameters

The efficiency and cleanliness of the Fmoc deprotection are highly dependent on several factors. While a standard protocol exists, understanding these parameters allows for rational optimization, especially for sensitive substrates.

ParameterStandard ConditionRationale & Considerations
Base PiperidineA cyclic secondary amine that is an effective base for proton abstraction and an excellent scavenger for the DBF byproduct.[3][5] Other bases like piperazine or DBU can be used to minimize specific side reactions like aspartimide formation, though this is less relevant for the 3-oxopiperazine core.[7][8][9]
Concentration 20% (v/v)This concentration provides a sufficient excess of base to drive the reaction to completion quickly and to effectively scavenge all generated DBF. Lower concentrations may slow the reaction, while significantly higher concentrations offer little benefit and complicate removal.[5][10]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the substrate and reagents.[3][5] The polarity of the medium facilitates the elimination reaction.[3][5] N-Methyl-2-pyrrolidone (NMP) is a suitable alternative.
Temperature Room Temperature (20-25 °C)The reaction is typically rapid at ambient temperature. Heating is generally unnecessary and may increase the risk of side reactions.
Reaction Time 5 - 30 minutesReaction is often complete within minutes. The progress should be monitored by an appropriate analytical method (TLC or LC-MS) to avoid prolonged exposure to basic conditions, which could potentially affect other sensitive functional groups.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale (0.1 - 1.0 mmol). Adjust volumes accordingly.

Materials & Reagents
  • This compound (Substrate)

  • Piperidine (Reagent grade, ≥99%)

  • N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)

  • Diethyl Ether (Anhydrous)

  • Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Anhydrous)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC Eluent: e.g., 10% Methanol in Dichloromethane (adjust as needed)

  • LC-MS equipment (for precise monitoring)

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Substrate in DMF B Add 20% Piperidine/DMF Solution A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS (5-30 min) C->D E Concentrate Reaction Mixture D->E Upon Completion F Aqueous Wash (Sat. NaHCO₃) E->F G Extract with Organic Solvent F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution, add a pre-prepared solution of 20% (v/v) piperidine in DMF (approx. 2.0 eq of piperidine relative to the substrate).

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Take an aliquot every 5-10 minutes. On TLC, the highly UV-active Fmoc-containing starting material should be replaced by a product spot (visualize with ninhydrin stain for the free amine if necessary). The reaction is typically complete within 30 minutes.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the DMF and piperidine.

    • To the resulting residue, add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes the DBF-piperidine adduct and any remaining piperidine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-oxopiperazine product.

  • Purification (If Necessary): The crude product is often of sufficient purity for the next step. If further purification is required, silica gel column chromatography can be employed.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Incomplete Reaction (Starting material remains after 30 min)1. Insufficient piperidine.2. Poor quality or wet DMF.1. Add an additional aliquot of the 20% piperidine/DMF solution.2. Ensure the use of anhydrous DMF, as water can interfere with the reaction.
Unexpected Byproducts 1. Prolonged reaction time.2. Substrate degradation under basic conditions (unlikely for this core but possible with other functionalities).1. Monitor the reaction more closely and quench immediately upon completion.2. Consider using a milder base system, such as 5% piperazine in DMF, which may require longer reaction times but can be gentler.[8]
Low Yield after Work-up Product is water-soluble and lost during the aqueous wash.If the deprotected 3-oxopiperazine has high polarity, minimize aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.

Conclusion

The Fmoc deprotection of this compound is a robust and high-yielding transformation critical for the multi-step synthesis of complex molecules. By employing a standard protocol of 20% piperidine in DMF and understanding the underlying E1cB mechanism, researchers can reliably access the free 3-oxopiperazine amine. Careful monitoring and appropriate work-up procedures are key to achieving high purity and yield. This application note serves as a comprehensive guide for scientists in drug discovery and chemical development, enabling the efficient utilization of this valuable synthetic intermediate.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(10), 11955-11975. Retrieved from [Link]

  • Jad, Y. E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13864-13873. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. Retrieved from [Link]

  • Kumar, K. S., et al. (2021). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 19(4), 869-874. Retrieved from [Link]

  • Packman, L. C. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. Retrieved from [Link]

  • Hsieh, C.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12051-12059. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(10), 11955-11975. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Conformational Constraint in Peptidomimetics

In the landscape of modern drug discovery, the pursuit of molecules with enhanced biological activity, stability, and cell permeability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising avenue for therapeutic development.[1] A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby increasing affinity for its target and improving resistance to proteolytic degradation.[2]

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, an Fmoc-protected 2-oxopiperazine derivative, is a valuable building block for this purpose. The rigid 2-oxopiperazine ring, when incorporated into a peptide or peptoid backbone, can induce specific turns and reduce the conformational flexibility of the oligomer.[3] This guide provides a comprehensive overview and detailed protocols for the effective utilization of this scaffold in solid-phase synthesis, tailored for researchers, medicinal chemists, and professionals in drug development. The methodologies described are grounded in the principles of Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted technique for the construction of peptide and peptidomimetic libraries.[4]

Core Principles: The Logic of Fmoc-Based Solid-Phase Synthesis

The elegance of solid-phase synthesis lies in its cyclical nature, where a growing oligomer chain is covalently attached to an insoluble polymer resin.[4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process. The Fmoc/tBu strategy is the most common approach, relying on an acid-stable temporary Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[5]

The synthesis cycle consists of three fundamental stages:

  • Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound chain, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][7] The mechanism proceeds via a β-elimination, generating a free secondary amine on the resin, ready for the next coupling step.[5]

  • Activation & Coupling: The carboxylic acid of the incoming Fmoc-protected building block is activated to form a highly reactive species. This is commonly achieved using a coupling reagent. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure (ethyl cyano(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) are frequently used.[7][8] Alternatively, phosphonium or aminium/uronium salts like HATU or HBTU can be employed for efficient amide bond formation.[6] The activated building block is then added to the resin, where it couples with the free amine.[9]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing chain for the subsequent cycle. DMF is the most common solvent for this purpose.[9]

This cycle is repeated until the desired sequence is assembled. The final steps involve the cleavage of the completed peptidomimetic from the solid support and the simultaneous removal of any side-chain protecting groups, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.

Visualizing the Core Components and Workflow

cluster_0 Key Building Block img caption Figure 1: this compound

Caption: Structure of the Fmoc-3-oxopiperazine building block.

SPPS_Workflow cluster_legend Workflow Legend Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Coupling: Fmoc-Building Block + Activator (e.g., DIC/Oxyma) in DMF Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle 5 Cycle->Deprotection Elongate Chain l1 Blue: Starting Point l2 Red: Deprotection Step l3 Green: Coupling Step l4 Yellow: Decision Point l5 Grey: Washing Steps

Caption: The iterative cycle of Fmoc-based solid-phase synthesis.

Detailed Experimental Protocols

Materials and Reagents

ReagentRecommended GradeSupplier Example
Rink Amide AM Resin (100-200 mesh, ~0.6 mmol/g loading)Synthesis GradeSigma-Aldrich, Bachem
This compoundSynthesis GradeCommercially available
Fmoc-protected amino acidsSynthesis GradeChemPep, Bachem
N,N-Dimethylformamide (DMF)Amine-free, SPPS GradeThermo Fisher Scientific
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrousVWR
Protocol 1: Resin Preparation and Swelling

Causality: Swelling the resin is a critical initial step. It expands the polymer matrix, making the reactive sites within the beads fully accessible to reagents and improving reaction kinetics.

  • Place the desired amount of Rink Amide resin (e.g., 167 mg for a 0.1 mmol synthesis scale) into a fritted syringe or a dedicated solid-phase reaction vessel.

  • Add sufficient DMF (approx. 10-15 mL per gram of resin) to cover the resin completely.

  • Agitate the resin gently (e.g., using a shaker or by bubbling nitrogen) for at least 30-60 minutes at room temperature.

  • After swelling, drain the DMF by applying gentle vacuum or positive pressure.

Protocol 2: Initial Fmoc Deprotection of Rink Amide Resin

Causality: Rink Amide resin is supplied with the amine linker in its Fmoc-protected form. This Fmoc group must be removed to expose the primary amine for coupling the first building block.

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approx. 10 mL per gram of resin).

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads to confirm the presence of free primary amines. A deep blue color indicates a positive result.

Protocol 3: Coupling of this compound

Causality: This protocol utilizes a DIC/OxymaPure activation system, which is highly efficient, minimizes racemization, and generates a soluble urea byproduct (diisopropylurea) that is easily washed away.[7] OxymaPure acts as a catalyst and suppresses side reactions.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading, e.g., 0.3 mmol) and OxymaPure (3 eq., 0.3 mmol) in a minimal amount of DMF.

  • Add DIC (3 eq., 0.3 mmol) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Add the activated solution to the deprotected resin from Protocol 2.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C).[3]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

Caption: Schematic of the coupling reaction on the solid support.

Protocol 4: Fmoc Deprotection of the Oxopiperazine Moiety

Causality: To elongate the chain, the Fmoc group must be removed from the nitrogen of the newly coupled oxopiperazine ring, exposing a secondary amine for the next coupling step.

  • To the resin-bound oxopiperazine from Protocol 3, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes. (Note: Deprotection of this secondary amine may be slower than for primary amines).

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • The Kaiser test is not suitable for detecting secondary amines. A chloranil test can be used as an alternative to confirm the presence of the free secondary amine.

Caption: Removal of the Fmoc group to expose the reactive amine.

Protocol 5: Chain Elongation and Final Cleavage

Chain Elongation: Subsequent Fmoc-amino acids can be coupled to the secondary amine of the oxopiperazine ring. It has been reported that coupling to this secondary amine can be challenging. Using HOAt/DIC at an elevated temperature (50°C) has been shown to be effective for this step.[3] The general procedure is similar to Protocol 3, with adjustments to the reagents and temperature as noted.

Cleavage and Deprotection:

  • After the final synthesis cycle, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail. For many peptides, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is effective. TIS scavenges carbocations generated from acid-labile side-chain protecting groups.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

  • Precipitate the crude product by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • The crude product can then be purified by reverse-phase HPLC.

Expert Insights and Troubleshooting

  • Solvent Quality is Non-Negotiable: The presence of amine impurities in DMF can cause premature deprotection of the Fmoc group, leading to deletion sequences. Always use high-purity, amine-free DMF.[9]

  • Monitoring is Key: Incomplete coupling or deprotection are common pitfalls. Always use a qualitative test like the Kaiser test (for primary amines) or chloranil test (for secondary amines) to monitor reaction completion before proceeding to the next step.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when synthesizing on Wang resin or after the second amino acid has been coupled. The N-terminal free amine of a dipeptidyl-resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[5] Using Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids with steric hindrance) can mitigate this issue.

  • "Difficult" Couplings: If a coupling reaction is sluggish (as indicated by a positive Kaiser test), a second coupling (double coupling) can be performed. Alternatively, switching to a more potent coupling reagent like HATU or using elevated temperatures can improve yields.[3]

References

  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092. [Link]

  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292. [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809-46824. [Link]

  • ResearchGate. (n.d.). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. ResearchGate. [Link]

  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9238-9244. [Link]

  • Isidro-Llobet, A., et al. (2018). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry - Methods. [Link]

  • Albericio, F., et al. (1998). Solid-phase synthesis of diketopiperazines, useful scaffolds for combinatorial chemistry. Tetrahedron Letters, 39(17), 2639-2642. [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Website. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100185. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(21), 5143. [Link]

  • ResearchGate. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate. [Link]

  • Blumberg Institute. (2024). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute Website. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(1), 175. [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. PubMed. [Link]

Sources

Application Notes and Protocols for the Incorporation of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Oxopiperazine Scaffold

In the landscape of modern peptidomimetics and drug discovery, the conformational control of peptide backbones is a paramount objective. The incorporation of rigid structural motifs is a well-established strategy to enhance metabolic stability, improve receptor affinity and selectivity, and fine-tune pharmacokinetic profiles. The 3-oxopiperazine core, a cyclic diamine derivative, serves as a unique and valuable building block in this context. Its constrained, non-natural geometry can induce specific turns and secondary structures within a peptide sequence, effectively acting as a dipeptide mimic.

(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is an ideal reagent for the seamless integration of this scaffold into peptides via standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the experimental procedures, underlying chemical principles, and best practices for the efficient coupling of this building block.

Causality in Experimental Design: Addressing the Challenges of a Non-Canonical Building Block

The successful incorporation of Fmoc-3-oxopiperazine-1-carboxylate is contingent on recognizing its distinct structural and reactivity profile compared to standard proteinogenic amino acids. The cyclic and somewhat sterically hindered nature of the 3-oxopiperazine moiety necessitates a carefully optimized coupling strategy. Key considerations include:

  • Coupling Reagent Selection: Standard carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives such as 1-Hydroxybenzotriazole (HOBt) may exhibit sluggish kinetics.[1] More potent uronium or phosphonium salt-based coupling reagents are strongly recommended to overcome the steric hindrance and drive the reaction to completion. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent candidates.[2] HATU, in particular, is noted for its efficacy with hindered amino acids.[3]

  • Reaction Kinetics: Extended coupling times or a "double coupling" strategy—where the coupling step is repeated with fresh reagents—are often necessary to achieve quantitative incorporation of the 3-oxopiperazine unit.

  • Minimizing Side Reactions: As with any dipeptide-like building block, there is a potential for diketopiperazine formation in subsequent steps, although the rigid nature of the 3-oxopiperazine can mitigate this. Careful selection of the Fmoc-deprotection conditions for the following amino acid is crucial. The use of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to suppress diketopiperazine formation compared to standard 20% piperidine in DMF.[4]

  • Solvent Choice: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the preferred solvents due to their excellent resin-swelling properties and ability to dissolve the reagents and peptide chain.[5] It is critical to use high-purity, amine-free solvents to prevent premature Fmoc deprotection.[6]

Experimental Workflow and Protocols

The following protocols are designed for a standard solid-phase peptide synthesis workflow on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin loading, and synthesis scale.

Diagram of the Core SPPS Cycle

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents Resin_Free_Amine Resin with N-terminal Free Amine Coupling Coupling Reaction Resin_Free_Amine->Coupling 1. Fmoc_OxoPip (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Fmoc_OxoPip->Coupling Coupling_Agent Coupling Reagent (e.g., HATU/HCTU) Coupling_Agent->Coupling Base Base (e.g., DIPEA/Collidine) Base->Coupling Deprotection_Reagent Fmoc Deprotection Reagent (e.g., 20% Piperidine/DMF) Deprotection Fmoc Deprotection Deprotection_Reagent->Deprotection Washes Washing Steps (DMF/DCM) Coupling->Washes Resin_Coupled Resin with Coupled Fmoc-3-oxopiperazine Resin_Coupled->Deprotection 2. Washes2 Washing Steps (DMF/DCM) Deprotection->Washes2 Washes->Resin_Coupled Washes2->Resin_Free_Amine Ready for next cycle caption Core SPPS Cycle for Incorporating Fmoc-3-oxopiperazine.

Caption: Core SPPS Cycle for Incorporating Fmoc-3-oxopiperazine.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).[6]

  • Weighing: Accurately weigh the desired amount of resin (e.g., for a 0.1 mmol synthesis with a resin loading of 0.5 mmol/g, use 200 mg) and place it into a suitable reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF, approx. 10-15 mL per gram of resin) to the reaction vessel. Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This step is crucial for ensuring optimal diffusion of reagents into the resin beads.[5]

  • Solvent Removal: After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-Terminal Fmoc Deprotection (of the preceding residue)
  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.

  • Deprotection: Add the 20% piperidine/DMF solution to the swollen resin (approx. 10 mL per gram of resin). Agitate the mixture for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[7]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times), followed by Dichloromethane (DCM, 3 times), and then DMF (3 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary or secondary amine on the resin.

Protocol 3: Coupling of this compound

This protocol utilizes HATU as the coupling reagent, which is highly effective for sterically hindered building blocks.

Reagent Preparation and Stoichiometry

ReagentEquivalents (relative to resin loading)Molar Amount (for 0.1 mmol scale)
This compound3.00.3 mmol
HATU2.90.29 mmol
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine6.00.6 mmol
High-Purity DMF-Sufficient to dissolve reagents

Coupling Procedure

  • Pre-activation: In a separate vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF (approx. 2 mL for a 0.1 mmol scale).

  • Base Addition: Add DIPEA or Collidine (6.0 eq.) to the pre-activation mixture. Agitate for 1-2 minutes. The use of collidine, a weaker base, can help minimize potential racemization.[3]

  • Coupling to Resin: Immediately add the activated solution to the deprotected resin from Protocol 2.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times are recommended due to the nature of the building block.[6]

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin, wash it thoroughly, and perform a qualitative test (e.g., Kaiser test). A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.

  • Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution, and repeat steps 1-4 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

Diagram: Mechanism of HATU-mediated Coupling

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-3-Oxopiperazine (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate 1. Deprotonation HATU HATU Active_Ester OAt-Active Ester (R-CO-OAt) HATU->Active_Ester Base Base (B:) Base->Carboxylate Resin_Amine Resin-NH2 Peptide_Bond Coupled Product (Resin-NH-CO-R) Resin_Amine->Peptide_Bond Carboxylate->Active_Ester 2. Attack on HATU Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea HOAt_anion HOAt⁻ Active_Ester->HOAt_anion Liberates Active_Ester->Peptide_Bond 3. Nucleophilic Attack caption HATU-mediated coupling mechanism.

Caption: HATU-mediated coupling mechanism.[8]

Protocol 4: Peptide Chain Elongation, Cleavage, and Purification
  • Continue Synthesis: After successfully coupling the 3-oxopiperazine moiety, proceed with the synthesis of the remaining peptide sequence by repeating the deprotection (Protocol 2) and coupling (using standard protocols for regular amino acids) cycles.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2.

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analytical Characterization:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Self-Validating Systems and Quality Control

To ensure the trustworthiness and reproducibility of this protocol, it is essential to incorporate in-process controls:

  • Kaiser Test: Use the Kaiser test (or an alternative ninhydrin-based test) after each deprotection and coupling step to monitor the presence or absence of free amines. This provides immediate feedback on the efficiency of each reaction.

  • Test Cleavage: For long or particularly complex peptides, it is advisable to perform a small-scale test cleavage after the incorporation of the 3-oxopiperazine and a few subsequent residues. Analyzing this small sample by LC-MS can confirm the successful incorporation of the building block before committing to the entire synthesis.

  • Chromatographic and Mass Spectrometric Analysis: Rigorous analysis of the final crude and purified product by RP-HPLC and LC-MS is non-negotiable. This provides quantitative data on purity and confirms that the final product has the correct molecular weight.

By adhering to these detailed protocols and incorporating the recommended quality control measures, researchers can confidently and efficiently incorporate the this compound building block into their peptide synthesis workflows, enabling the exploration of novel peptidomimetic structures for drug discovery and development.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Cen-Med. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • YouTube. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

  • Zhang, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345-12353. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • bioRxiv. (2025, March 11). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Retrieved from [Link]

  • Lund University Publications. (2022, August 2). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • PubMed Central (PMC). (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • Biotage. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the essential analytical methodologies for the characterization, purity assessment, and impurity profiling of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. Intended for researchers, quality control analysts, and drug development professionals, these protocols offer robust and validated approaches using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Compound Overview

This compound, hereafter referred to as Fmoc-3-oxopiperazine, is a heterocyclic building block of significant interest in medicinal chemistry and peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group imparts specific chemical properties that are leveraged in solid-phase peptide synthesis (SPPS).[1] The presence of the 3-oxopiperazine core offers a constrained scaffold for the development of novel therapeutics.

Accurate and precise analytical characterization is paramount to ensure the quality, consistency, and safety of this compound in research and development. This application note details the primary analytical techniques required for its comprehensive evaluation.

Compound Properties:

PropertyValue
Molecular Formula C₂₀H₂₀N₂O₃
Molecular Weight 352.39 g/mol
Chemical Structure Chemical Structure of this compound

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone for assessing the purity of Fmoc-3-oxopiperazine and confirming its identity.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle of Method: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the significant hydrophobicity of the Fmoc group, which allows for excellent retention and separation on a nonpolar stationary phase like C18. The Fmoc moiety is also a strong chromophore, enabling sensitive detection using UV spectroscopy.[2] The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase ensures sharp peak shapes by minimizing secondary ionic interactions with the stationary phase.

Experimental Protocol: HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for hydrophobic molecules like Fmoc-derivatives.[3]
Mobile Phase A 0.1% TFA in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 20% to 95% B over 15 minBroad gradient to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.[3]
Detection λ 266 nmStrong absorbance wavelength for the Fmoc group.
Injection Vol. 10 µL
  • Data Analysis:

    • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

    • System suitability is confirmed by ensuring the main peak has a tailing factor between 0.9 and 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle of Method: LC-MS provides unequivocal identity confirmation by measuring the mass-to-charge ratio (m/z) of the analyte as it elutes from the HPLC column. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, as the piperazine nitrogen can be readily protonated to form a positive ion ([M+H]⁺).[4]

Experimental Protocol: LC-MS

  • Sample Preparation & LC: Prepare the sample as described in the HPLC-UV protocol. The same chromatographic conditions can be used.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI)Suitable for polar and moderately polar molecules.[4]
Ion Mode Positive (ESI+)The molecule is expected to form [M+H]⁺ ions.
Scan Range 100 – 1000 m/zCovers the expected molecular ion and potential fragments/adducts.
Capillary Voltage 3.5 - 4.5 kVTypical voltage to achieve stable spray.
  • Data Interpretation:

    • Confirm the presence of the protonated molecular ion at m/z 353.15 ([C₂₀H₂₀N₂O₃ + H]⁺).

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 375.13.

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: ¹H and ¹³C NMR spectroscopy provide the definitive structural confirmation by mapping the chemical environment of each hydrogen and carbon atom in the molecule. The resulting spectra serve as a unique fingerprint for Fmoc-3-oxopiperazine.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Chemical Shifts (Illustrative, in CDCl₃):

    • ~7.7-7.8 ppm (d, 2H): Aromatic protons of the fluorenyl group.

    • ~7.5-7.6 ppm (d, 2H): Aromatic protons of the fluorenyl group.

    • ~7.3-7.4 ppm (t, 4H): Aromatic protons of the fluorenyl group.

    • ~4.5-4.7 ppm (d, 2H): CH₂ group of the Fmoc moiety.

    • ~4.2-4.3 ppm (t, 1H): CH group of the Fmoc moiety.

    • ~3.5-4.0 ppm (m, 6H): Protons of the piperazine ring.

    • ~2.5-2.8 ppm (m, 2H): Protons of the piperazine ring.

Impurity Profiling: Identification and Control

Impurity profiling is a critical aspect of quality control, as impurities can impact the safety and efficacy of final products.[5][6] The analytical methods described above are essential tools for this purpose.

Potential Impurities and Their Origins:

Impurity NameStructureLikely OriginRecommended Detection Method
3-OxopiperazinePiperazine ring without FmocIncomplete reaction or degradation (hydrolysis).LC-MS
Dibenzofulvene (DBF) AdductsAdduct of DBF with piperazineSide reaction during Fmoc deprotection in downstream synthesis.[1]LC-MS
1,4-Bis(9H-fluoren-9-ylmethyl)piperazineTwo Fmoc-CH₂ groups on a piperazineA known side-product when piperazine is used as an Fmoc deprotection agent.[7][8]HPLC, LC-MS

Analytical Workflow Diagram

The following diagram illustrates a comprehensive workflow for the analysis of Fmoc-3-oxopiperazine.

G Analytical Workflow for Fmoc-3-oxopiperazine cluster_input Sample Handling cluster_analysis Analytical Testing cluster_output Data Evaluation & Reporting Sample Bulk Sample: (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate HPLC Purity & Quantification (HPLC-UV) Sample->HPLC LCMS Identity & Impurity ID (LC-MS) Sample->LCMS NMR Structural Confirmation (¹H & ¹³C NMR) Sample->NMR Report Certificate of Analysis (Purity, Identity, Structure) HPLC->Report Purity (%) LCMS->Report Mass Confirmation NMR->Report Structural Data

Caption: A typical analytical workflow from sample receipt to final report generation.

References

  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • IRIS Biotech. Supporting Information for HPLC-MS analyses.
  • Semantic Scholar. An Optimized Fmoc-removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide.
  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • Pharmaffiliates. Impurity Profiling & Characterization | Analytical Testing.
  • Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs.
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

Sources

The 3-Oxopiperazine Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-oxopiperazine core is a compelling structural motif in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in diverse biologically active compounds.[1][2] This guide provides an in-depth exploration of the rationale behind incorporating 3-oxopiperazine scaffolds into drug candidates, detailed synthetic protocols for their construction, and insights into the strategic considerations for their application in drug design. We will delve into the role of 3-oxopiperazines as conformationally constrained peptidomimetics, their utility in improving pharmacokinetic profiles, and present actionable protocols for their synthesis and incorporation.

The Strategic Advantage of the 3-Oxopiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, with its derivatives finding application in a wide array of therapeutic areas.[3][4][5] The introduction of a carbonyl group at the 3-position to form a 3-oxopiperazine imparts a unique combination of structural rigidity and synthetic versatility, making it a highly sought-after component in drug design.

Peptidomimetic and Conformational Constraint

A primary driver for the use of 3-oxopiperazine scaffolds is their ability to act as conformationally restricted dipeptide mimetics.[2] Peptides, while being crucial endogenous signaling molecules, often suffer from poor oral bioavailability and rapid enzymatic degradation, limiting their therapeutic potential.[6][7] The 3-oxopiperazine core can mimic the backbone geometry of a dipeptide, particularly the β-turn structural motif, while offering significantly enhanced proteolytic stability.[1][2] This conformational constraint can lead to higher binding affinity and selectivity for protein targets by reducing the entropic penalty upon binding.

Physicochemical and Pharmacokinetic Benefits

The inclusion of a 3-oxopiperazine moiety can favorably modulate the physicochemical properties of a drug candidate. The two nitrogen atoms and the carbonyl group can participate in hydrogen bonding, often improving solubility and interactions with biological targets.[8] Furthermore, the piperazine core is known to be a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules.[4][8]

A Scaffold for Diverse Biological Targets

The versatility of the 3-oxopiperazine scaffold is evident from its presence in compounds targeting a broad spectrum of diseases. Examples include potent renin inhibitors for hypertension, melanocortin-4 receptor (MC4R) agonists for obesity, and modulators of voltage-gated sodium and calcium channels for pain and epilepsy.[9][10][11] This wide-ranging applicability underscores its status as a privileged scaffold in drug discovery.

Synthetic Strategies for Incorporating 3-Oxopiperazine Scaffolds

The synthesis of 3-oxopiperazine derivatives can be broadly categorized into solution-phase and solid-phase methodologies. The choice of strategy often depends on the desired scale of synthesis, the need for library generation, and the specific substitution patterns required. A key synthetic challenge and area of focus is the stereoselective synthesis of chiral 3-oxopiperazines, as the chirality of substituents often dictates biological activity.[12][13]

General Synthetic Workflow

A common retrosynthetic approach to the 3-oxopiperazine ring involves the cyclization of a linear precursor containing a 1,2-diamine moiety and a suitable carboxylic acid derivative. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Cyclization & Final Product Amino Acid Amino Acid N-Protected Amino Acid N-Protected Amino Acid Amino Acid->N-Protected Amino Acid Protection 1,2-Diamine 1,2-Diamine Linear Amide Precursor Linear Amide Precursor 1,2-Diamine->Linear Amide Precursor N-Protected Amino Acid->Linear Amide Precursor Amide Coupling with Diamine 3-Oxopiperazine Scaffold 3-Oxopiperazine Scaffold Linear Amide Precursor->3-Oxopiperazine Scaffold Deprotection & Intramolecular Cyclization

Caption: Generalized workflow for 3-oxopiperazine synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis and incorporation of 3-oxopiperazine scaffolds. Researchers should adapt these protocols based on the specific reactivity of their substrates and perform appropriate reaction monitoring (e.g., TLC, LC-MS).

Protocol 1: Solution-Phase Synthesis of a Chiral 3-Oxopiperazine from an Amino Acid

This protocol describes a common route for the synthesis of a chiral 3-oxopiperazine starting from a commercially available amino acid. The example uses (R)-alanine methyl ester and N-Boc-protected ethylenediamine.

Materials:

  • (R)-Alanine methyl ester hydrochloride

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Sodium methoxide (NaOMe) in Methanol

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of (R)-alanine methyl ester hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir for 10 minutes at 0 °C.

    • Add a solution of N-Boc-ethylenediamine (1.1 eq) in DCM.

    • Add a coupling reagent such as HATU (1.2 eq) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the linear amide precursor.

  • Boc Deprotection:

    • Dissolve the purified linear amide precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Cyclization:

    • Dissolve the deprotected intermediate in methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Heat the reaction mixture to reflux and monitor by LC-MS. The cyclization is typically complete within 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

    • Concentrate the mixture and purify by silica gel column chromatography (DCM/MeOH gradient) to obtain the desired chiral 3-oxopiperazine.

Data Presentation: Representative Yields and Purity

StepProductTypical Yield (%)Purity (LC-MS)
Amide CouplingLinear Amide Precursor75-85>95%
Boc DeprotectionDeprotected Amine (used in situ)Quantitative-
CyclizationChiral 3-Oxopiperazine60-70>98%
Protocol 2: Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is particularly advantageous for creating libraries of 3-oxopiperazine-containing compounds for screening purposes.[2][14] This protocol outlines a modified "sub-monomer" approach on a solid support.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Bromoacetic acid

  • Diisopropylcarbodiimide (DIC)

  • A diverse set of primary amines (R¹-NH₂)

  • N-Fmoc-protected 1,2-diaminoethane

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • First Sub-monomer Addition (Acylation):

    • In a reaction vessel, add a solution of bromoacetic acid (5 eq) and DIC (5 eq) in DMF to the resin.

    • Shake at room temperature for 2 hours. Wash the resin with DMF.

  • Second Sub-monomer Addition (Amination):

    • Add a solution of a primary amine (R¹-NH₂, 10 eq) in DMF to the resin.

    • Shake at room temperature overnight. Wash the resin with DMF.

  • Incorporation of the Diamine and Cyclization Precursor:

    • Couple N-Fmoc-protected 1,2-diaminoethane to the resin-bound secondary amine using standard peptide coupling conditions (e.g., HATU/DIPEA).

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Acylate the newly formed primary amine with a desired α-halo acid (e.g., 2-bromopropionic acid) to introduce the R² substituent.

  • On-Resin Cyclization:

    • Treat the resin with a non-nucleophilic base such as DBU in DMF to induce intramolecular cyclization, forming the 3-oxopiperazine ring on the solid support.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the product from the solid support and remove side-chain protecting groups.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude product by preparative HPLC.

Workflow for Solid-Phase Synthesis of 3-Oxopiperazine Library

G Resin Rink Amide Resin Fmoc Deprotection Acylation Acylation Bromoacetic Acid + DIC Resin:f1->Acylation:f0 Amination Amination R¹-NH₂ Acylation:f1->Amination:f0 Diamine_Coupling Diamine Coupling Fmoc-Diamine + HATU Amination:f1->Diamine_Coupling:f0 Cyclization_Precursor Cyclization Precursor Formation Fmoc Deprotection Acylation with α-Halo Acid Diamine_Coupling:f1->Cyclization_Precursor:f0 Cyclization On-Resin Cyclization DBU Cyclization_Precursor:f2->Cyclization:f0 Cleavage Cleavage & Deprotection TFA Cocktail Cyclization:f1->Cleavage:f0 Purification Purification HPLC Cleavage:f1->Purification:f0

Caption: Solid-phase synthesis workflow for 3-oxopiperazine libraries.

Conclusion and Future Perspectives

The 3-oxopiperazine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its ability to impart favorable physicochemical properties and act as a stable, conformationally defined peptidomimetic ensures its continued relevance in the pursuit of novel therapeutics. Future efforts will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel substitution patterns to access new chemical space and target a wider range of biological macromolecules. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable scaffold in their drug discovery programs.

References

  • Oxopiperazine Helix Mimetics.Source not available.
  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. PubMed.[Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.[Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. PubMed.[Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH.[Link]

  • Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. PubMed.[Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate.[Link]

  • Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

  • Mastering chiral substituted 2-oxopiperazines. ResearchGate.[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.[Link]

  • Synthesis method of chiral piperazinone derivative.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.[Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.[Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. ResearchGate.[Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate.[Link]

  • Designing peptide mimetics. PubMed.[Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • The medicinal chemistry of piperazines: A review. PubMed.[Link]

  • Therapeutic Peptides as Emerging Options to Restore Misguided Host Defence and Homeostasis: From Teaching to Concept to Clinic. CHIMIA.[Link]

  • Synthesis of Bioactive Compounds, 3rd Edition. MDPI.[Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.[Link]

  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI.[Link]

  • Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. ResearchGate.[Link]

  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related piperazine-containing compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Synthesis Overview and Core Challenges

This compound, commonly known as Fmoc-3-oxopiperazine-1-carboxylate, is a valuable building block in medicinal chemistry, particularly in the construction of peptide mimetics and other complex molecular architectures. The synthesis, while conceptually straightforward, is often plagued by issues that can significantly reduce the overall yield and purity. The primary challenges lie in achieving selective mono-Fmoc protection of the piperazine-2-one scaffold and minimizing the formation of byproducts.

This guide will focus on a common and reliable synthetic approach: the reaction of piperazin-2-one with 9-fluorenylmethyl chloroformate (Fmoc-Cl). We will delve into the critical parameters of this reaction and provide a structured approach to troubleshooting common pitfalls.

Recommended Synthesis Protocol

A robust starting point for the synthesis of Fmoc-3-oxopiperazine-1-carboxylate is crucial. The following protocol has been optimized to provide a good balance of yield and purity.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Piperazinone Piperazin-2-one Product (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Piperazinone->Product Reaction FmocCl Fmoc-Cl FmocCl->Product Reaction Base Base (e.g., NaHCO3) Base->Product Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Reaction

Caption: General reaction scheme for the Fmoc protection of piperazin-2-one.

Experimental Procedure:

  • Dissolution of Piperazin-2-one: In a round-bottom flask, dissolve piperazin-2-one (1.0 eq) in a 1:1 mixture of dioxane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0-1.2 eq) in dioxane dropwise over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane).

  • Work-up: Once the reaction is complete, add water to the reaction mixture and extract with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on scientific principles.

Question 1: My reaction is incomplete, and I still see a significant amount of starting material (piperazin-2-one) on my TLC. What is the likely cause and how can I fix it?

Answer:

Incomplete reactions are a common hurdle and can often be traced back to a few key factors:

  • Insufficient Base: The reaction requires a base to neutralize the HCl generated during the reaction. If the base is insufficient, the reaction medium will become acidic, protonating the free amine of piperazin-2-one and rendering it unreactive towards Fmoc-Cl.

    • Solution: Ensure you are using a saturated solution of NaHCO₃. You can also consider using a slight excess of a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Poor Solubility of Piperazin-2-one: Piperazin-2-one has limited solubility in many organic solvents. If it is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure complete dissolution of the starting material before adding Fmoc-Cl. You may need to gently warm the mixture or use a different co-solvent system.

  • Hydrolysis of Fmoc-Cl: Fmoc-Cl is sensitive to moisture and can hydrolyze, especially in the presence of a base. This reduces the amount of active reagent available for the reaction.

    • Solution: Use anhydrous solvents and fresh, high-quality Fmoc-Cl. Add the Fmoc-Cl solution slowly at a low temperature to minimize hydrolysis.

Question 2: My TLC shows multiple spots, including one with a very high Rf value. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a clear indicator of side reactions. The most common culprits are:

  • Di-Fmoc Piperazin-2-one: This is a common byproduct where both nitrogen atoms of the piperazin-2-one ring are protected with an Fmoc group. This byproduct will have a higher Rf value on TLC due to its increased hydrophobicity.

    • Minimization Strategy:

      • Stoichiometry Control: Use a slight excess of piperazin-2-one (e.g., 1.1 eq) relative to Fmoc-Cl (1.0 eq). This will favor the formation of the mono-protected product.

      • Slow Addition of Fmoc-Cl: Adding the Fmoc-Cl solution slowly at a low temperature helps to control the reaction and favors mono-substitution.

  • Fmoc-OH and Dibenzofulvene (DBF): These are degradation products of the Fmoc group, especially under basic conditions.[1][2][3]

    • Minimization Strategy:

      • Moderate Basicity: Avoid using excessively strong bases or prolonged reaction times. Piperazine itself can be used as a base, which is milder than piperidine and can reduce side reactions.[1][2]

      • Temperature Control: Keep the reaction temperature low, especially during the addition of Fmoc-Cl.

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Minimizing Byproducts cluster_purification Improving Purification Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction MultipleSpots Multiple Spots on TLC? IncompleteReaction->MultipleSpots No CheckBase Check Base Stoichiometry and Strength IncompleteReaction->CheckBase Yes PurificationIssues Purification Difficulties? MultipleSpots->PurificationIssues No ControlStoichiometry Adjust Stoichiometry: Slight Excess of Piperazin-2-one MultipleSpots->ControlStoichiometry Yes OptimizeChromatography Optimize Column Chromatography Conditions PurificationIssues->OptimizeChromatography Yes CheckSolubility Ensure Complete Dissolution of Piperazin-2-one CheckBase->CheckSolubility CheckFmocCl Use Fresh Fmoc-Cl and Anhydrous Solvents CheckSolubility->CheckFmocCl SlowAddition Slow, Low-Temperature Addition of Fmoc-Cl ControlStoichiometry->SlowAddition ModerateBase Use Milder Base (e.g., Piperazine) SlowAddition->ModerateBase ConsiderRecrystallization Consider Recrystallization OptimizeChromatography->ConsiderRecrystallization

Caption: A troubleshooting workflow for common synthesis issues.

Question 3: My yield is significantly low even after purification. Where am I losing my product and how can I improve the recovery?

Answer:

Low yield after purification can be due to a combination of factors, including the side reactions mentioned above and losses during the work-up and purification steps.

  • Losses during Work-up: The product has some water solubility. Aggressive or multiple aqueous washes can lead to product loss.

    • Improvement Strategy:

      • Minimize Aqueous Washes: Use a minimal number of washes with brine.

      • Back-Extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

  • Difficult Purification: The product and some byproducts may have similar polarities, making separation by column chromatography challenging.

    • Improvement Strategy:

      • Optimize Chromatography: Experiment with different solvent systems for your column chromatography to achieve better separation. A gradient elution can be particularly effective.

      • Recrystallization: If the crude product is a solid, consider recrystallization as an alternative or additional purification step. This can be very effective in removing small amounts of impurities and improving the final purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

While NaHCO₃ is commonly used, other bases can be employed. The choice of base is a trade-off between reaction rate and side reactions. Stronger bases like triethylamine (TEA) or DIPEA can accelerate the reaction but may also promote the formation of byproducts. Piperazine is a milder base that has been shown to minimize side reactions like aspartimide formation in Fmoc-based peptide synthesis, and this principle can be applied here.[1][2][4]

Q2: How critical is the reaction temperature?

Temperature control is very important. The initial addition of Fmoc-Cl should be done at 0 °C to control the exothermic reaction and minimize the hydrolysis of the acid chloride and the formation of di-Fmoc byproduct. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

Q3: Can I use a different solvent system?

Yes, other solvent systems can be used. The key is to find a system that effectively dissolves both the piperazin-2-one and the Fmoc-Cl. Acetonitrile/water and THF/water are also viable options. The use of polar aprotic solvents like DMF can also be considered, but be mindful of potential side reactions with the Fmoc group over extended reaction times.[3][5]

Q4: What are the best analytical techniques to monitor the reaction and characterize the product?

  • TLC: For routine reaction monitoring.

  • HPLC: For a more quantitative assessment of reaction completion and purity.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry Piperazin-2-one (1.0 eq), Fmoc-Cl (1.0-1.2 eq)A slight excess of Fmoc-Cl can drive the reaction to completion.
Base Saturated aq. NaHCO₃ or PiperazineProvides a basic medium to neutralize HCl and is mild enough to minimize side reactions.
Solvent Dioxane/Water (1:1)Good solubility for both reactants.
Temperature 0 °C for addition, then room temperatureControls exothermicity and minimizes side reactions.
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.

Conclusion

Improving the yield of this compound synthesis is an exercise in controlling reaction conditions to favor the desired mono-acylation and minimize side reactions. By carefully managing stoichiometry, base selection, temperature, and purification techniques, researchers can significantly enhance the efficiency of this important synthetic transformation. This guide provides a framework for understanding the underlying chemistry and a practical approach to troubleshooting common experimental challenges.

References

  • Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 157-165.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Minimization of potential side reactions during microwave-enhanced Fmoc-SPPS. Journal of Peptide Science, 13(3), 143-148.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Sources

Technical Support Center: Synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.

Introduction to the Synthesis and its Challenges

The synthesis of this compound involves the N-acylation of the secondary amine of piperazin-2-one with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall success of the synthesis. This guide will dissect these potential issues and provide robust solutions.

Core Reaction Pathway

The primary reaction involves the nucleophilic attack of the secondary amine of piperazin-2-one on the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of the desired product. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Pathway Piperazin_2_one Piperazin-2-one Intermediate Tetrahedral Intermediate Piperazin_2_one->Intermediate + Fmoc-Cl Fmoc_Cl Fmoc-Cl Fmoc_Cl->Intermediate Base Base (e.g., NaHCO₃, Et₃N) Salt Base·HCl Salt Base->Salt + HCl Product (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Intermediate->Product - Cl⁻ HCl HCl HCl->Salt Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Piperazin_2_one Piperazin-2-one Product Desired Product Piperazin_2_one->Product + Fmoc-Cl Fmoc_Cl Fmoc-Cl Fmoc_Cl->Product Fmoc_OH Fmoc-OH (Hydrolysis) Fmoc_Cl->Fmoc_OH Di_Fmoc Di-Fmoc Product Product->Di_Fmoc + Fmoc-Cl Water H₂O Water->Fmoc_OH

Caption: Overview of main and side reaction pathways.

Experimental Protocols and Analytical Methods

A well-defined protocol and robust analytical methods are key to a successful synthesis.

Recommended Synthetic Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazin-2-one (1.0 eq) and sodium bicarbonate (1.5 eq) in a 1:1 mixture of dioxane and water.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS.

  • Work-up: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress. Use a suitable solvent system to achieve good separation between the starting material, product, and any side products. Visualize spots under UV light (the Fmoc group is UV active).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction and identifying the masses of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The proton and carbon signals of the Fmoc group and the piperazin-2-one moiety should be identifiable.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. [1]

References

  • A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. (2022, January 10). YouTube. Retrieved January 20, 2026, from [Link]

  • Amide forming via chloride. (2023, May 25). Reddit. Retrieved January 20, 2026, from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022, March 29). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Chromatographic Purification of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the chromatographic purification of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate (Fmoc-3-oxopiperazine-1-carboxylate). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of purifying this Fmoc-protected piperazine derivative.

The unique chemical properties of this molecule, combining the bulky, hydrophobic Fmoc group with a polar piperazine core, can present significant challenges during chromatographic purification. This guide offers practical, field-proven insights to overcome these obstacles and achieve high-purity product.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Fmoc-3-oxopiperazine-1-carboxylate by chromatography?

A1: The primary challenges stem from the compound's dual nature. The large, nonpolar Fmoc group dominates its chromatographic behavior, often leading to strong retention on reversed-phase media and potential for streaking or tailing on normal-phase silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with acidic silanol groups on silica gel, causing poor peak shape and potential for product loss. Furthermore, the Fmoc group is labile to basic conditions, which can lead to premature deprotection if inappropriate mobile phases are used.[1][2][3]

Q2: Which chromatographic technique is generally preferred for this compound?

A2: Both normal-phase (e.g., silica gel flash chromatography) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. The choice depends on the scale of purification, the nature of the impurities, and the desired final purity. For crude purifications of larger quantities, flash chromatography is often the initial step. For high-purity applications, such as for pharmaceutical development, RP-HPLC is typically the final polishing step.

Q3: Can the Fmoc group be cleaved during silica gel chromatography?

A3: Yes, premature deprotection of the Fmoc group is a significant risk on standard silica gel.[4] The slightly acidic nature of silica can catalyze this process, especially in the presence of protic solvents like methanol. This results in the formation of the free amine and dibenzofulvene or its adducts, complicating the purification.

Q4: How can I monitor the progress of the chromatography?

A4: The Fmoc group has a strong UV absorbance, typically around 265, 290, and 301 nm.[5][6] Thin-layer chromatography (TLC) with UV visualization is an excellent tool for monitoring column chromatography. For HPLC, a UV detector set to one of these wavelengths will provide good sensitivity for the desired product and any Fmoc-containing impurities.

II. Troubleshooting Guide: Normal-Phase Flash Chromatography

This section addresses common issues encountered during the purification of Fmoc-3-oxopiperazine-1-carboxylate using silica gel flash chromatography.

Issue 1: Poor Separation and Tailing Peaks

Symptoms: The product elutes as a broad, tailing band, often co-eluting with impurities.

Causality: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the silica surface. This secondary interaction, in addition to the primary partitioning mechanism, leads to a non-ideal chromatographic process, resulting in poor peak shape.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into the mobile phase can neutralize the acidic silanol groups, minimizing the secondary interactions and improving peak shape.

    • Use of a Polar Aprotic Solvent: Solvents like dichloromethane (DCM) and ethyl acetate are common choices. A gradient elution from a less polar solvent (e.g., hexane or heptane) to a more polar mixture (e.g., ethyl acetate/DCM) is often effective.

  • Stationary Phase Selection:

    • Deactivated Silica: Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can significantly improve performance.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds, as it lacks the acidic character of silica.

Issue 2: On-Column Deprotection of the Fmoc Group

Symptoms: Appearance of a new, more polar spot on TLC (corresponding to the deprotected amine) and a yellow coloration in the collected fractions (due to dibenzofulvene adducts).

Causality: The Fmoc group is susceptible to cleavage under both acidic and basic conditions.[2][4] While silica is acidic, the use of highly polar protic solvents like methanol can facilitate the removal of the Fmoc group.

Solutions:

  • Avoid Protic Solvents: Minimize or eliminate the use of methanol in the mobile phase. If a stronger solvent than ethyl acetate is required, consider using acetonitrile or a mixture of DCM with a small amount of isopropanol.

  • Neutralize the Stationary Phase: Pre-treating the silica gel with a solution of triethylamine in the mobile phase can help to neutralize the acidic sites and reduce the risk of deprotection.

Workflow for Troubleshooting Normal-Phase Chromatography

Caption: Troubleshooting workflow for normal-phase purification.

III. Troubleshooting Guide: Reversed-Phase HPLC

For high-purity requirements, RP-HPLC is the method of choice. The following section provides guidance on common issues.

Issue 1: Product is Irreversibly Bound or Elutes Very Slowly

Symptoms: No product peak is observed, or the peak has an extremely long retention time even at high organic solvent concentrations.

Causality: The highly nonpolar Fmoc group can lead to very strong hydrophobic interactions with the C18 stationary phase.

Solutions:

  • Mobile Phase Optimization:

    • Increase Organic Solvent Strength: Use a steeper gradient or a higher final concentration of the organic modifier (acetonitrile or methanol).

    • Alternative Organic Modifier: In some cases, switching from acetonitrile to methanol or using a combination of both can alter the selectivity and improve elution.

    • Elevated Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and shorter retention times.[7]

  • Stationary Phase Selection:

    • Shorter Alkyl Chain: Consider a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.

    • Phenyl-Hexyl Phase: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the fluorenyl group, potentially improving peak shape and elution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: The product peak is asymmetrical, exhibiting tailing or fronting.

Causality:

  • Tailing: Can be caused by secondary interactions between the basic piperazine moiety and residual silanol groups on the silica backbone of the stationary phase, especially at mid-range pH.

  • Fronting: Often indicates column overload, where the concentration of the sample injected is too high for the column's capacity.

Solutions:

  • Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): The use of 0.1% TFA in both the aqueous and organic mobile phases is standard practice.[6] TFA serves two purposes: it protonates the basic nitrogens of the piperazine, preventing secondary interactions with silanols, and it acts as an ion-pairing agent, improving peak shape.

    • Formic Acid: If TFA is not desirable (e.g., for LC-MS applications), 0.1% formic acid can be used as an alternative, although it may result in broader peaks.

  • Sample Concentration:

    • Reduce Injection Volume/Concentration: If fronting is observed, dilute the sample or inject a smaller volume to avoid overloading the column.

Recommended Starting Conditions for RP-HPLC Method Development
ParameterRecommended Starting ConditionRationale
Column C18, 3.5-5 µm, 4.6 x 150 mmA versatile and widely available column for initial screening.[8]
Mobile Phase A 0.1% TFA in WaterAcidifies the mobile phase to ensure protonation of the analyte and minimize silanol interactions.[6]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 265 nm or 301 nmWavelengths of high absorbance for the Fmoc group.[5][6]
Column Temp. Ambient or 40 °CElevated temperature can improve peak shape and reduce run times.
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude Fmoc-3-oxopiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as DMF, acetonitrile, or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

IV. References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022, March 29). Retrieved from

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.). Retrieved from

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved from

  • Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones - The Royal Society of Chemistry. (n.d.). Retrieved from

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (2025, August 7). Retrieved from

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.). Retrieved from

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC - NIH. (n.d.). Retrieved from

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.). Retrieved from

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. (n.d.). Retrieved from

  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). Retrieved from

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (n.d.). Retrieved from

  • US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.). Retrieved from

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (2013, March 29). Retrieved from

  • Nsc and Fmoc Nα‐amino protection for solid‐phase peptide synthesis: a parallel study | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • Loading protocols - Peptideweb.com. (n.d.). Retrieved from

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved from

  • Supporting Information - Digital CSIC. (n.d.). Retrieved from

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.). Retrieved from

Sources

Technical Support Center: Fmoc Deprotection of 3-Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the N-Fmoc deprotection of 3-oxopiperazine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most complex synthetic challenges.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose and resolve specific issues observed during your experiments. Each problem is followed by an analysis of probable causes and a set of actionable solutions, including detailed experimental protocols.

Problem 1: Low Yield of Desired Product with Unidentified Impurities

You've completed the Fmoc deprotection and subsequent steps, but the final yield is unexpectedly low. HPLC or LC-MS analysis shows multiple peaks that do not correspond to your starting material or desired product.

Probable Cause(s):
  • Ring Instability: The 3-oxopiperazine ring, which is structurally related to a diketopiperazine (DKP), can be susceptible to base-catalyzed hydrolysis or other forms of ring-opening under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[1] The amide bond within the six-membered ring is the primary point of vulnerability.

  • Diketopiperazine (DKP) Formation Analogue: If the 3-oxopiperazine is part of a larger peptide chain on a solid support, particularly at the N-terminus, an intramolecular cyclization reaction analogous to DKP formation can occur, leading to cleavage from the resin.[2][3] This is especially prevalent when the residue preceding the 3-oxopiperazine is flexible (like Gly) or conformationally predisposed (like Pro).[1][4]

Proposed Solution(s):

The primary strategy is to use milder basic conditions that are still effective for Fmoc removal but less detrimental to the 3-oxopiperazine core. A highly effective alternative is a cocktail of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in N-Methyl-2-pyrrolidone (NMP).[5][6]

  • Why this works: DBU is a strong, non-nucleophilic base that efficiently initiates the E1cB elimination of the Fmoc group.[6][7] Piperazine is a less aggressive base than piperidine but is an excellent scavenger for the dibenzofulvene (DBF) byproduct, preventing side reactions.[6][8] NMP is a superior solvating agent to DMF, which can help disrupt peptide aggregation and improve reaction kinetics.[7]

  • Resin Preparation: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP .

  • First Deprotection: Drain the swelling solvent. Add the DBU/piperazine solution to the resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 3-5 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (3 x 10 mL per gram).

  • Second Deprotection (Optional but Recommended): Add a fresh aliquot of the DBU/piperazine solution and agitate for another 5-7 minutes.

  • Final Wash: Drain the solution and wash the resin extensively with NMP (at least 5 x 10 mL per gram) to ensure all reagents are removed before the subsequent coupling step.

  • Validation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.[9] A positive test (dark blue beads) indicates the presence of a free primary amine.

Problem 2: Product Epimerization Detected by Chiral HPLC or NMR

Your final product shows a loss of stereochemical purity at the α-carbon of the amino acid residue constituting the 3-oxopiperazine ring.

Probable Cause(s):

The α-proton of the amino acid within the 3-oxopiperazine ring is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Strong bases, like piperidine, can abstract this proton, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization or epimerization.[10][11]

Proposed Solution(s):

Minimizing base strength, contact time, and temperature is critical.

  • Switch to a Milder Base: The DBU/piperazine cocktail described in Protocol 1 is also beneficial here, as the overall basicity and exposure time are reduced compared to standard piperidine treatments.[5][6]

  • Reduce Reaction Temperature: Performing the deprotection at a reduced temperature (e.g., 0-5 °C) can significantly slow the rate of epimerization relative to the rate of Fmoc deprotection.

  • Use Additives: The addition of a proton source like 1-hydroxybenzotriazole (HOBt) to the deprotection solution in small amounts (e.g., 0.1 M) has been shown to suppress some base-catalyzed side reactions by quenching reactive intermediates, though this must be carefully validated for your specific system.

G start Deprotection Complete? (Check by Kaiser Test / LC-MS) end Proceed to Next Step start->end Yes incomplete incomplete start->incomplete No impurity impurity start->impurity Yes, but... sol_incomplete sol_incomplete incomplete->sol_incomplete Probable Cause: Steric Hindrance / Aggregation sol_incomplete->end sol_impurity sol_impurity impurity->sol_impurity Probable Cause: Ring Instability / Epimerization sol_impurity->end

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Fmoc deprotection?

A1: The Fmoc group is removed via a base-catalyzed β-elimination (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring.[8][12] This generates a carbanion, which is stabilized by the aromatic system. Subsequently, the molecule eliminates dibenzofulvene (DBF), releasing the free amine of the peptide. The secondary amine also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion.[8][13]

G FmocPeptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate FmocPeptide->Carbanion 1. Proton Abstraction DBF Dibenzofulvene (DBF) Carbanion->DBF 2. β-Elimination FreeAmine H₂N-Peptide Carbanion->FreeAmine Piperidinium Piperidinium H⁺ Carbanion->Piperidinium Adduct DBF-Piperidine Adduct DBF->Adduct 3. Scavenging Piperidine Piperidine Piperidine->Carbanion Piperidine->Adduct

Q2: Why are 3-oxopiperazine derivatives particularly sensitive compared to linear amino acids?

A2: The sensitivity arises from the cyclic and constrained nature of the 3-oxopiperazine ring. The two carbonyl groups enhance the acidity of the α-proton, making it more susceptible to base-catalyzed epimerization.[10][14] Furthermore, the amide bond within the ring is part of a strained six-membered system, which can be more prone to nucleophilic attack and ring-opening than a less constrained linear amide bond.

Q3: Can I use tertiary amines like Diisopropylethylamine (DIEA) for Fmoc deprotection?

A3: It is strongly discouraged. While tertiary amines like DIEA can abstract the acidic proton to initiate Fmoc removal, they are non-nucleophilic and cannot act as scavengers for the dibenzofulvene (DBF) byproduct.[12][13] The free DBF can then react with the newly deprotected peptide amine, leading to the formation of a stable and undesirable piperidine-like adduct, effectively capping the peptide chain.

Q4: When should I consider using an orthogonal protecting group strategy?

A4: An orthogonal protecting group strategy is advisable when your molecule contains other functional groups that are sensitive to the conditions required for Fmoc removal (i.e., basic conditions).[15][16][17] For instance, if your 3-oxopiperazine derivative is exceptionally base-labile even with mild reagents, you might consider protecting the nitrogen with a group that is removed under different conditions, such as:

  • Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA).[16]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[16] This allows for selective deprotection without compromising the integrity of the rest of the molecule.[15]

Data Summary: Comparison of Deprotection Reagents

The following table provides a comparative overview of common Fmoc deprotection reagents to guide your selection process.

Reagent CocktailRelative Strength & SpeedKey AdvantagesKey Disadvantages & Risks
20% Piperidine / DMF Strong / FastWell-established, effective for most sequences.[18]High risk of epimerization and ring-opening for sensitive substrates like 3-oxopiperazines.[4][13]
5% Piperazine / NMP Moderate / ModerateSignificantly milder than piperidine, reducing side reactions.[5]Slower kinetics may lead to incomplete deprotection in sterically hindered sequences.
2% DBU / 5% Piperazine / NMP Very Strong / Very FastRapid and highly efficient deprotection.[5][6] Drastically reduces DKP-like side reactions.[6]DBU is a very strong base; requires careful control of reaction time and thorough washing.
10% Morpholine / DMF Weak / SlowVery mild, sometimes used for extremely base-sensitive substrates like glycopeptides.[4]Often too slow for practical use in standard SPPS, leading to incomplete deprotection.
Key Side Reactions to Consider

G cluster_epimerization Epimerization Pathway cluster_opening Ring-Opening Pathway Start Fmoc-(L)-3-Oxopiperazine Derivative Enolate Planar Enolate Intermediate Start->Enolate α-Proton Abstraction RingOpened Linearized Amide Product (Ring Cleavage) Start->RingOpened Nucleophilic Attack on Ring Carbonyl Base Base (e.g., Piperidine) Base->Enolate Base->RingOpened Epimer (D)-3-Oxopiperazine Derivative (Loss of Stereointegrity) Enolate->Epimer Reprotonation

References
  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • BenchChem. (n.d.).
  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]

  • Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • BenchChem. (n.d.).
  • Fields, G. B., & Fields, C. G. (n.d.). Methods for Removing the Fmoc Group.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Abdel-Aal, A. M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. ACS Omega. [Link]

  • Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Vertex AI Search. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Hartman, M. C. T., & Josephson, K. (2016). A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. PLoS ONE. [Link]

  • Check, C. T., & Miller, S. J. (2019). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters. [Link]

  • ResearchGate. (n.d.).
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Liu, J., & Wolfe, J. F. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.).
  • Neochoritis, C. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Roy, S., et al. (2011). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. [Link]

Sources

Technical Support Center: Aggregation in Peptides Containing 3-Oxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with peptides that contain, or are suspected to contain, 3-oxopiperazine and related cyclic structures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is a 3-oxopiperazine moiety in my peptide, and why does it form?

A1: Understanding the Root Cause

A 3-oxopiperazine is a six-membered cyclic structure that can form within a peptide chain. Its formation is a specific type of intramolecular cyclization, closely related to the well-known side reaction of diketopiperazine (DKP) formation that often occurs during Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4]

  • Mechanism of Formation: This side reaction typically occurs at the N-terminus of the growing peptide chain after the Fmoc-protecting group has been removed. The newly exposed terminal amine can perform a nucleophilic attack on the amide carbonyl bond of the adjacent amino acid. If the third residue has been coupled, this attack leads to the cleavage of the first two amino acids from the resin as a cyclic dipeptide, known as a diketopiperazine.[3][4] A 3-oxopiperazine can be considered a related structure or a precursor in similar intramolecular cyclization pathways. The propensity for this reaction is highly sequence-dependent, with sequences containing Proline or Glycine at the second position being particularly susceptible.[5]

  • Impact on Aggregation: The introduction of a rigid, cyclic structure like a 3-oxopiperazine dramatically alters the peptide's conformational landscape.[6][7] This rigid "kink" can disrupt the intermolecular hydrogen bonding that leads to β-sheet formation, which is a primary driver of aggregation.[8][9] However, depending on the surrounding sequence, it can also expose hydrophobic patches or create new intermolecular contact points, thereby promoting aggregation. The effect is context-dependent, but the structural change is always significant.


Q2: I suspect my peptide is aggregating. How can I definitively diagnose the issue?

A2: A Multi-Pronged Analytical Approach

Visual cues like poor solubility, gel-like phases, or precipitation are strong indicators, but they don't confirm the nature of the problem. A systematic analytical approach is required for a definitive diagnosis.

  • Initial Observation: During synthesis, signs of on-resin aggregation include poor resin swelling, slow deprotection or coupling reactions, and unreliable colorimetric test results (e.g., Kaiser test).[10][11][12]

  • Analytical Confirmation: After cleavage and initial workup, a combination of techniques provides the most complete picture. No single method is sufficient.

Analytical Technique Information Provided Key Considerations
Reverse-Phase HPLC (RP-HPLC) Purity profile, presence of broad or tailing peaks, appearance of new, often earlier-eluting peaks corresponding to aggregates or modified species.Use a gradient optimized for your peptide. Aggregates may not elute or may appear as broad humps.
Mass Spectrometry (MS) Confirms the molecular weight of the desired peptide and identifies impurities, including deletion sequences resulting from DKP formation.ESI-MS and MALDI-TOF are standard. Look for masses corresponding to the peptide minus the first two residues.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, providing direct evidence of soluble aggregates and their hydrodynamic radius.[13][14][15]Highly sensitive to large particles. A valuable tool for quantifying the extent of aggregation.[16]
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure of the peptide in solution (e.g., random coil, α-helix, β-sheet).[13][17]A shift towards a β-sheet signature is a hallmark of many types of peptide aggregation.
Analytical Ultracentrifugation (AUC) Assesses the homogeneity of the peptide solution and can identify the presence and size of different oligomeric species.[14][16]A powerful, albeit less common, technique for detailed characterization of aggregate states.

Below is a logical workflow for diagnosing aggregation issues.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation A Peptide exhibits poor solubility (precipitate, gel, cloudiness) B Analyze by RP-HPLC A->B C Analyze by Mass Spec A->C D HPLC shows broad peaks or low purity? B->D E MS confirms correct mass and shows impurities? C->E F High probability of aggregation. Proceed to characterization. D->F Yes I Issue may be purity or incorrect synthesis. Re-evaluate synthesis protocol. D->I No E->F Yes E->I No G Analyze by DLS F->G H Analyze by CD Spectroscopy F->H J DLS shows particles >10 nm? G->J K CD shows β-sheet signature? H->K J->I No L Aggregation Confirmed. Proceed to Troubleshooting. J->L Yes K->I No K->L Yes

Caption: Diagnostic workflow for peptide aggregation.

Q3: My cleaved peptide is already insoluble. What can I do to solubilize it for purification?

A3: Protocol for Solubilization Screening

Once a peptide has aggregated, redissolving it can be challenging. The goal is to disrupt the intermolecular forces holding the aggregates together. A systematic screening of different solvents and additives is the most effective approach.

Core Principle: Start with the least harsh conditions and escalate only as needed. Always test solubility on a small aliquot first.

Step-by-Step Protocol: Small-Scale Solubility Test
  • Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Test (Aqueous Buffers):

    • To the first tube, add sterile, deionized water to reach a target concentration (e.g., 1 mg/mL). Vortex and sonicate briefly (3 x 10 seconds, chilling on ice in between).[18]

    • If insoluble, test acidic and basic buffers. Based on your peptide's net charge at pH 7, choose an appropriate buffer.[18][19]

      • Basic Peptides (Net Charge > 0): Try 10% acetic acid.

      • Acidic Peptides (Net Charge < 0): Try 0.1% ammonium hydroxide or 10% ammonium bicarbonate.

  • Organic Co-Solvents:

    • If aqueous solutions fail, use a new aliquot. First, attempt to dissolve the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile.[18][20]

    • Once dissolved, slowly add your desired aqueous buffer to this solution dropwise while vortexing to reach the final concentration. Sudden dilution can cause the peptide to crash out.

  • Strong Denaturants / Chaotropic Agents (Use as a last resort for purification):

    • For highly intractable peptides, strong denaturants may be required. These are generally incompatible with biological assays but can be used for purification.

    • Prepare stock solutions of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[20] Attempt to dissolve a fresh aliquot in these solutions.

    • A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) is a very strong disaggregating agent for extremely difficult peptides.[21] The peptide is dissolved in the mixture, which is then removed by evaporation before redissolving in a suitable buffer.[21]

Solubilization Agent Mechanism of Action Typical Starting Concentration Compatibility Notes
Acetic Acid / NH4OHAlters peptide net charge, disrupting electrostatic interactions.10% Acetic Acid / 0.1% NH4OHGenerally compatible with HPLC.
DMSO / DMF / ACNDisrupts hydrophobic interactions.Dissolve in 100% solvent first, then dilute.DMSO is common but can be problematic for some cell assays.
GdnHCl / UreaChaotropic agents that disrupt hydrogen bonds and overall structure.6 M GdnHCl / 8 M UreaNot suitable for biological assays; must be removed during purification.
TFA / HFIPStrongly disrupts all non-covalent interactions.1:1 (v/v) mixtureHarsh; for very difficult cases. Solvents must be thoroughly removed.

Q4: How can I proactively prevent 3-oxopiperazine formation and aggregation during synthesis?

A4: Strategic Synthesis Planning

Prevention is far more effective than remediation. The key is to disrupt the conditions that favor intramolecular cyclization and subsequent aggregation.

  • Incorporate "Structure-Breaking" Residues: The most powerful strategy is to modify the peptide backbone to disrupt the formation of stable secondary structures like β-sheets.[10][12]

    • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are incorporated as a dipeptide.[8][22] The resulting oxazolidine or thiazolidine ring introduces a "kink" similar to proline, which effectively breaks up interchain hydrogen bonding that leads to aggregation.[8][9] The native residue is restored during the final TFA cleavage. This is a highly recommended strategy for difficult sequences.[22]

    • Backbone Protection (Hmb/Dmb): Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be installed on the backbone amide nitrogen of an amino acid.[10] This physically blocks hydrogen bond formation. These are often introduced as dipeptide building blocks to avoid the difficult coupling onto the protected nitrogen.

  • Optimize Coupling Conditions:

    • Use Additives: The addition of an agent like Oxyma or HOBt during coupling can improve efficiency and has been shown to suppress DKP formation.[2]

    • Incorporate as a Dipeptide: If the problematic sequence is at the C-terminus (e.g., Xaa-Pro-Resin), DKP formation can be minimized by coupling the first two amino acids as a pre-formed dipeptide, skipping the vulnerable dipeptide-resin intermediate.[4]

  • Choose the Right Synthesis Support and Solvents:

    • Low-Loading Resin: High loading can exacerbate aggregation as peptide chains are in close proximity. Using a resin with a lower substitution level can help.

    • PEG-based Resins: Resins like TentaGel or NovaSyn® TG have better swelling properties in polar solvents and can improve solvation of the growing peptide chain.

    • "Magic Mixture": Adding chaotropic salts (e.g., LiCl) or using solvent mixtures like NMP/DMSO can improve solvation and disrupt aggregation.[10]

The following decision tree can guide your synthesis strategy.

G A Is peptide sequence >15 residues OR contains hydrophobic stretches? B Does sequence contain Ser, Thr, or Cys? A->B Yes I Standard Synthesis Protocol A->I No C Incorporate Pseudoproline Dipeptide at Ser/Thr/Cys site every 6-8 residues. B->C Yes D Does sequence contain Gly? B->D No G Is the C-terminal dipeptide prone to DKP (e.g., X-Pro, X-Gly)? C->G E Incorporate Fmoc-Xaa-(Dmb)Gly-OH dipeptide. D->E Yes F Use low-loading resin (e.g., <0.4 mmol/g). Consider PEG-based resin. D->F No E->G F->G H Couple the first two residues as a single dipeptide unit. G->H Yes J Monitor synthesis carefully. Consider microwave assistance. G->J No H->J I->J

Caption: Decision tree for preventing aggregation during SPPS.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Vertex AI.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
  • Pseudoproline. (n.d.). Wikipedia.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. (2025).
  • DKP formation mechanism. (n.d.).
  • Pseudoproline Dipeptides. (n.d.). Aapptec Peptides.
  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE.
  • Guidelines for Peptide Dissolving. (n.d.). Synbio-tech.
  • Proteins & Peptides Particle and Aggregation Characterization. (n.d.).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). (n.d.). Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Rational development of a strategy for modifying the aggreg
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • Characterization of Peptides and Their Assemblies. (2020). Books.
  • Protein Aggreg
  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. (2019). Reddit.
  • How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. (n.d.). Benchchem.
  • Peptide Solubiliz
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Solubilization and disaggregation of polyglutamine peptides. (n.d.). PMC - NIH.
  • The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. (n.d.). PubMed.
  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (n.d.). Xtalks.
  • Polar/apolar interfaces modulate the conformational behavior of cyclic peptides with impact on their passive membrane permeability. (2022). RSC Publishing.
  • Cyclic peptides — Small and big and their conformational aspects. (n.d.). Indian Academy of Sciences.
  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). PMC - PubMed Central.
  • Polar/apolar interfaces modulate the conformational behavior of cyclic peptides with impact on their passive membrane permeability. (n.d.). RSC Publishing.
  • Overview of Peptide Synthesis. (n.d.). ChemPep.

Sources

Technical Support Center: A Guide to Preserving Stereochemical Integrity in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral piperazine derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in blockbuster drugs.[1][2][3] However, the introduction and maintenance of stereocenters on the piperazine ring present a significant synthetic challenge. Loss of enantiomeric purity, or racemization, can compromise the biological activity and safety profile of a drug candidate.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you proactively avoid racemization and ensure the stereochemical integrity of your target molecules.

Part 1: Troubleshooting Guide: Investigating Loss of Enantiomeric Purity

This section addresses the most common issue encountered in the synthesis of chiral piperazines: a lower-than-expected enantiomeric excess (ee) in the final product or at an intermediate stage.

Question: My final piperazine product shows significant racemization. What are the likely causes, and how can I mitigate this?

Answer: Racemization in 2-substituted piperazine synthesis is almost always linked to the epimerization of the stereocenter at the C2 position. This carbon is alpha to a nitrogen atom, making its proton susceptible to abstraction under certain conditions. The table below outlines the most common culprits and provides actionable solutions.

Potential CauseMechanistic ExplanationRecommended Solutions & Protocols
Harsh Deprotection Conditions The C2 proton is labile and can be abstracted under strongly acidic or basic conditions used to remove protecting groups like Boc or Cbz. This leads to a planar achiral intermediate, which can be reprotonated from either face, resulting in a racemic mixture.[4]For Boc Groups: Avoid strong acids like neat TFA. Use milder, controlled conditions such as 4M HCl in dioxane at 0°C or p-toluenesulfonic acid (p-TsOH).[4][5] For Cbz Groups: Ensure catalytic hydrogenation is performed under neutral conditions. Avoid acidic or basic additives if possible. Use moderate hydrogen pressure and temperature.
Prolonged Exposure to Base Organic or inorganic bases can directly abstract the acidic C2 proton. The longer the exposure and the stronger the base, the more likely epimerization is to occur. This is a common issue during cyclization or alkylation steps.[4][6]Minimize reaction times. Use the weakest base that effectively promotes the reaction (e.g., NaHCO₃ or K₂CO₃ instead of NaOH, LiHMDS). Maintain the lowest possible reaction temperature.
Inappropriate Amide Coupling Reagents During the synthesis of piperazine precursors (e.g., coupling a chiral amino acid), some activating agents can promote the formation of a 5(4H)-oxazolone intermediate. This intermediate is highly prone to racemization before the desired aminolysis occurs.[4][7]Employ coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are crucial. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be superior to DCC/HOBt in preventing racemization in specific piperazine syntheses.[8] Newer ynamide-based reagents are also reported to be "racemization-free".[9][10]
Elevated Reaction Temperatures Heat provides the necessary activation energy for epimerization. Even under mildly basic or acidic conditions, high temperatures can significantly accelerate the rate of racemization.[4][11][12]Conduct all reaction steps, particularly those involving the chiral center, at the lowest temperature that allows for a reasonable reaction rate. Monitor reactions closely to avoid unnecessary heating time.
Racemization During Intermediates Loss of stereochemical purity can occur at any stage. Assuming the final step is the sole cause of racemization is a common pitfall. An intermediate may have partially or fully racemized earlier in the sequence.Analyze the enantiomeric purity of key intermediates, not just the final product. Use techniques like Chiral HPLC to confirm that the ee is maintained after each critical step (e.g., after deprotection and before the next reaction).[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 2-substituted piperazines?

A1: The most prevalent mechanism is the epimerization of the chiral center at the C2 position, which is alpha to a ring nitrogen. This process is most often facilitated by a base, which abstracts the proton at the C2 position. This deprotonation results in the formation of a planar, achiral enamine or a related carbanionic intermediate. Subsequent protonation of this planar intermediate can occur from either face with roughly equal probability, leading to a racemic or near-racemic mixture of the two enantiomers.

G cluster_0 Epimerization at C2 Position cluster_1 Result Start (S)-Enantiomer (Chiral Piperazine) Intermediate Planar Achiral Intermediate (Enamine/Carbanion) Start->Intermediate Deprotonation (+ Base, - H⁺) End_S (S)-Enantiomer Intermediate->End_S Protonation End_R (R)-Enantiomer Intermediate->End_R Protonation Racemic Racemic Mixture End_S->Racemic End_R->Racemic

Caption: Base-catalyzed epimerization of a C2-substituted piperazine.

Q2: How can I choose the right protecting group strategy to minimize racemization?

A2: Your choice of nitrogen protecting groups is critical. The ideal strategy involves using groups that can be removed under mild conditions that do not threaten the integrity of the stereocenter. For instance, using a 2,4-dimethoxybenzyl (DMB) group can be advantageous as its removal under acidic conditions was found to cause minimal racemization compared to a Boc group in certain syntheses.[13] An orthogonal protecting group strategy, where the two piperazine nitrogens are protected with groups that can be removed under different, non-interfering conditions (e.g., Boc and Cbz), provides maximum flexibility and safety.

Q3: Which amide coupling reagents are best for avoiding racemization when building the piperazine precursor?

A3: This is a crucial step, as racemization during peptide bond formation is a well-studied phenomenon.[7] Standard carbodiimides like DCC or EDC can cause significant racemization unless an additive is used. The choice of reagent can dramatically impact the enantiomeric excess.

Reagent/SystemRacemization RiskComments
DCC or EDC aloneHighPromotes oxazolone formation. Not recommended for chiral amino acids without additives.
DCC/HOBt or EDC/HOBtLowHOBt acts as a racemization suppressant by intercepting the activated species. A classic and effective combination.[4][8]
HATU, HBTULowUronium/aminium-based reagents are generally very effective at suppressing racemization.
DEPBTVery LowIn a specific synthesis of cis-2,6-disubstituted N-aryl piperazines, DEPBT provided products with 98–99% ee, whereas DCC/HOBt resulted in partial racemization (85–90% ee).[8]
YnamidesVery Low (Reported as "Racemization-Free")A newer class of coupling reagents that operate under extremely mild conditions and have been shown to prevent racemization during the activation of chiral carboxylic acids.[9][10]
Q4: How do I accurately monitor the enantiomeric purity throughout my synthesis?

A4: Visual confirmation of a single spot on a TLC plate is insufficient. The most reliable and widely used technique for monitoring enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[14]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[15][16]

  • CSP Selection: Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly effective for a broad range of compounds, including piperazine derivatives.[17][18]

  • Method Development: A typical starting point involves screening different CSPs with a mobile phase of hexane/isopropanol. Adding a small amount of an amine modifier like diethylamine (DEA) is often necessary to achieve good peak shape for basic compounds like piperazines.[17]

Part 3: Key Experimental Protocols

Protocol 1: General Workflow for Synthesis & Chiral Purity Monitoring

This workflow illustrates the key stages where racemization risk is high and where purity analysis is essential.

G cluster_workflow Chiral Piperazine Synthesis Workflow Start Start: Chiral Amino Acid Step1 Step 1: Amide Coupling (Use Racemization-Suppressing Reagent, e.g., DEPBT) Start->Step1 Analysis1 QC 1: Chiral HPLC (Confirm ee of Precursor) Step1->Analysis1 Step2 Step 2: Cyclization (Low Temp, Weak Base) Analysis1->Step2 ee > 99% Analysis2 QC 2: Chiral HPLC (Confirm ee of Protected Piperazine) Step2->Analysis2 Step3 Step 3: Deprotection (Mild Conditions, e.g., HCl/Dioxane at 0°C) Analysis2->Step3 ee > 99% Analysis3 QC 3: Chiral HPLC (Confirm ee of Final Product) Step3->Analysis3 End Final Product: Enantiopure Piperazine Derivative Analysis3->End ee > 99%

Caption: A validated workflow for synthesizing chiral piperazines.

Protocol 2: Racemization-Resistant Amide Coupling using HOBt

This protocol describes a standard procedure for forming an amide bond from a chiral N-protected amino acid while minimizing the risk of racemization.

  • Dissolution: Dissolve the N-protected chiral amino acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and the desired amine (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, proceed with a standard aqueous workup. Purify the crude product by column chromatography.

  • Purity Check: Crucially, analyze the enantiomeric excess of the purified product using Chiral HPLC to validate the protocol.

Protocol 3: Chiral HPLC Method Development for a Piperazine Derivative

This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of your compound.[17]

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP). A good initial choice is a column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).

  • Sample Preparation: Prepare a standard solution of your racemic piperazine derivative at approximately 1 mg/mL in the mobile phase. Prepare a separate solution of your synthesized, presumably chiral, sample. Filter all solutions through a 0.45 µm filter.

  • Initial Mobile Phase: Start with a normal-phase mobile phase, such as 90:10 (v/v) n-Hexane : Isopropanol . To improve the peak shape of the basic piperazine analyte, add 0.1% diethylamine (DEA) to the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Injection Volume: 10 µL

  • Analysis & Optimization:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A value >1.5 indicates baseline separation.

    • If separation is poor, adjust the ratio of the alcohol modifier (isopropanol). Increasing the alcohol percentage will generally decrease retention times.

    • If resolution is still inadequate, screen other polysaccharide columns (e.g., Chiralpak® IA, AD-H) and other alcohol modifiers (e.g., ethanol).

By implementing these strategies and protocols, you can significantly enhance your ability to control stereochemistry and successfully synthesize enantiomerically pure piperazine derivatives for your research and development programs.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183.
  • O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(42), 17624-17634. Available from: [Link]

  • Rao, G.B.D., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In: The Role of Asymmetric Synthesis in Drug Discovery. Bentham Science Publishers. Available from: [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. Available from: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available from: [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8394-8398. Available from: [Link]

  • Reddy, S. M., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. Available from: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available from: [Link]

  • Anonymous. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. Available from: [Link]

  • Douglas, C. J., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860-12868. Available from: [Link]

  • Panda, G., et al. (2018). Asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. Organic & Biomolecular Chemistry, 16(3), 353-357. Available from: [Link]

  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]

  • Douglas, C. J., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(5), 2315-2321. Available from: [Link]

  • Ghorai, M. K., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2829-2841. Available from: [Link]

  • Van der Pijl, F., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(44), 10423-10427. Available from: [Link]

  • Kumar, A., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(17), 3986. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1297. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]

  • Parlina, A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 5328. Available from: [Link]

  • Li, Y., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(32), 6935-6953. Available from: [Link]

  • Noorduin, W. L., et al. (2010). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 10(5), 2147-2151. Available from: [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Available from: [Link]

  • Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. Available from: [Link]

  • Al-Ghamdi, K., et al. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 24(22), 4032. Available from: [Link]

  • Wu, Z., et al. (2011). Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine. ResearchGate. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Yan, W., et al. (2014). The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates. RSC Advances, 4(69), 36567-36574. Available from: [Link]

  • D'Agostino, M., & O'Brien, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Available from: [Link]

  • Jeong, Y., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 27(1), 123. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Production of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this valuable chemical intermediate.

Introduction

This compound, commonly referred to as Fmoc-3-oxopiperazine-1-carboxylate, is a key building block in medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, and the 3-oxo functionality provides a strategic point for further chemical modification.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal protection strategies, crucial in multi-step syntheses.[2]

This guide provides a comprehensive overview of the synthesis, potential challenges, and solutions for scaling up the production of this compound.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound?

The most straightforward and widely applicable method is the reaction of 3-oxopiperazine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a suitable base.

2. How do I prepare the 3-oxopiperazine starting material?

3-Oxopiperazine can be synthesized through various routes, often starting from ethylenediamine or related precursors. For laboratory-scale synthesis, it is often more practical to start with a commercially available, mono-protected piperazine derivative, such as tert-butyl 3-oxopiperazine-1-carboxylate.[1][3] The Boc group can be removed under acidic conditions to yield the free 3-oxopiperazine, which can then be used in the Fmoc protection step.

3. What are the critical parameters to control during the Fmoc protection reaction?

The critical parameters include:

  • Stoichiometry: A slight excess of the Fmoc-reagent is typically used to ensure complete conversion of the 3-oxopiperazine.

  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate is recommended to prevent side reactions.

  • Temperature: The reaction is typically carried out at room temperature, although initial cooling may be necessary to control any exotherm.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM), N,N-dimethylformamide (DMF), or a biphasic system like dioxane/water is commonly used.

4. What are the potential side reactions during the synthesis?

The primary side reaction of concern is the formation of the di-substituted piperazine, where the Fmoc group attaches to both nitrogen atoms. However, with 3-oxopiperazine, the amide nitrogen is significantly less nucleophilic, making mono-substitution at the secondary amine the overwhelmingly favored product. Other potential side reactions can arise from impurities in the starting materials or degradation of the product under harsh conditions.

5. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can determine when the 3-oxopiperazine has been consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from standard Fmoc-protection procedures.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Oxopiperazine100.125.0 g49.9 mmol1.0
Fmoc-OSu337.3318.5 g54.9 mmol1.1
DIPEA129.2410.5 mL59.9 mmol1.2
Dichloromethane (DCM)-250 mL--

Procedure:

  • Suspend 3-oxopiperazine in 200 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add DIPEA to the suspension and stir for 10 minutes at room temperature.

  • In a separate beaker, dissolve Fmoc-OSu in 50 mL of DCM.

  • Add the Fmoc-OSu solution dropwise to the 3-oxopiperazine suspension over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction - Insufficient reaction time. - Low quality of reagents. - Poor solubility of starting material.- Extend the reaction time and continue monitoring. - Use freshly opened or purified reagents. - Consider using a co-solvent like DMF to improve solubility.
Low Yield - Product loss during workup. - Inefficient purification.- Ensure proper phase separation during extractions. - Optimize the column chromatography conditions.
Presence of Impurities - Side reactions. - Incomplete removal of byproducts.- Re-purify the product by chromatography or recrystallization. - Ensure thorough washing during the workup to remove unreacted reagents and byproducts.
Difficulty with Purification - Product co-eluting with impurities.- Try a different eluent system for column chromatography. - Consider reverse-phase HPLC for higher purity.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prep_SM Prepare 3-Oxopiperazine and Fmoc-OSu Solutions Start->Prep_SM Mix Combine Reactants with Base (DIPEA) Prep_SM->Mix React Stir at Room Temperature (4-6 hours) Mix->React Monitor Monitor by TLC/HPLC React->Monitor Wash Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Wash Reaction Complete Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: A streamlined workflow for the synthesis of Fmoc-3-oxopiperazine-1-carboxylate.

Troubleshooting Logic

Troubleshooting_Logic cluster_analysis Analysis cluster_solutions Potential Solutions Problem Problem Detected e.g., Low Yield, Impurities Analyze_TLC Analyze TLC/HPLC Data Problem->Analyze_TLC Check_Reagents Verify Reagent Quality Problem->Check_Reagents Review_Procedure Review Experimental Procedure Problem->Review_Procedure Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Analyze_TLC->Optimize_Reaction Refine_Purification Refine Purification Method (Solvent System, Technique) Analyze_TLC->Refine_Purification Check_Reagents->Optimize_Reaction Improve_Workup Improve Workup Protocol (Washing, Drying) Review_Procedure->Improve_Workup

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

  • Guryanov, I., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2399. [Link]

  • Isidro-Llobet, A., et al. (2015). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 44(3), 873-892. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(23), 4259. [Link]

  • Zhang, H., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(10), 2399. [Link]

  • da Silva, J. G., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(4), 1646-1656. [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Peptide Research, 7(3), 129-135. [Link]

  • Wieber, A., et al. (2015). Stability of tetrazine-bearing amino acids under SPPS conditions: a new tool for pre-targeting approaches in nuclear medicine. Chemical Communications, 51(8), 1499-1502. [Link]

  • Gordon, D. W., & Steele, J. (1997). Method for preparing piperazines. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 65-71. [Link]

  • Tsui, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123. [Link]

  • Goddijn, J. P., & van der Voort, H. G. P. (1972). Process for the preparation of piperazine. U.S.
  • CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges, particularly the formation of process-related impurities, by providing in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, workup, or purification of this compound.

Question 1: After reacting piperazin-2-one with Fmoc-Cl, my crude product contains a significant, poorly soluble impurity with a high molecular weight. What is it and how can I prevent it?

Answer: This is a classic issue in reactions involving piperazine or its derivatives. The impurity is almost certainly 1,4-Bis(9H-fluoren-9-ylmethyl)piperazine-2-one or a related doubly-acylated species.

  • Causality (The "Why"): This impurity arises from the reaction of a second molecule of Fmoc-Cl with your desired product or, more commonly, from the presence of piperazine as an impurity in your piperazin-2-one starting material. The reaction mechanism for the Fmoc group's lability involves the formation of a highly reactive intermediate, dibenzofulvene (DBF), which is readily trapped by amines.[1][2] If excess piperazine is present or if conditions promote reaction at the second nitrogen, the formation of the di-Fmoc adduct is highly probable.[1] This impurity is often poorly soluble in common organic solvents, causing it to precipitate during the reaction or workup, complicating filtration and purification.[1]

  • Troubleshooting & Prevention Protocol:

    • Starting Material Purity Check: Before beginning the synthesis, verify the purity of your piperazin-2-one. Use quantitative NMR (qNMR) or HPLC with a suitable derivatizing agent to check for free piperazine.[3]

    • Control Stoichiometry: Use a slight excess of piperazin-2-one (e.g., 1.1 equivalents) relative to Fmoc-Cl to ensure the limiting reagent is the acylating agent. This minimizes the chance of double addition.

    • Slow Addition of Fmoc-Cl: Dissolve the Fmoc-Cl in your reaction solvent (e.g., dioxane, DCM) and add it dropwise to the solution of piperazin-2-one and base at a reduced temperature (0-5 °C). This maintains a low instantaneous concentration of Fmoc-Cl, favoring monosubstitution.

    • Alternative Reagents: Consider using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) instead of Fmoc-Cl.[4][5] Fmoc-OSu is less reactive, which can provide greater selectivity for the desired mono-acylation and often results in a cleaner reaction profile by avoiding the formation of aggressive HCl in situ.[5][6]

Question 2: My HPLC analysis shows incomplete conversion, with a significant peak corresponding to the piperazin-2-one starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to suboptimal reaction conditions or degradation of the acylating agent.

  • Causality (The "Why"):

    • Insufficient Base: The reaction of Fmoc-Cl with the secondary amine of piperazin-2-one liberates hydrochloric acid (HCl).[6] This HCl will protonate any available amine (either the starting material or the product), rendering it non-nucleophilic and halting the reaction. An adequate amount of a non-nucleophilic base is required to scavenge this acid.

    • Fmoc-Cl Hydrolysis: Fmoc-Cl is an acid chloride and is highly sensitive to moisture.[6] If your solvent, base, or starting material is not anhydrous, the Fmoc-Cl can hydrolyze to 9-fluorenemethanol, reducing the effective amount available for the reaction.

    • Low Temperature/Short Reaction Time: While low temperatures are used to control selectivity (see Q1), the reaction may require warming to room temperature and a sufficient duration (typically 4-12 hours) to proceed to completion.

  • Troubleshooting & Prevention Protocol:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents. If using a base like Na2CO3 or NaHCO3, ensure it is finely powdered and dried.

    • Choice and Amount of Base: Use at least 2.5 equivalents of a mild inorganic base like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) in a biphasic system (e.g., dioxane/water).[7] Alternatively, in an anhydrous organic solvent like DCM or THF, use 1.5-2.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the piperazin-2-one spot/peak is no longer visible.

    • Reagent Quality: Use a fresh bottle of Fmoc-Cl or one that has been stored properly under an inert atmosphere.

Question 3: During workup or upon storage, I observe the slow appearance of new impurities, including one that looks like free amine. What is causing this instability?

Answer: This indicates the premature cleavage of the Fmoc group. The Fmoc group is notoriously labile to basic conditions, especially secondary amines.[2][4]

  • Causality (The "Why"):

    • Residual Base: If the basic catalyst (e.g., DIPEA) or byproducts are not completely removed during the aqueous workup, they can slowly catalyze the deprotection of the Fmoc group over time.

    • Amine Impurities in Solvents: Solvents like DMF and NMP are known to contain trace amounts of dimethylamine and methylamine, respectively, which are capable of cleaving the Fmoc group over extended periods.[8][9]

    • pH during Storage: Storing the compound in a solution that is not pH-neutral can lead to degradation.

  • Troubleshooting & Prevention Protocol:

    • Acidic Wash: During the aqueous workup, include a wash with a mild acid such as 1M HCl or saturated ammonium chloride (NH4Cl) to neutralize and remove any residual organic base. Follow this with a brine wash and dry the organic layer thoroughly.

    • High-Purity Solvents: Use freshly purified or high-purity solvents for both the reaction and purification steps.

    • Proper Storage: Store the final, purified compound as a solid in a cool, dark, and dry place. If storage in solution is necessary, use a non-amine, aprotic solvent and store at low temperatures (-20 °C).

Frequently Asked Questions (FAQs)

What are the most critical impurities in the starting materials to be aware of? The quality of your starting materials is paramount.

  • Piperazin-2-one: The primary concern is the presence of uncyclized starting material (e.g., ethylenediamine derivatives) or free piperazine. Piperazine is a common impurity and, being a symmetric diamine, will readily form the unwanted 1,4-bis(Fmoc)-piperazine impurity.

  • Fmoc-Cl: This reagent can degrade upon exposure to moisture and heat, forming 9-fluorenemethanol.[6] It may also contain impurities from its own synthesis. Using high-purity Fmoc-Cl from a reputable supplier is crucial.

What is the optimal analytical method for monitoring the reaction and assessing final purity? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.

  • Detection: The fluorenyl moiety of the Fmoc group is a strong chromophore, allowing for highly sensitive detection at wavelengths around 265 nm, 301 nm, or 214 nm.[8]

  • Separation: A C18 column with a gradient elution using acetonitrile and water (often with 0.1% TFA or formic acid as a modifier) typically provides excellent separation of the starting materials, product, and key impurities like the di-Fmoc adduct.

  • Identification: For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is essential.

What is the most effective method for purifying the final product? For lab-scale synthesis, flash column chromatography on silica gel is generally the most effective method.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly used. The exact solvent system should be determined by TLC analysis first.

  • Alternative: If the product crystallizes well and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be a highly effective and scalable purification method.[10][11]

Visualizations & Data

Impurity Formation Pathway

The following diagram illustrates the primary synthetic route and the key side reactions leading to common impurities.

Synthesis_Impurities cluster_0 P2O Piperazin-2-one p1 P2O->p1 FmocCl Fmoc-Cl DiFmoc Di-Fmoc Impurity FmocCl->DiFmoc Excess Fmoc-Cl or Piperazine Impurity FmocCl->p1 p2 FmocCl->p2 Base Base (e.g., Na2CO3) Base->p1 Product (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Product->DiFmoc Hydrolysis 9-Fluorenemethanol (Hydrolysis Impurity) Water H2O (Moisture) Water->p2 p1->Product Main Reaction (Desired Pathway) p2->Hydrolysis Reagent Degradation

Caption: Synthetic pathway and formation of key impurities.

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Probable CauseMitigation Strategy
Piperazin-2-oneC₄H₈N₂O100.12Incomplete reaction.Ensure anhydrous conditions, use sufficient base, monitor reaction to completion.
1,4-Bis(Fmoc)-piperazineC₃₄H₃₀N₂O₄530.62Piperazine impurity in starting material.Use high-purity piperazin-2-one; control stoichiometry.
Dibenzofulvene AdductsVaries+178.23 Da to amineSide reactions from Fmoc cleavage.[1]Careful control of pH and base during reaction and workup.
9-FluorenemethanolC₁₄H₁₂O196.24Hydrolysis of Fmoc-Cl.[6]Use anhydrous solvents and reagents; store Fmoc-Cl properly.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add piperazin-2-one (1.0 g, 10.0 mmol, 1.0 eq) and sodium carbonate (2.65 g, 25.0 mmol, 2.5 eq).

  • Solvent Addition: Add a 1:1 mixture of dioxane and water (40 mL). Stir the suspension vigorously.

  • Reagent Addition: In a separate beaker, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (2.59 g, 10.0 mmol, 1.0 eq) in 20 mL of dioxane.

  • Reaction: Cool the piperazin-2-one suspension to 0 °C in an ice bath. Add the Fmoc-Cl solution dropwise over 30 minutes.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the piperazin-2-one is consumed.[12]

  • Workup: Add 100 mL of ethyl acetate to the reaction mixture. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude solid by flash column chromatography (e.g., 30-70% ethyl acetate in hexanes) or recrystallization to obtain the pure product.

Protocol 2: RP-HPLC Method for Purity Analysis
  • System: Agilent 1100 or equivalent with UV detector.

  • Column: C18, 3 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 acetonitrile/water.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. Humana Press. Available from: [Link]

  • Wade, J. D., et al. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science. Available from: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature. Available from: [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Petkovic, M., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available from: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Available from: [Link]

  • Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. ResearchGate. Available from: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). Available from: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. Available from: [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. Available from: [Link]

  • Supporting Information. Digital CSIC. Available from: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]

  • Piperazin-2-one. PubChem. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • What is the usual nature of impurities in synthetic peptides?. ResearchGate. Available from: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available from: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate: A Comparative Analysis for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structural Control in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in the structure of over 100 FDA-approved drugs.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, while serving as a versatile scaffold for chemical elaboration.[2][3] In the realm of peptidomimetics—molecules designed to mimic the structure and function of natural peptides—the challenge lies in constraining the inherent flexibility of peptide backbones to achieve higher receptor affinity and selectivity.

This guide provides an in-depth comparison of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate , hereafter referred to as Fmoc-3-oxopiperazine-1-carboxylate , with other key building blocks. We will explore its unique structural features, its performance in solid-phase synthesis, and provide expert guidance on when to select this valuable tool for your research. This analysis is grounded in established chemical principles and supported by experimental protocols to empower researchers in their drug development endeavors.

Section 1: Profile of Fmoc-3-oxopiperazine-1-carboxylate

Fmoc-3-oxopiperazine-1-carboxylate is a specialized building block designed for seamless integration into peptide chains using the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[4] Its structure is intelligently designed with three key functional components that dictate its utility.

  • The Fmoc Protecting Group: This base-labile protecting group is the standard for modern SPPS, allowing for mild deprotection conditions (typically with piperidine) that preserve acid-sensitive functionalities elsewhere in the molecule.[] Its removal generates a strong chromophore, enabling real-time monitoring of the deprotection reaction via UV spectroscopy.[]

  • The Piperazine Core: This N-heterocycle acts as a bioisostere for dipeptide units, influencing the solubility and pharmacokinetic profile of the final compound.[7]

  • The 3-Oxo Moiety: The introduction of a carbonyl group transforms the piperazine into a lactam. This feature imparts significant conformational rigidity by restricting rotation around the N-C bond, pre-organizing the scaffold into a well-defined shape. This rigidity can be crucial for locking the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

cluster_0 Fmoc-3-oxopiperazine-1-carboxylate main Piperazine-3-one Core (Conformationally Constrained Scaffold) coupling Carboxylate (Coupling Point for SPPS) main->coupling n_site N4-Position (Site for Further Diversification) main->n_site fmoc Fmoc Group (Base-Labile N-Protection) fmoc->main

Caption: Key functional components of the building block.

Section 2: Comparative Analysis with Alternative Building Blocks

The decision to use Fmoc-3-oxopiperazine-1-carboxylate should be made after considering viable alternatives. Here, we compare it against three distinct classes of building blocks.

Alternative 1: The Unconstrained Analogue (Fmoc-piperazine-1,4-dicarboxylic acid mono-tert-butyl ester)

This common building block introduces a standard piperazine ring but lacks the conformational constraint of the 3-oxo moiety.

  • Scientific Rationale: The primary difference is flexibility. While a standard piperazine is more flexible, which may be advantageous for initial library screening where multiple conformations are desired, the 3-oxopiperazine provides a rigid scaffold. This rigidity is often essential for optimizing lead compounds where a specific, pre-organized geometry is known to enhance binding affinity.

  • Expert Insight: Choose Fmoc-3-oxopiperazine-1-carboxylate when you are designing a peptidomimetic to mimic a specific secondary structure, such as a β-turn. The fixed conformation can more accurately replicate the hydrogen bonding patterns and side-chain orientations of the natural turn.

Table 1: Comparison of Constrained vs. Unconstrained Piperazine Building Blocks

FeatureFmoc-3-oxopiperazine-1-carboxylateFmoc-piperazine (Unconstrained Analogue)
Structure Contains a lactam (amide) bond within the ringStandard diamine ring
Conformational Flexibility Rigid, constrained chair/boat conformationsFlexible, readily interconverting conformers
Hydrogen Bonding One H-bond donor, one H-bond acceptor (amide)Two potential H-bond acceptors (tertiary amines)
Primary Application Lead optimization, mimicking defined secondary structuresScaffold hopping, initial library synthesis
Alternative 2: The Orthogonal Strategy (Boc-3-oxopiperazine-1-carboxylate)

This alternative utilizes the tert-Butyloxycarbonyl (Boc) protecting group, which requires strong acid for removal, representing a fundamentally different synthetic strategy.[]

  • Scientific Rationale: The choice between Fmoc and Boc chemistry is a critical decision in peptide synthesis. Fmoc chemistry uses a base (e.g., piperidine) for Nα-deprotection and a strong acid (e.g., TFA) only at the final cleavage step.[8] This "orthogonal" approach is advantageous for synthesizing peptides with acid-sensitive modifications or side chains.[4] Boc chemistry, conversely, uses repeated cycles of strong acid for deprotection, which can limit its compatibility.[][9]

  • Expert Insight: The Fmoc strategy is the dominant choice for modern SPPS due to its milder conditions and compatibility with a wider range of functional groups.[] Opt for Fmoc-3-oxopiperazine-1-carboxylate unless your synthesis scheme contains exceptionally base-sensitive functionalities that preclude the use of piperidine.

SPPS_Comparison cluster_fmoc Fmoc-SPPS Workflow cluster_boc Boc-SPPS Workflow f_start Start: Resin-AA1 f_deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_wash1 Wash (DMF) f_deprotect->f_wash1 f_couple 2. Couple Fmoc-AA2 (e.g., HATU, DIC/HOBt) f_wash1->f_couple f_wash2 Wash (DMF) f_couple->f_wash2 f_repeat Repeat Cycle f_wash2->f_repeat f_repeat->f_deprotect for next residue f_cleave Final Cleavage (e.g., 95% TFA) f_repeat->f_cleave synthesis complete b_start Start: Resin-AA1 b_deprotect 1. Boc Deprotection (e.g., 25-50% TFA/DCM) b_start->b_deprotect b_wash1 Neutralize/Wash b_deprotect->b_wash1 b_couple 2. Couple Boc-AA2 (e.g., DCC/HOBt) b_wash1->b_couple b_wash2 Wash (DCM/DMF) b_couple->b_wash2 b_repeat Repeat Cycle b_wash2->b_repeat b_repeat->b_deprotect for next residue b_cleave Final Cleavage (e.g., HF, TFMSA) b_repeat->b_cleave synthesis complete

Caption: Comparison of Fmoc and Boc solid-phase synthesis cycles.

Alternative 3: The Acyclic Scaffold (e.g., Fmoc-L-diaminopropionic acid derivatives)

Acyclic diamino acids can also be used to introduce branching or modify the peptide backbone but lack the pre-organization of a cyclic system.

  • Scientific Rationale: The principle of pre-organization states that a molecule with lower conformational freedom will experience a smaller entropic penalty upon binding to its target. The rigid piperazine ring system is more pre-organized for binding than a flexible, acyclic diamino acid with multiple rotatable bonds.

  • Expert Insight: While acyclic building blocks are useful for creating flexible linkers or for simple derivatization, Fmoc-3-oxopiperazine-1-carboxylate is superior for applications requiring a rigid, defined spatial arrangement of substituents, a key strategy for enhancing binding affinity and selectivity.

Section 3: Experimental Protocols and Performance Data

The following protocols are provided as a self-validating system for the incorporation and analysis of Fmoc-3-oxopiperazine-1-carboxylate in a typical synthesis workflow.

Protocol 1: Solid-Phase Incorporation of Fmoc-3-oxopiperazine-1-carboxylate

This protocol outlines the standard manual procedure for coupling the building block onto a solid support. It assumes the synthesis is proceeding on a 0.1 mmol scale using a Rink Amide resin.[10]

Materials:

  • Rink Amide resin (pre-swollen in N,N-Dimethylformamide (DMF)) with a free terminal amine.

  • Fmoc-3-oxopiperazine-1-carboxylate (1.5 eq, 0.15 mmol)

  • HATU (1.5 eq, 0.15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.30 mmol)

  • Anhydrous DMF

  • 20% (v/v) Piperidine in DMF

Methodology:

  • Resin Preparation: Ensure the resin is fully swollen in DMF (approx. 30-60 min) in a suitable reaction vessel.[11]

  • Previous Amino Acid Deprotection: If continuing a chain, deprotect the terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10][12]

  • Activation of the Building Block: In a separate vial, dissolve Fmoc-3-oxopiperazine-1-carboxylate and HATU in anhydrous DMF (approx. 2 mL). Add DIPEA and vortex briefly. Allow the activation to proceed for 1-2 minutes.

    • Causality Explanation: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, minimizing the risk of racemization and ensuring a rapid reaction.[] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling may be repeated with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Comparative Fmoc Deprotection Kinetics via UV-Vis Spectroscopy

This experiment allows for a quantitative comparison of the Fmoc deprotection rate of our building block against a standard, such as Fmoc-Alanine.

Methodology:

  • Sample Preparation: Prepare two identical resin samples (e.g., 25 mg each), one coupled with Fmoc-3-oxopiperazine-1-carboxylate and the other with Fmoc-Ala, following Protocol 1.

  • Deprotection and Collection: Treat each resin sample with a precise volume of 20% piperidine in DMF (e.g., 5 mL). Collect the filtrate at fixed time intervals (e.g., 1, 2, 5, 10, 15 minutes).

  • Spectroscopic Measurement: Dilute each collected sample with a fixed volume of DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm using a UV-Vis spectrophotometer.[]

  • Data Analysis: Plot absorbance versus time for both samples. The time required to reach a plateau in absorbance corresponds to the time for complete deprotection.

Table 2: Expected Performance Data Summary

ParameterFmoc-3-oxopiperazine-1-carboxylateStandard Fmoc-Amino Acid (e.g., Fmoc-Ala)Rationale & References
Coupling Efficiency >98%>99%With potent activators like HATU, coupling is generally efficient. Minor steric hindrance may slightly lower efficiency compared to a simple amino acid.
Deprotection Time (20% Piperidine) 5 - 15 min5 - 15 minThe Fmoc group's reactivity is largely independent of the attached scaffold; deprotection times are expected to be similar.[12][13]
Potential Side Reactions LowDiketopiperazine formation (if it's the 2nd residue)The rigid structure of the oxopiperazine is unlikely to promote unique side reactions. Standard SPPS side reactions like aspartimide formation are sequence-dependent.[12]

Section 4: Application Scientist Insights & Use Cases

The true value of a building block is realized in its strategic application. Based on its unique properties, here are the optimal use cases for Fmoc-3-oxopiperazine-1-carboxylate:

  • Use Case 1: Engineering β-Turns in Peptidomimetics: The conformationally constrained nature of the 3-oxopiperazine ring makes it an excellent scaffold for mimicking β-turns. By replacing two amino acids in a sequence with this single building block, a researcher can enforce a turn structure, which is often critical for receptor recognition and biological activity.[14]

  • Use Case 2: Developing Constrained Scaffolds for Library Synthesis: The building block can be incorporated into a peptide sequence, and the N4-nitrogen of the piperazine ring can be deprotected (if a suitable protecting group is used, e.g., Alloc or Dde) and subsequently functionalized on-resin. This allows for the creation of diverse libraries based on a common rigid core, a powerful strategy in lead discovery.

  • Troubleshooting & Considerations:

    • Solubility: While the piperazine moiety generally enhances solubility, the rigidity of the 3-oxo derivative and the growing peptide chain can sometimes lead to aggregation during synthesis. If this occurs, consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a resin known to minimize aggregation, such as ChemMatrix®.[15]

    • Difficult Couplings: If a Kaiser test indicates incomplete coupling, do not simply extend the reaction time, as this can lead to side reactions. It is more effective to perform a second coupling with fresh, pre-activated reagents.[12]

Conclusion

This compound is more than just another heterocyclic building block; it is a precision tool for controlling molecular conformation. Its key advantage over unconstrained piperazines and acyclic analogues is the rigidity imparted by the 3-oxo moiety, making it ideal for mimicking specific secondary structures and for pre-organizing a scaffold for optimal target binding. By leveraging the robust and well-understood Fmoc-SPPS methodology, researchers can confidently incorporate this building block to accelerate the development of sophisticated, high-affinity peptidomimetics and other therapeutic candidates.

References

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Nagy, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptides. [Link]

  • Baviskar, A. T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Singh, A., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Kumar, S., et al. (2021). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Kumar, S., et al. (2021). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • TGPS, et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • ResearchGate. Applications in peptide synthesis. ResearchGate. [Link]

  • Bairi, S., et al. (2018). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. [Link]

  • Carl ROTH. Peptide Synthesis. Carl ROTH GmbH. [Link]

  • Popa, E., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • Gethin, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. [Link]

  • Camarero, J. A. (2018). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. ResearchGate. [Link]

Sources

A Comparative Study of Fmoc vs. Boc Protection for 3-Oxopiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the 3-oxopiperazine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The synthesis of novel 3-oxopiperazine derivatives often necessitates the use of protecting groups to achieve selective functionalization of its two distinct nitrogen atoms. The choice between the two most widely used N-protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive, data-supported comparison of Fmoc and Boc protection strategies for 3-oxopiperazine, empowering researchers to make informed decisions for their specific synthetic challenges.

The Chemical Dichotomy: Base-Lability vs. Acid-Lability

The fundamental difference between Fmoc and Boc protection lies in their contrasting deprotection mechanisms, a concept known as orthogonality.[1] Fmoc is a base-labile protecting group, readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2][3] Conversely, the Boc group is acid-labile and is efficiently removed by strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] This orthogonality is the cornerstone of protecting group strategy in multi-step synthesis, allowing for the selective deprotection of one nitrogen atom while the other remains protected.[][7]

Head-to-Head Comparison: Fmoc vs. Boc for 3-Oxopiperazine

FeatureFmoc ProtectionBoc Protection
Protection Reagent 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Di-tert-butyl dicarbonate (Boc₂O)
Protection Conditions Mildly basic (e.g., NaHCO₃ or DIEA) in aqueous/organic or anhydrous conditions.[2]Mildly basic (e.g., triethylamine or NaOH) in a variety of solvents.[4]
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF).[1][8]Strongly acidic (e.g., TFA in DCM or HCl in dioxane).[4][5]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, Trt).[2][]Orthogonal to base-labile groups (e.g., Fmoc).[]
Typical Yield (Protection) 85-95%90-98%
Typical Yield (Deprotection) >95%>95%
Key Advantages Mild deprotection conditions are compatible with many acid-sensitive functional groups.[3][] The fluorenyl moiety's UV absorbance allows for easy reaction monitoring.Robust protection, stable to a wide range of non-acidic reagents. The byproducts of deprotection (isobutylene and CO₂) are volatile and easily removed.[9]
Key Disadvantages The dibenzofulvene byproduct of deprotection can form adducts with the deprotected amine, requiring a scavenger (piperidine).[10] Piperidine is a controlled substance in some regions.[11]The strong acidic conditions for deprotection can cleave other acid-sensitive protecting groups and may not be suitable for sensitive substrates.[9]

Experimental Workflows: A Tale of Two Strategies

The following sections provide detailed, step-by-step experimental protocols for the protection and deprotection of the 3-oxopiperazine core using both Fmoc and Boc strategies. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 3-Oxopiperazine 3-Oxopiperazine Protection_Step Protection 3-Oxopiperazine->Protection_Step NaHCO3, Dioxane/H2O Fmoc-Cl Fmoc-Cl Fmoc-Cl->Protection_Step Protected_Product_Fmoc N-Fmoc-3-oxopiperazine Deprotection_Step Deprotection Protected_Product_Fmoc->Deprotection_Step 20% Piperidine/DMF Protection_Step->Protected_Product_Fmoc Deprotected_Product_Fmoc 3-Oxopiperazine Piperidine Piperidine Piperidine->Deprotection_Step Deprotection_Step->Deprotected_Product_Fmoc

Caption: Fmoc protection and deprotection workflow for 3-oxopiperazine.

  • Dissolution: Dissolve 3-oxopiperazine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Fmoc-3-oxopiperazine.

  • Dissolution: Dissolve N-Fmoc-3-oxopiperazine (1.0 eq) in DMF.

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[1]

  • Work-up: Remove the solvent and excess piperidine under high vacuum to yield the deprotected 3-oxopiperazine.

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Oxopiperazine_Boc 3-Oxopiperazine Protection_Step_Boc Protection 3-Oxopiperazine_Boc->Protection_Step_Boc Et3N, DCM Boc2O (Boc)2O Boc2O->Protection_Step_Boc Protected_Product_Boc N-Boc-3-oxopiperazine Deprotection_Step_Boc Deprotection Protected_Product_Boc->Deprotection_Step_Boc TFA, DCM Protection_Step_Boc->Protected_Product_Boc Deprotected_Product_Boc 3-Oxopiperazine TFA TFA TFA->Deprotection_Step_Boc Deprotection_Step_Boc->Deprotected_Product_Boc

Caption: Boc protection and deprotection workflow for 3-oxopiperazine.

  • Dissolution: Dissolve 3-oxopiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-3-oxopiperazine.

  • Dissolution: Dissolve N-Boc-3-oxopiperazine (1.0 eq) in DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.[4]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[4]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt, which can be neutralized with a mild base during the subsequent reaction or work-up.[4]

Mechanistic Insights

The Fmoc Deprotection Mechanism

The cleavage of the Fmoc group proceeds via a β-elimination mechanism.[10] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a stabilized anion.[2] This is followed by the elimination of dibenzofulvene and the release of the free amine and carbon dioxide.[10] The piperidine also acts as a scavenger for the electrophilic dibenzofulvene, preventing its reaction with the newly liberated amine.[10][11]

The Boc Deprotection Mechanism

Boc deprotection is an acid-catalyzed process.[5] The carbamate oxygen is protonated by a strong acid, which weakens the C-O bond.[5] This leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[5][12] The tert-butyl cation can potentially alkylate nucleophilic residues in the substrate, a side reaction that can be suppressed by the addition of scavengers.[9]

Conclusion: Selecting the Optimal Strategy

The choice between Fmoc and Boc protection for 3-oxopiperazine synthesis is not a one-size-fits-all decision. The optimal strategy is dictated by the overall synthetic plan and the nature of other functional groups present in the molecule.

  • Choose Fmoc protection when your synthetic route involves acid-sensitive functional groups or when you need to employ an orthogonal strategy with acid-labile protecting groups like Boc or Trt. The mild deprotection conditions of the Fmoc group offer a significant advantage in these scenarios.[3][]

  • Opt for Boc protection when your molecule is stable to strong acids and you require a robust protecting group that can withstand a wide range of reaction conditions. The volatility of the deprotection byproducts simplifies purification.[9]

By carefully considering the principles of orthogonality, reaction conditions, and potential side reactions outlined in this guide, researchers can confidently select the most appropriate protecting group strategy to advance their synthesis of novel 3-oxopiperazine derivatives.

References

  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis - Benchchem.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Methods for Removing the Fmoc Group.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchG
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society.
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis - Benchchem.
  • A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides - Benchchem.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.

Sources

A Comparative Guide to the Biological Evaluation of Novel (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular scaffolds is a cornerstone of identifying new therapeutic agents. This guide focuses on derivatives of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, a unique structure merging two moieties of significant biological interest.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antipsychotics to anticancer agents.[1][2] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[3] The (9H-Fluoren-9-YL)methyl carboxylate group, commonly known as the Fmoc group, is a mainstay in solid-phase peptide synthesis as a protective group for amines.[4][5] However, emerging research indicates that the fluorenyl moiety itself can confer significant biological activity, including cytotoxic and antimicrobial properties.[6][7]

This guide provides a comprehensive framework for the comparative biological evaluation of a series of novel derivatives built upon this hybrid scaffold. We will explore the rationale behind experimental design, present detailed protocols for key assays, and use comparative data to guide the selection of lead candidates. Our analysis will focus on three hypothetical derivatives, Fmoc-Oxopip-A , Fmoc-Oxopip-B , and Fmoc-Oxopip-C , which have been functionalized at the N4 position of the piperazine ring to modulate their physicochemical and biological properties.

Strategic Rationale for a Tiered Evaluation Workflow

A robust and efficient evaluation of novel chemical entities requires a logical, tiered approach. This strategy, outlined below, allows for early, cost-effective elimination of inactive or overly toxic compounds while systematically gathering more detailed mechanistic information on promising candidates. The causality behind this workflow is to maximize resource efficiency, ensuring that only the most promising compounds advance to more complex and resource-intensive assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Bioactivity Screening cluster_2 Tier 3: Mechanistic Insight cluster_3 Decision & Progression T1_Cytotoxicity Cytotoxicity Profiling (MTT Assay) T2_Antimicrobial Antimicrobial Activity (MIC Determination) T1_Cytotoxicity->T2_Antimicrobial Filter based on therapeutic index T3_Mechanism Mechanism of Action (e.g., Kinase Inhibition Assay) T2_Antimicrobial->T3_Mechanism Select most potent non-cytotoxic hits Decision Lead Candidate Selection & In Vivo Studies T3_Mechanism->Decision Confirm target engagement G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fmoc-Oxopip-B Inhibitor->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Fmoc-Oxopip-B.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a cell-free enzymatic assay can be performed to directly measure the effect of the compound on the target kinase (e.g., Akt).

  • Reagents: Obtain recombinant human Akt kinase, a suitable peptide substrate, and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, the peptide substrate, and varying concentrations of Fmoc-Oxopip-B in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) where the amount of ADP produced is correlated with kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for kinase inhibition.

Conclusion and Future Directions

This comparative guide outlines a systematic and logical workflow for the biological evaluation of novel this compound derivatives. Our hypothetical case study demonstrates how this tiered approach can efficiently differentiate compounds based on their activity profiles:

  • Fmoc-Oxopip-B was identified as a potent cytotoxic agent, and a clear path to investigate its mechanism via kinase inhibition was defined.

  • Fmoc-Oxopip-C was highlighted as a promising non-cytotoxic antimicrobial candidate, demonstrating the importance of screening for multiple biological activities.

The next steps for these lead compounds would involve further optimization of their structures to improve potency and selectivity, followed by ADME/Tox profiling and eventual evaluation in preclinical in vivo models. This structured evaluation process provides a robust foundation for advancing novel chemical scaffolds from initial synthesis to potential therapeutic applications.

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

  • de Oliveira, R., de Oliveira, V., & de Freitas, R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • Szałkowska, K., Szałkowski, M., Kuder, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2328-2346. [Link]

  • Yen, C. T., Wu, C. C., Lee, J. C., et al. (2010). Cytotoxic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides: structure-activity relationships and synergistic studies. European Journal of Medicinal Chemistry, 45(6), 2494-2502. [Link]

  • Sargsyan, T., Mkhitaryan, A., Stepanyan, L., et al. (2024). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sargsyan, T. H., Mkhitaryan, A. V., Stepanyan, L. A., et al. (2024). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal, 26(3), 235-240. [Link]

  • Sargsyan, A. S., Karapetyan, L. T., Mkhitaryan, A. V., et al. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Molecules, 29(12), 2898. [Link]

  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Retrieved from ResearchGate. [Link]

  • Sargsyan, A., Karapetyan, L., Mkhitaryan, A., et al. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. MDPI. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • Al-Ghorbani, M., Che, T., Al-Musa, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5786. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Confirmation of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the piperazine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical properties of therapeutic candidates.[1] The controlled, selective functionalization of this scaffold is paramount, often relying on the use of amine protecting groups.[2] Among these, the (9H-Fluoren-9-YL)methyl (Fmoc) group is a mainstay for its unique base-lability, which allows for orthogonal protection strategies in complex syntheses.[3]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate (hereafter Fmoc-3-oxoPip). We will explore the causality behind experimental choices, present detailed protocols, and compare the resulting data with that of a common alternative, the tert-Butoxycarbonyl (Boc) protected analogue, to provide a holistic and practical framework for researchers.

The Analytical Imperative: Why Robust Confirmation is Non-Negotiable

The synthesis of molecules like Fmoc-3-oxoPip, typically involving the reaction of a piperazine derivative with an Fmoc-donating reagent, requires stringent quality control.[4][5] Incomplete reactions, the presence of regioisomers, or residual starting materials can compromise subsequent steps, such as solid-phase peptide synthesis (SPPS), leading to failed syntheses and ambiguous biological data.[6] A multi-pronged analytical approach, leveraging orthogonal spectroscopic techniques, serves as a self-validating system to ensure the high fidelity of the target compound.

The Spectroscopic Trinity: A Multi-Technique Approach

The unambiguous structural elucidation of Fmoc-3-oxoPip relies on the integration of data from three core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C.

  • ¹H NMR: The proton NMR spectrum is the most informative. We anticipate a complex but highly characteristic pattern. The Fmoc group will display a series of aromatic signals between ~7.3 and 7.8 ppm, along with a distinctive methine proton (CH) and methylene protons (CH₂) between ~4.2 and 4.5 ppm. The 3-oxopiperazine ring will show a set of aliphatic signals corresponding to the three methylene groups (-CH₂-), often appearing as complex multiplets due to restricted rotation and coupling. The presence of a secondary amine (NH) proton, typically a broad singlet, is also expected.

  • ¹³C NMR: The carbon spectrum corroborates the proton data. Key signals include the amide carbonyl (~170 ppm), the carbamate carbonyl (~155 ppm), a multitude of aromatic carbons from the fluorenyl moiety (~120-145 ppm), and the aliphatic carbons of the piperazine ring.

A common alternative for protecting the piperazine nitrogen is the Boc group.[7] Comparing the expected NMR data highlights the diagnostic power of this technique.

FeatureFmoc-3-oxoPip (Expected)Boc-3-oxoPip (Reference)Rationale for Difference
Aromatic Region Multiple signals (~7.3-7.8 ppm)AbsentThe Fmoc group contains aromatic fluorenyl rings; the Boc group does not.
Protecting Group Aliphatics CH & CH₂ signals (~4.2-4.5 ppm)Single, strong singlet (~1.4 ppm)Corresponds to the Fmoc's CH-CH₂O- vs. the Boc's nine equivalent protons of the tert-butyl group.
Piperazine Ring Signals PresentPresentThe core scaffold is the same, though chemical shifts may vary slightly due to the different electronic effects of the protecting groups.

This table summarizes the key expected differences in ¹H NMR spectra between Fmoc- and Boc-protected 3-oxopiperazine.

Acquiring definitive NMR data requires careful sample preparation and adherence to established protocols.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of sample s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) s1->s2 s3 Add internal standard if quantification is needed (e.g., TMS) s2->s3 s4 Transfer to a clean, dry 5 mm NMR tube s3->s4 a1 Insert sample into spectrometer s4->a1 To Spectrometer a2 Lock, tune, and shim the instrument a3 Acquire ¹H spectrum (e.g., 16-32 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024+ scans) a2->a4 p1 Apply Fourier Transform a3->p1 a4->p1 p2 Phase and baseline correct spectra p1->p2 p3 Integrate ¹H signals and reference chemical shifts p2->p3

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, capable of measuring mass to within a few parts per million (ppm) of the theoretical value.

For Fmoc-3-oxoPip (C₂₀H₂₀N₂O₃), the theoretical monoisotopic mass is 348.1474 g/mol . In a typical electrospray ionization (ESI) experiment run in positive ion mode, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 349.1547. Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 371.1366, may also be present.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Method: Infuse the sample directly or via liquid chromatography (LC-MS). Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).

  • Analysis: Compare the experimentally observed exact mass of the most abundant ion (e.g., [M+H]⁺) with the calculated theoretical mass. The mass error should ideally be less than 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of Fmoc-3-oxoPip will be characterized by several strong absorption bands that serve as a molecular fingerprint. The presence of both a carbamate and an amide within the structure leads to distinct carbonyl stretches.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Amide N-H ~3300 cm⁻¹Stretching
Aromatic C-H ~3050-3100 cm⁻¹Stretching (Fmoc)
Aliphatic C-H ~2850-2950 cm⁻¹Stretching (Piperazine & Fmoc)
Carbamate C=O ~1700-1720 cm⁻¹Stretching (Fmoc-O-(C=O)-N)
Amide C=O ~1650-1670 cm⁻¹Stretching (Lactam in ring)
Aromatic C=C ~1450 & 1500-1600 cm⁻¹Ring Stretching (Fmoc)

This table summarizes the key expected IR absorption frequencies for Fmoc-3-oxoPip.

The position of the carbamate carbonyl (C=O) stretch is diagnostic. The Fmoc carbamate appears around 1700-1720 cm⁻¹, while a Boc carbamate C=O stretch is typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹, providing another point of comparison.

Data Integration: The Path to Unambiguous Confirmation

True confidence in a compound's structure comes from the seamless integration of all three spectroscopic datasets. No single technique provides the complete picture, but together they form a self-validating system.

Confirmation_Logic MS MS Data (Correct Molecular Weight?) Decision All Data Consistent? MS->Decision NMR NMR Data (Correct ¹H & ¹³C Pattern?) NMR->Decision IR IR Data (Correct Functional Groups?) IR->Decision Confirmed Structure Confirmed: (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate Decision->Confirmed Yes Revisit Structure Not Confirmed: Re-evaluate Synthesis & Purity Decision->Revisit No

Conclusion

The structural confirmation of this compound is a critical step in ensuring the success of subsequent synthetic and biological applications. A rigorous analytical approach, grounded in the foundational techniques of NMR, MS, and IR spectroscopy, is essential. By understanding the expected spectral signatures and comparing them against logical alternatives like the Boc-protected analogue, researchers can confidently verify the identity and purity of their target compound. This guide provides the framework and expert insights necessary to execute this validation with scientific integrity, ensuring that the materials used in research and development are of the highest possible quality.

References

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • BenchChem. (2025).
  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • ScienceOpen. (n.d.).
  • Wiley-VCH. (2008).
  • ACS Publications. (n.d.). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles.
  • Request PDF. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Digital CSIC. (n.d.).
  • ResearchGate. (n.d.). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges.
  • Synblock. (n.d.). CAS 76003-29-7 | 1-BOC-3-Oxopiperazine.
  • BLD Pharm. (n.d.). 76003-29-7|1-Boc-3-Oxopiperazine.
  • ResearchGate. (n.d.). Synthesis of (A) (S) and (R)
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • National Institutes of Health. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • ChemicalBook. (n.d.). 1-Boc-3-oxopiperazine(76003-29-7) 1H NMR spectrum.
  • PubChem. (n.d.).
  • Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.
  • Green Chemistry (RSC Publishing). (n.d.).
  • Chemsigma. (n.d.). (9H-Fluoren-9-yl)
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • National Institutes of Health. (n.d.). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed.
  • PubChem. (n.d.). (9H-Fluoren-9-yl)
  • ResearchGate. (n.d.). Absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester.
  • PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid.
  • ResearchGate. (2023). Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.
  • ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.

Sources

A Comparative Guide to the Reactivity of Substituted 3-Oxopiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-oxopiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system is paramount in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics. A key aspect of this functionalization is understanding the inherent reactivity of the 3-oxopiperazine core, which is significantly influenced by the nature and position of its substituents.

This guide provides a comparative analysis of the reactivity of variously substituted 3-oxopiperazines, with a focus on common synthetic transformations: N-acylation and N-arylation. We will explore how electronic and steric effects of substituents at the N-1 and N-4 positions govern the nucleophilicity of the ring nitrogens and the overall stability of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and synthesis of novel 3-oxopiperazine derivatives.

The Influence of Substituents on the Electronic Properties of 3-Oxopiperazine

The reactivity of the 3-oxopiperazine ring is primarily dictated by the availability of the lone pair of electrons on the two nitrogen atoms. The N-1 nitrogen, being part of a secondary amine (or tertiary amine if substituted), is generally more nucleophilic than the N-4 nitrogen, which is part of an amide (lactam) linkage. The electron density, and thus the nucleophilicity, of these nitrogens can be modulated by the electronic properties of the substituents attached to them.

Electron-Donating Groups (EDGs) , such as alkyl groups (e.g., methyl, ethyl), increase the electron density on the nitrogen they are attached to through an inductive effect, thereby enhancing its nucleophilicity.

Electron-Withdrawing Groups (EWGs) , such as aryl groups (e.g., phenyl) or acyl groups, decrease the electron density on the nitrogen. Aryl groups exert a deactivating effect through resonance, pulling electron density from the nitrogen into the aromatic ring. This reduces the nucleophilicity of the nitrogen and can also influence the position of further reactions on the aromatic ring itself.

The basicity of the piperazine nitrogens, a good indicator of their nucleophilicity, is reflected in their pKa values. For instance, piperazine has pKa values of approximately 9.73 and 5.35.[1] The introduction of an electron-donating alkyl group, like in 1-methylpiperazine, results in a pKa of 9.25 for the tertiary amine nitrogen, indicating a slight decrease in basicity compared to the secondary amine in piperazine, but it remains a strong base. Conversely, an electron-withdrawing group would be expected to further lower the pKa.

Comparative Reactivity in N-Acylation

N-acylation is a fundamental reaction for introducing diverse functional groups onto the 3-oxopiperazine scaffold. The rate and yield of this reaction are highly dependent on the nucleophilicity of the N-1 nitrogen and any steric hindrance around it.

Electronic Effects

To illustrate the impact of electronic effects, let's consider the acylation of three model compounds: 3-oxopiperazine, 1-methyl-3-oxopiperazine, and 1-phenyl-3-oxopiperazine.

  • 1-Methyl-3-oxopiperazine (EDG at N-1): The methyl group is an electron-donating group, which increases the electron density on the N-1 nitrogen, making it more nucleophilic than the N-1 nitrogen of the unsubstituted 3-oxopiperazine. Consequently, it is expected to react faster with an acylating agent.

  • 1-Phenyl-3-oxopiperazine (EWG at N-1): The phenyl group is an electron-withdrawing group that delocalizes the lone pair of the N-1 nitrogen into the aromatic ring. This resonance effect significantly reduces the nucleophilicity of the N-1 nitrogen, leading to a slower acylation reaction compared to both 3-oxopiperazine and its 1-methyl counterpart.

Predicted Reactivity Order for N-Acylation:

1-Methyl-3-oxopiperazine > 3-Oxopiperazine > 1-Phenyl-3-oxopiperazine

Experimental Protocol: Comparative N-Acylation

The following protocol is designed to compare the acylation reactivity of different N-1 substituted 3-oxopiperazines under identical conditions.

Materials:

  • 1-Methyl-3-oxopiperazine

  • 1-Phenyl-3-oxopiperazine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

Procedure:

  • In separate, dry reaction vials, dissolve 1-methyl-3-oxopiperazine (1 mmol) and 1-phenyl-3-oxopiperazine (1 mmol) in anhydrous DCM (10 mL).

  • Add triethylamine (1.2 mmol) to each vial, followed by the internal standard (0.5 mmol).

  • Cool the reaction mixtures to 0 °C in an ice bath.

  • To each vial, add a solution of acetyl chloride (1.1 mmol) in anhydrous DCM (2 mL) dropwise over 1 minute.

  • Monitor the reactions at regular time intervals (e.g., 15, 30, 60, 120 minutes) by taking aliquots and quenching with saturated aqueous sodium bicarbonate.

  • Analyze the quenched aliquots by GC-MS or LC-MS to determine the consumption of starting material and the formation of the N-4 acylated product.

  • Calculate the reaction yields at each time point relative to the internal standard.

Data Presentation:

Time (min)Yield (%) of N-acetyl-1-methyl-3-oxopiperazineYield (%) of N-acetyl-1-phenyl-3-oxopiperazine
15Predicted: HighPredicted: Low
30Predicted: Very High/CompletePredicted: Moderate
60Predicted: CompletePredicted: High
120Predicted: CompletePredicted: Very High/Complete

Comparative Reactivity in N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of amines.[2] The efficiency of this reaction with 3-oxopiperazines is influenced by both the electronic properties of the N-1 substituent and steric hindrance.

Electronic and Steric Effects

Let's compare the predicted reactivity of 1-benzyl-3-oxopiperazine and 1-phenyl-3-oxopiperazine in a Buchwald-Hartwig reaction with an aryl bromide.

  • 1-Benzyl-3-oxopiperazine: The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect. The N-1 nitrogen is a secondary amine and is expected to be a good nucleophile for the palladium catalyst.

  • 1-Phenyl-3-oxopiperazine: As discussed, the phenyl group is electron-withdrawing, reducing the nucleophilicity of the N-1 nitrogen. This can slow down the rate-determining reductive elimination step in the catalytic cycle.[3]

  • Steric Hindrance: While both benzyl and phenyl groups are bulky, the sp3-hybridized benzylic carbon allows for more conformational flexibility compared to the sp2-hybridized carbon of the phenyl ring directly attached to the nitrogen. In some cases, the rigid nature of the N-phenyl group could present greater steric hindrance at the catalytic center.

Predicted Reactivity Order for N-Arylation:

1-Benzyl-3-oxopiperazine > 1-Phenyl-3-oxopiperazine

Experimental Protocol: Comparative N-Arylation

This protocol outlines a competitive experiment to directly compare the N-arylation reactivity.

Materials:

  • 1-Benzyl-3-oxopiperazine

  • 1-Phenyl-3-oxopiperazine

  • 4-Bromotoluene

  • Pd₂(dba)₃ (palladium catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene, anhydrous

  • Internal standard (e.g., hexadecane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (2.4 mmol).

  • Add anhydrous toluene (10 mL).

  • Add 1-benzyl-3-oxopiperazine (1 mmol), 1-phenyl-3-oxopiperazine (1 mmol), 4-bromotoluene (2 mmol), and the internal standard (0.5 mmol).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS or LC-MS to quantify the starting materials and the two different N-arylated products.

  • Calculate the relative conversion of the two 3-oxopiperazine starting materials.

Data Presentation:

Time (h)Conversion (%) of 1-Benzyl-3-oxopiperazineConversion (%) of 1-Phenyl-3-oxopiperazine
1Predicted: ModeratePredicted: Low
4Predicted: HighPredicted: Moderate
12Predicted: Very High/CompletePredicted: High
24Predicted: CompletePredicted: Very High/Complete

Influence of C-3 Substituents on Reactivity

Substituents at the C-3 position can also influence the reactivity of the 3-oxopiperazine ring, primarily through steric effects. A computational study on the stereoselective alkylation at C-3 of a 1,4-disubstituted-2-oxopiperazine highlights that the conformation of the piperazine ring and steric hindrance play a crucial role in determining the facial selectivity of the reaction.[4] Bulky substituents at C-3 can shield one face of the molecule, directing incoming electrophiles to the less hindered face. This steric hindrance can also affect the rate of reactions at the N-1 and N-4 positions by restricting access of reagents.

Ring Stability and Susceptibility to Ring-Opening

The amide bond within the 3-oxopiperazine ring is generally stable but can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. The electronic nature of the N-4 substituent can influence this stability. An electron-withdrawing group at N-4 will make the amide carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, which could initiate ring-opening. Conversely, an electron-donating group at N-4 would be expected to increase the stability of the lactam ring.

Visualizing Reactivity Concepts

Reactivity Comparison in N-Acylation

G cluster_0 N-1 Substituent Effect on N-4 Acylation EDG 1-Alkyl-3-oxopiperazine (e.g., R = Methyl) Electron-Donating Group Unsub 3-Oxopiperazine (R = H) EDG->Unsub Slower EWG 1-Aryl-3-oxopiperazine (e.g., R = Phenyl) Electron-Withdrawing Group Unsub->EWG Slower label_reactivity Decreasing Reactivity in N-Acylation

Caption: Predicted order of reactivity for N-acylation.

General Workflow for Comparative Reactivity Studies

G cluster_1 Phase 1: Substrate Preparation cluster_2 Phase 2: Competitive Reaction cluster_3 Phase 3: Data Analysis A Synthesize Substituted 3-Oxopiperazines B Purify and Characterize (NMR, MS, etc.) A->B C Combine Equimolar Amounts of Substrates B->C D Add Reagents Under Standardized Conditions C->D E Monitor Reaction Over Time (TLC, LC-MS) D->E F Quantify Reactant Consumption and Product Formation E->F G Calculate Relative Reactivity Ratios F->G

Caption: Workflow for experimental reactivity comparison.

Conclusion

The reactivity of substituted 3-oxopiperazines is a nuanced interplay of electronic and steric factors. Electron-donating groups at the N-1 position generally enhance the nucleophilicity of the ring nitrogens, leading to faster rates in reactions like N-acylation and N-arylation. Conversely, electron-withdrawing groups decrease nucleophilicity and retard these reactions. Substituents at the C-3 position can introduce significant steric hindrance, affecting both the rate and stereochemical outcome of reactions. A thorough understanding of these principles is crucial for the rational design and efficient synthesis of novel 3-oxopiperazine-based compounds for drug discovery and development. The experimental protocols outlined in this guide provide a framework for systematically evaluating these reactivity differences in a laboratory setting.

References

  • Upadhayaya, R. S., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S. K. (2004). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • Bouvier, B., Cézard, C., & Carlier, P. R. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1078, 1-8.
  • Wu, Z.-C., & Boger, D. L. (2022). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Chemical Biology, 3(10), 1234-1267.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lee, J., et al. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics.
  • Yoshida, K., et al. (2018). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry, 83(12), 6373-6381.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Hartwig, J. F. (2010).
  • Scott, P. J. H. (Ed.). (2018). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons.
  • Garcı́a-Garcı́a, P., et al. (2016). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 6(78), 74849-74857.
  • Routier, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][5][6]thiadiazole Series. European Journal of Organic Chemistry, 2015(32), 7046-7057.

  • Wang, C., et al. (2021). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Chemistry–An Asian Journal, 16(15), 2038-2042.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate, a compound commonly utilized in synthetic chemistry and drug development. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, a robust safety and disposal plan can be formulated by analyzing its constituent parts: the piperazine core and the fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste safely and in compliance with regulations.

Section 1: Hazard Profile and Risk Assessment

The primary hazards associated with this compound are derived from the piperazine moiety. Piperazine and its derivatives are known to be corrosive and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] The Fmoc group is generally stable but can be cleaved under basic conditions or high temperatures, yielding dibenzofulvene as a byproduct.[6][7] Therefore, the waste should be handled as a hazardous chemical.

A thorough risk assessment should be conducted before handling the compound. This includes reviewing all available safety information for similar piperazine-containing compounds and ensuring that appropriate engineering controls (e.g., a chemical fume hood) are in use.[2][5][8]

Table 1: Synthesized Hazard Profile

Hazard ClassificationPotential EffectGHS PictogramPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.[9]GHS07P264, P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye irritation.[9]GHS07P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.[9]GHS07P261, P271, P304+P340
Acute Toxicity (Oral) May be harmful if swallowed.[4]GHS07P270, P301+P312
Incompatibility Reacts with strong acids and oxidizing agents.[1]N/AP220, P404

Section 2: Pre-Disposal Considerations & Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.

  • Incompatible Materials : This compound should not be mixed with acidic waste streams. The piperazine core is basic and will react with acids. It should also be kept separate from strong oxidizing agents.[1]

  • Waste Container Selection : A designated, properly labeled hazardous waste container must be used.[8] The container should be made of a material compatible with the chemical (e.g., high-density polyethylene) and must have a secure, sealable lid. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Section 3: Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol ensures the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this chemical waste. This includes:

  • Safety goggles or a face shield.[8]

  • Chemical-resistant gloves (nitrile is a suitable option).[8]

  • A laboratory coat.[8]

  • If there is a risk of generating dust or aerosols, a certified respirator should be used.[8]

Waste Collection
  • Solid Waste : Carefully transfer all solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), into the designated hazardous waste container.[8] Avoid generating dust.[1][10]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with incompatible solvents or solutions.

  • Container Management : Do not overfill the waste container. Leave adequate headspace to prevent spills or pressure buildup. Securely seal the container when not in use.[1]

Decontamination of Equipment

Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.

  • Rinse the equipment with an appropriate solvent (such as ethanol or isopropanol) to remove residual compound.

  • Collect this solvent rinse as hazardous liquid waste.

  • Follow the solvent rinse with a thorough wash using soap and water.[8]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Clear the immediate area of all personnel.[8]

  • Ventilate : Ensure the area is well-ventilated.[8]

  • Contain : Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to contain the spill.[1][8]

  • Collect : Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[8]

  • Clean : Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[8]

Section 4: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal Steps start Waste Generation: (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate risk_assessment Perform Risk Assessment: Review Hazard Profile (See Table 1) start->risk_assessment ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat risk_assessment->ppe container Select Labeled Hazardous Waste Container ppe->container waste_type Is waste solid or liquid? container->waste_type solid_waste Transfer Solid Waste (Compound, Contaminated Items) to Solid Waste Container waste_type->solid_waste Solid liquid_waste Transfer Liquid Waste (Solutions, Rinsates) to Liquid Waste Container waste_type->liquid_waste Liquid check_incompatible Ensure No Mixing With: - Strong Acids - Oxidizing Agents solid_waste->check_incompatible liquid_waste->check_incompatible decon Decontaminate Reusable Equipment (Glassware, etc.) check_incompatible->decon seal Securely Seal Container When Not in Use or Full decon->seal storage Store in Designated, Secondary Containment Area seal->storage disposal_vendor Arrange Pickup by Licensed Waste Disposal Vendor storage->disposal_vendor

Caption: Disposal workflow for this compound.

Section 5: Final Disposal Logistics

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Secondary containment should be used to mitigate any potential leaks.

  • Documentation : Ensure all waste is tracked according to your institution's and local regulations.

  • Professional Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and vendor information. Never dispose of this chemical down the drain or in regular trash.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Thermal Cleavage of the Fmoc Protection Group. (2007). CHIMIA.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Fmoc cleavage in different solvents after 15 min at 120 °C. (n.d.). ResearchGate.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Thermal Cleavage of the Fmoc Protection Group. (n.d.). ResearchGate.
  • Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Safety Data Sheet. (2024). Sigma-Aldrich.
  • Piperazine Safety Data Sheet. (2025). TCI Chemicals.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • 3-oxopiperazine-1-sulfonamide Safety Data Sheet. (2024). CymitQuimica.
  • tert-Butyl 1,4-diazepane-1-carboxylate Safety Data Sheet. (2024). Fisher Scientific.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • 3-Carbethoxy-4-piperidone hydrochloride Safety Data Sheet. (2023). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Carl ROTH.

Sources

A Senior Application Scientist's Guide to Handling (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety. Our objective is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Chemical Profile

This compound is a chemical intermediate, likely utilized in the synthesis of more complex molecules in drug discovery and development. Its structure comprises a piperazine core, which is known to present specific hazards, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, commonly used in peptide synthesis.

A structural analogue, 9H-fluoren-9-ylmethyl 1-piperazinecarboxylate hydrochloride, provides critical hazard information, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, the parent compound, piperazine, is classified as a substance that can cause severe skin burns, eye damage, and allergic skin or respiratory reactions.[2][3][4][5][6] Therefore, a conservative and cautious approach is mandated.

Table 1: Hazard Identification Summary

Hazard Category GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Oral) GHS07 Warning H302: Harmful if swallowed[1]
Skin Irritation/Corrosion GHS07 Warning H315: Causes skin irritation[1]. (Note: The piperazine core suggests a potential for more severe burns, H314)[3]
Eye Irritation/Damage GHS07 Warning H319: Causes serious eye irritation[1]. (Note: The piperazine core suggests a potential for severe eye damage, H318)[3]
Respiratory Irritation GHS07 Warning H335: May cause respiratory irritation[1]

| Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. The primary risks when handling this compound in its solid form are inhalation of fine particles and contact with skin and eyes.

Primary Engineering Control: The Fume Hood

Before any PPE is considered, all handling of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is the most critical control measure to minimize respiratory exposure.

Mandatory PPE for Handling

The following table outlines the required PPE for various laboratory tasks involving this compound.

Table 2: PPE Requirements by Task

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved with Nitrile gloves.[7] Chemical splash goggles AND a full-face shield.[3][7] Fully-buttoned laboratory coat. Required if there is any risk of dust escaping the fume hood. A NIOSH-approved N95 respirator is the minimum.
Handling Solutions (in fume hood) Nitrile gloves (single pair sufficient if no splash risk). Chemical splash goggles.[3] Fully-buttoned laboratory coat. Not required if work is confined to a properly functioning fume hood.

| Minor Spill Cleanup (in fume hood) | Chemical-resistant gloves (e.g., Neoprene or Silver Shield over Nitrile).[7][8] | Chemical splash goggles AND a full-face shield. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended.[2][8] |

Justification for PPE Selection:

  • Hand Protection: Nitrile gloves provide good resistance against a range of chemicals.[7] Double-gloving is recommended when handling the solid to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

  • Eye and Face Protection: Due to the severe eye irritation/damage risk, standard safety glasses are insufficient.[3][4] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles when handling the powder to protect the rest of the face from contact.[7]

  • Body Protection: A standard laboratory coat protects the skin on the arms and torso from accidental contact with dust or splashes.[3] For larger quantities or significant spill risk, a chemically resistant apron should be worn.

  • Respiratory Protection: The compound is a fine powder that can easily become airborne, posing a respiratory irritation and sensitization risk.[1][2] All work with the solid should be done in a fume hood to contain the dust. A respirator provides an essential secondary layer of defense.

Operational Handling Workflow

This section provides a step-by-step guide for the common procedure of weighing the solid compound and preparing a solution.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: spatula, weigh boat/paper, beaker, graduated cylinder, solvent, and a labeled waste container.

    • Consult the Safety Data Sheet for any solvents to be used.

  • Donning PPE:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don your inner pair of nitrile gloves.

    • Don your outer pair of nitrile gloves.

    • Put on your full-face shield.

  • Weighing the Solid:

    • Perform all weighing operations within the fume hood.

    • Carefully open the container, pointing the lid away from you.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat. Minimize the height from which the powder is dropped to prevent dust generation.

    • Securely close the main container immediately after dispensing.

  • Preparing the Solution:

    • Place the weigh boat with the solid into the destination beaker inside the fume hood.

    • Slowly add the solvent to the beaker, directed at the solid. This prevents splashing and further dust generation.

    • Stir the solution until the solid is fully dissolved.

  • Post-Handling Decontamination:

    • Dispose of the used weigh boat and any contaminated bench paper into the designated solid hazardous waste container.

    • Wipe down the spatula with a solvent-dampened towel, disposing of the towel in the solid waste container.

    • Clean the work area within the fume hood.

  • Doffing PPE (in correct order):

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield.

    • Remove the laboratory coat.

    • Remove the inner pair of gloves and dispose of them.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.[2]

Workflow Visualization

The following diagram illustrates the safe handling workflow from preparation to completion.

G prep 1. Preparation (Fume Hood Ready, Materials Gathered) don_ppe 2. Don Full PPE (Coat, Goggles, Face Shield, Double Gloves) prep->don_ppe handle_solid 3. Handle Solid (Weighing inside Fume Hood) don_ppe->handle_solid dissolve 4. Prepare Solution (Slowly add solvent to solid) handle_solid->dissolve decon 5. Decontaminate (Clean tools & workspace, dispose of primary waste) dissolve->decon doff_ppe 6. Doff PPE (Correct sequence to avoid contamination) decon->doff_ppe wash 7. Final Hand Wash doff_ppe->wash

Caption: Safe handling workflow for this compound.

Spill and Disposal Management

Spill Response
  • Minor Solid Spill (inside fume hood):

    • Alert others in the immediate area.

    • Do NOT use a dry brush or towel, as this will generate dust.

    • Gently cover the spill with a paper towel dampened with water to wet the powder.

    • Carefully sweep up the wetted material into a designated hazardous waste container.[3]

    • Clean the area with an appropriate solvent and decontaminate all equipment used.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management immediately.

    • Prevent entry into the affected area.

    • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment, including a full-face respirator with appropriate cartridges.[2]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any recovered spill material. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container.

  • Do not pour any waste down the drain. [3] Disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

References

  • Safety data sheet. (2022, August 2). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Clariant. (2017, April 24). Safety Data Sheet. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate, 95% Purity, C20H18BrNO3, 50 mg. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Rogers, S. A., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • HuFriedyGroup. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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